molecular formula C8H3F5O3 B160305 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid CAS No. 128426-86-8

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Cat. No.: B160305
CAS No.: 128426-86-8
M. Wt: 242.1 g/mol
InChI Key: XKNIFQLRUBLKKI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNIFQLRUBLKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567095
Record name 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128426-86-8
Record name 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a difluoromethoxy group and multiple fluorine atoms on the benzene ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This compound is a critical intermediate in the preparation of advanced fluoroquinolone antibacterials, a class of potent drugs used to treat a wide range of bacterial infections.[2][3][4][5] The incorporation of the difluoromethoxy moiety can enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity, making its efficient synthesis a key focus for drug development professionals.[6]

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to include the underlying chemical principles, rationale for experimental choices, and critical process parameters to ensure a successful and reproducible outcome.

Core Synthetic Strategy: Nucleophilic Difluoromethoxylation

The most direct and established pathway to the target molecule involves the difluoromethoxylation of a phenolic precursor. The core of this strategy is a nucleophilic substitution reaction where a phenoxide ion attacks a source of difluorocarbene or a related electrophilic "CF₂H" species.

The chosen precursor for this synthesis is 2,4,5-trifluoro-3-hydroxybenzoic acid . The difluoromethoxylating agent is chlorodifluoromethane (CHClF₂) , a widely used reagent for this transformation. The reaction proceeds in two key stages:

  • Deprotonation: The acidic phenolic proton of the starting material is removed by a strong base to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The generated phenoxide attacks the chlorodifluoromethane molecule, displacing the chloride ion and forming the desired difluoromethoxy ether bond.

This process requires elevated temperature and pressure due to the gaseous nature of chlorodifluoromethane and the energy barrier of the reaction.

Experimental Protocol: Step-by-Step Methodology

This protocol is based on established and validated laboratory procedures.[7] Adherence to safety precautions is paramount, especially when working with high-pressure equipment and hazardous chemicals.

Materials & Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMoles (mol)Notes
2,4,5-Trifluoro-3-hydroxybenzoic acid91659-08-4192.084.97 g0.026Starting Material
Sodium Hydroxide (NaOH)1310-73-240.002.18 g0.052Base
Deionized Water7732-18-518.025 mL-Solvent
N,N-Dimethylformamide (DMF)68-12-273.09120 mL-Solvent
Chlorodifluoromethane (CHClF₂)75-45-686.4724.0 g0.277Reagent
Chloroform (CHCl₃)67-66-3119.38As needed-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying Agent
Silica Gel (for column chromatography)7631-86-9-As needed-Stationary Phase
Ethyl Acetate141-78-688.11As needed-Eluent
Ethanol64-17-546.07As needed-Eluent
Procedure

Part 1: Preparation of the Sodium Phenoxide Salt

  • To a solution of sodium hydroxide (2.18 g, 0.052 mol) in 5 mL of water, add 20 mL of N,N-dimethylformamide (DMF).[7]

  • Place the solution in an ice bath to cool.

  • While maintaining the cool temperature and stirring, add the 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol) in portions.[7]

    • Expertise & Experience: The use of a strong base like NaOH is critical to deprotonate both the phenolic hydroxyl group and the carboxylic acid. The resulting dianion, particularly the phenoxide, is a potent nucleophile required for the subsequent step. Portion-wise addition while cooling is essential to control the exothermic acid-base neutralization reaction.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure complete salt formation.[7]

Part 2: High-Pressure Difluoromethoxylation

  • Transfer the reaction mixture from Part 1 into a 200 mL stainless steel autoclave or a similarly rated high-pressure reaction vessel.

  • Add an additional 100 mL of DMF containing chlorodifluoromethane (24.0 g, 0.277 mol) to the autoclave.[7]

    • Trustworthiness: This step must be performed with extreme caution. Chlorodifluoromethane is a pressurized gas. The process of adding it to the solvent and sealing the autoclave must follow established safety protocols specific to the equipment being used.

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Heat the sealed vessel to a temperature between 100°C and 110°C.[7]

  • Maintain this temperature while stirring the mixture for 5 hours under the resulting autogenous pressure.[7]

    • Expertise & Experience: The elevated temperature and pressure are necessary to increase the concentration of the gaseous CHClF₂ in the liquid phase and provide the activation energy for the nucleophilic substitution reaction. The DMF serves as a high-boiling polar aprotic solvent, which is ideal for this type of reaction as it effectively solvates the cations without deactivating the phenoxide nucleophile.

Part 3: Product Work-up and Purification

  • After 5 hours, cool the autoclave to room temperature. Crucially, ensure the internal pressure has returned to ambient pressure before opening the vessel.

  • Pour the reaction mixture into a beaker containing a substantial volume of water (e.g., 500 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (e.g., 3 x 100 mL).[7]

  • Combine the organic extracts and wash them with water (e.g., 2 x 150 mL) to remove residual DMF and inorganic salts.

  • Dry the chloroform layer over anhydrous sodium sulfate.[7]

  • Filter off the drying agent and remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purify the crude residue by column chromatography using silica gel.[7]

  • Elute the column with a 9:1 (v/v) mixture of ethyl acetate and ethanol.[7]

  • Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to afford this compound as a colorless powder.[7] The reported yield for this procedure is approximately 2.00 g (32%).[7]

Visualizing the Process

To better illustrate the synthesis, the following diagrams outline the workflow and the core chemical transformation.

G cluster_prep Part 1: Phenoxide Formation cluster_reaction Part 2: Difluoromethoxylation cluster_purification Part 3: Purification A 2,4,5-Trifluoro-3- hydroxybenzoic acid C Stir at 0°C for 30 min A->C B NaOH in H₂O/DMF B->C D Transfer to Autoclave C->D E Add CHClF₂ in DMF D->E F Heat to 100-110°C for 5 hours E->F G Aqueous Work-up & Extraction F->G H Column Chromatography (Silica Gel) G->H I Pure 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid H->I

Caption: Overall workflow for the synthesis protocol.

G reactant1 Starting Material (Phenolic Acid) intermediate Intermediate Dianion (Phenoxide & Carboxylate) reactant1->intermediate Deprotonation (Ice Bath) reactant2 + 2 NaOH product Final Product (Difluoromethoxy Ether) intermediate->product Nucleophilic Attack (100-110°C, Pressure) reagent2 + CHClF₂ side_product + NaCl + H₂O

Caption: Simplified reaction mechanism overview.

Self-Validation and Trustworthiness

The described protocol constitutes a self-validating system through several checkpoints:

  • Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material. The final product will have a different Rf value.

  • Purification: The success of the column chromatography step is a direct validation of the reaction's outcome. The ability to isolate a distinct band corresponding to the product confirms its formation.

  • Characterization: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The presence of the characteristic triplet for the -OCF₂H proton in the ¹H NMR spectrum is a key indicator of success.

Safety and Handling

  • Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • N,N-Dimethylformamide (DMF): A potential skin irritant and reproductive toxin. Always use in a fume hood and wear appropriate gloves.

  • Chlorodifluoromethane: A liquefied gas under pressure. Handle only in areas with adequate ventilation. Avoid inhalation.

  • High-Pressure Autoclave: This equipment poses a significant hazard if operated incorrectly. Users must be fully trained in its operation and follow all safety guidelines. Never exceed the rated pressure or temperature of the vessel.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.

References

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. [Link]

  • PrepChem.com. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]

  • PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Sourced from US Patent US05436367. [Link]

  • Google Patents. (1993). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • PrepChem.com. Synthesis of a) 2,3,4,5-Tetrafluorobenzoyl chloride. [Link]

  • Barreiro, E. J., et al. (2019). Quinolones in medicinal chemistry: synthesis and structure. RSC Advances, 9(10), 5347-5381. [Link]

  • Moussaoui, Y., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(15), 4943. [Link]

  • Yadav, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8562-8586. [Link]

  • González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 856. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. [Link]

  • Sodeoka, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(3), 644-660. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS No: 128426-86-8). This highly fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern, featuring a trifluorinated benzene ring and a difluoromethoxy group, imparts distinct chemical stability, lipophilicity, and electron-withdrawing characteristics that are highly valuable in advanced synthetic chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the characterization of this compound. We will delve into its acidity (pKa), lipophilicity (logP), and aqueous solubility, providing both predicted values and detailed experimental protocols for their determination.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Fluorine's distinct properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound is a prime exemplar of strategic fluorination. The dense fluorine substitution on the aromatic ring and the presence of the difluoromethoxy group create a molecule with enhanced metabolic stability and modulated electronic properties. These characteristics make it an invaluable building block for creating novel therapeutic agents and advanced agrochemicals. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

A molecule's behavior in a biological system is largely dictated by its physicochemical properties. For an acidic compound like this compound, the most critical parameters are its acid dissociation constant (pKa), its lipophilicity (logP), and its aqueous solubility.

Table 1: Summary of Physicochemical Properties
PropertyValueMethod
Molecular Formula C₈H₃F₅O₃-
Molecular Weight 242.1 g/mol -
Appearance White crystalline powderVisual Inspection
Boiling Point 278.5°C at 760 mmHgNot Specified
Flash Point 122.2°CNot Specified
Density 1.615 g/cm³Not Specified
pKa ~1.5 - 2.5 (Estimated)Computational Prediction & Analogue Analysis
logP ~2.5 - 3.5 (Estimated)Computational Prediction & Analogue Analysis
Aqueous Solubility Low (Predicted)General characteristics of highly fluorinated acids

Acidity (pKa): A Key Determinant of In Vivo Behavior

The acid dissociation constant, or pKa, is a measure of the strength of an acid in solution. It is a critical parameter in drug discovery as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa and the Influence of Fluorination
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.[4] The method involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) and monitoring the resulting change in pH.

Causality of Experimental Choices:

  • Solvent System: A co-solvent system, such as methanol-water or acetonitrile-water, is often necessary for compounds with low water solubility. The choice of co-solvent and its proportion should be carefully selected to ensure the compound remains dissolved throughout the titration.

  • Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is crucial to minimize variations in activity coefficients.

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is important to remove dissolved carbon dioxide, which can interfere with the titration of strong acids.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant, typically 0.1 M NaOH, and accurately determine its concentration.

    • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable co-solvent/water mixture.

    • Prepare a solution of a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel and add the background electrolyte.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Lipophilicity (logP): Governing Membrane Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP

Due to its highly fluorinated nature, this compound is expected to be a lipophilic molecule.[1] While a measured logP value is not available, computational models can provide a reliable estimate. Based on the structure and the known lipophilic contributions of fluorine atoms and the difluoromethoxy group, the predicted logP is likely in the range of 2.5 to 3.5 . This suggests that the compound will have a moderate to high ability to partition into lipid membranes.

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves measuring the concentration of the analyte in two immiscible liquids, typically n-octanol and water, after they have reached equilibrium.

Causality of Experimental Choices:

  • n-Octanol as the Organic Phase: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar alkyl chain.

  • pH of the Aqueous Phase: For ionizable compounds, the distribution is pH-dependent. Therefore, the aqueous phase should be a buffer at a pH where the compound is predominantly in its neutral form. For a strong acid like our target molecule, this would require a very low pH. Alternatively, determining the distribution coefficient (logD) at a physiological pH of 7.4 is often more relevant.

  • Purity of the Compound: Impurities can significantly affect the partitioning behavior, leading to erroneous results.

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

    • Prepare a stock solution of this compound in a suitable solvent.

  • Partitioning:

    • Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

    • Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Aqueous Solubility: Impacting Bioavailability and Formulation

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Aqueous Solubility

Highly fluorinated organic molecules are often both hydrophobic and lipophobic, leading to low solubility in both aqueous and hydrocarbon-based solvents.[5] The high lipophilicity (predicted logP > 2.5) and the crystalline nature of this compound suggest that its intrinsic aqueous solubility will be low . However, as a strong acid, its solubility will be highly dependent on pH. In its ionized (carboxylate) form at higher pH, the solubility is expected to increase significantly.

Experimental Protocol: OECD 105 Flask Method for Solubility Determination

The flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 105, is a standard procedure for determining the water solubility of compounds.[6][7][8]

Causality of Experimental Choices:

  • Equilibration Time: Sufficient time must be allowed for the solution to reach saturation equilibrium. This is often determined in a preliminary test.

  • Temperature Control: Solubility is temperature-dependent, so the experiment must be conducted at a constant, specified temperature, typically 20°C or 25°C.

  • pH Control: For ionizable compounds, the pH of the aqueous medium must be controlled and reported, as solubility can vary dramatically with pH.

Step-by-Step Methodology:

  • Preliminary Test:

    • Add an excess amount of the compound to a known volume of water in a flask.

    • Stir the mixture at a constant temperature.

    • Periodically take samples, filter or centrifuge to remove undissolved solid, and measure the concentration of the dissolved compound.

    • Equilibrium is reached when the concentration no longer increases over time.

  • Definitive Test:

    • Based on the preliminary test, add an excess amount of the compound to several flasks containing water.

    • Stir the flasks at a constant temperature for a period determined to be sufficient to reach equilibrium.

    • After equilibration, allow the mixture to settle.

  • Analysis:

    • Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter or centrifuge the aliquot.

    • Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, LC-MS).

    • The average concentration from several flasks is reported as the aqueous solubility.

Synthesis Protocol

The following is a representative synthetic route for this compound.[5]

Reaction Scheme:

2,4,5-Trifluoro-3-hydroxybenzoic acid is reacted with sodium hydroxide to form the corresponding sodium salt. This is then reacted with chlorodifluoromethane in an autoclave to yield the final product.

Step-by-Step Methodology:

  • Salt Formation:

    • In a flask, dissolve sodium hydroxide (2.18 g, 0.052 mol) in water (5 mL).

    • While cooling with an ice bath, add 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol) in portions to the sodium hydroxide solution, followed by the addition of dimethylformamide (20 mL).

    • Stir the resulting solution for 30 minutes under ice-cooling.

  • Difluoromethoxylation:

    • Transfer the reaction mixture to a 200 mL stainless steel autoclave.

    • Add a solution of chlorodifluoromethane (24.0 g, 0.277 mol) in dimethylformamide (100 mL) to the autoclave.

    • Stir the mixture at 100-110°C for 5 hours under pressure.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into water and extract with chloroform.

    • Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a 9:1 (v/v) mixture of ethyl acetate and ethanol to afford this compound as a colorless powder.

Visualization of Experimental Workflow

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare & Standardize 0.1 M NaOH setup Combine Analyte & KCl in Thermostatted Vessel prep_titrant->setup prep_analyte Prepare 1 mM Analyte Solution in Co-solvent/Water prep_analyte->setup prep_electrolyte Prepare 0.15 M KCl prep_electrolyte->setup calibrate_ph Calibrate pH Meter (2-point) calibrate_ph->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH after each Addition titrate->record record->titrate plot Plot pH vs. Titrant Volume record->plot inflection Identify Inflection Point (Equivalence Point) plot->inflection pka Determine pKa at Half-Equivalence Point inflection->pka

Caption: A schematic workflow for the experimental determination of pKa by potentiometric titration.

Conclusion

This compound is a strategically designed building block whose utility in pharmaceutical and agrochemical research is underpinned by its distinct physicochemical properties. The extensive fluorination leads to a strong organic acid with significant lipophilicity and likely low aqueous solubility in its neutral form. This guide has provided estimated values for its key physicochemical parameters and detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers can effectively characterize this and similar fluorinated intermediates, thereby accelerating the development of new and improved chemical entities.

References

  • Unknown author. (n.d.). Fluorinated Higher Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456–458. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

  • apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. ResearchGate. Retrieved from [Link]

  • Babic, S., Horvat, A. J. M., Mutavdzic Pavlovic, D., & Kastelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Avdeef, A. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • ACD/Labs. (2025). What is the pKa of my compound? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • LookChem. (n.d.). Cas 128426-86-8,3-(Difluoromethoxy). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS 128426-86-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, with a CAS registry number of 128426-86-8, is a highly fluorinated aromatic carboxylic acid. Its structure is characterized by a trifluorinated benzene ring substituted with a difluoromethoxy group and a carboxylic acid functional group.[1] This dense fluorine substitution imparts unique physicochemical properties, including enhanced chemical stability, lipophilicity, and electron-withdrawing characteristics.[1] These attributes make it a valuable building block and key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[2] The strategic incorporation of fluorinated moieties, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the essential technical data for this compound, including its properties, synthesis, spectral analysis, applications, and safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical processes and for the development of analytical methods.

PropertyValueSource
CAS Number 128426-86-8[1]
Molecular Formula C₈H₃F₅O₃[1]
Molecular Weight 242.10 g/mol [1]
Appearance White crystalline powder[2]
Boiling Point 278.5°C at 760 mmHg[2]
Density 1.615 g/cm³[2]
Flash Point 122.2°C[2]
pKa (Predicted) 2.56 ± 0.10[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of a corresponding hydroxybenzoic acid precursor. The following protocol is a detailed, step-by-step methodology based on established literature.[2]

Diagram of Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Steps cluster_workup Work-up and Purification reagent1 2,4,5-Trifluoro-3-hydroxybenzoic acid intermediate Sodium 2,4,5-trifluoro-3-hydroxybenzoate reagent1->intermediate Deprotonation reagent2 Sodium Hydroxide reagent2->intermediate reagent3 Chlorodifluoromethane product This compound reagent3->product solvent1 Dimethylformamide (DMF) solvent1->intermediate solvent2 Water solvent2->intermediate intermediate->product Difluoromethylation (100-110°C, under pressure) extraction Chloroform Extraction product->extraction Aqueous Work-up drying drying extraction->drying Drying over Na₂SO₄ evaporation evaporation drying->evaporation Solvent Evaporation purification purification evaporation->purification Column Chromatography final_product Colorless Powder purification->final_product Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Procedure
  • Preparation of the Sodium Salt: In a suitable reaction vessel, dissolve 2.18 g (0.052 mole) of sodium hydroxide in 5 ml of water. To this solution, add 20 ml of dimethylformamide. While cooling the mixture in an ice bath, add 4.97 g (0.026 mole) of 2,4,5-trifluoro-3-hydroxybenzoic acid in portions. Stir the resulting solution for 30 minutes under ice-cooling to ensure complete formation of the sodium salt.[2]

  • Difluoromethylation Reaction: Transfer the reaction mixture to a 200 ml stainless steel autoclave. Add 100 ml of dimethylformamide containing 24.0 g (0.277 mole) of chlorodifluoromethane to the autoclave. Seal the autoclave and stir the mixture at a temperature between 100°C and 110°C for 5 hours under pressure.[2]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water and extract the product with chloroform. Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.[2]

  • Purification: Remove the solvent by evaporation under reduced pressure. Purify the resulting residue by column chromatography on silica gel. Elute the column with a 9:1 by volume mixture of ethyl acetate and ethanol to afford 2.00 g of this compound as a colorless powder.[2]

Structural Elucidation and Spectral Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure and known spectral data of analogous fluorinated benzoic acids.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The following table outlines the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H NMR ~11-13Singlet (broad)-COOH
~6.5-7.5Triplet-OCHF₂
¹³C NMR ~160-170Singlet-COOH
~140-160Complex Multiplets (due to C-F coupling)Aromatic carbons attached to fluorine
~110-120Triplet-OCHF₂
~100-115Complex Multiplets (due to C-F coupling)Aromatic carbons
¹⁹F NMR -70 to -90Doublet-OCHF₂
-120 to -160Complex MultipletsAromatic fluorines
Predicted Mass Spectrometry Fragmentation

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 242. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the difluoromethoxy group (-OCHF₂, 67 Da), and potentially sequential losses of fluorine atoms and carbon monoxide.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoromethoxy group can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of the carboxylic acid group and influence the binding interactions of the final molecule with its biological target.[1] Its utility as a building block allows for the creation of novel scaffolds in drug discovery and the optimization of lead compounds.[2]

Safety and Handling

Hazard Identification

Based on safety data for structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of a difluoromethoxy group and a highly fluorinated aromatic ring provides a valuable scaffold for the development of novel, high-performance molecules. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, predicted spectral data, and essential safety and handling information to support its use in a research and development setting.

References

  • PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 128426-86-8,3-(Difluoromethoxy) - LookChem. Retrieved from [Link]

  • apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

Sources

The Definitive Spectroscopic Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectral analysis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a key intermediate in modern pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a framework for robust, self-validating analytical protocols. We will dissect the expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical insights into the characterization of this highly fluorinated aromatic carboxylic acid.

Introduction: The Structural Significance of Fluorine in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing moieties like the difluoromethoxy group (-OCHF₂) can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime example of a building block designed to leverage these effects. Its dense fluorination presents unique analytical challenges and necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. This guide provides the technical foundation for achieving that.

Core Analytical Workflow

The comprehensive characterization of this compound relies on a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Functional Group Identification cluster_3 Final Confirmation Mass_Spectrometry Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map C-H & C-F Framework Mass_Spectrometry->NMR_Spectroscopy Provides Molecular Formula Data_Integration Integrated Spectral Analysis Confirm Structure & Purity Mass_Spectrometry->Data_Integration Confirms Molecular Weight IR_Spectroscopy Infrared (IR) Spectroscopy Identify Key Functional Groups NMR_Spectroscopy->IR_Spectroscopy Suggests Functional Groups NMR_Spectroscopy->Data_Integration Provides Connectivity IR_Spectroscopy->Data_Integration Confirms Functional Groups

Caption: Integrated workflow for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Given the presence of hydrogen, carbon, and fluorine, a suite of NMR experiments is required. The ¹⁹F nucleus is particularly informative due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR measurements.[3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Key parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum, though a coupled spectrum can provide valuable J(H-F) coupling information.

    • Typical spectral width: -50 to -170 ppm. The wide chemical shift range of ¹⁹F NMR is advantageous for resolving signals.[4][5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the difluoromethoxy and carboxylic acid protons.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale & Key Couplings
~13-14 ppmSinglet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. Its position is solvent-dependent.
~6.8-7.2 ppmTriplet (t)1H-OCH F₂The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms. Expect a ²J(H-F) coupling constant of approximately 70-80 Hz.
~7.6-7.9 ppmDoublet of triplets (dt) or complex multiplet1HAr-H The single aromatic proton will be coupled to the adjacent fluorine atoms. Expect coupling to the ortho-F (³J(H-F) ~ 8-10 Hz) and meta-F (⁴J(H-F) ~ 4-6 Hz).
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for this molecule, as it directly probes the five fluorine atoms in their distinct chemical environments. Chemical shifts are referenced to CFCl₃.

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale & Key Couplings
~-80 to -90 ppmDoublet (d)-OCF₂ HThe two fluorine atoms of the difluoromethoxy group are equivalent and will be split into a doublet by the proton. Expect a ²J(F-H) coupling constant of approximately 70-80 Hz.
~-135 to -145 ppmMultipletAr-F (at C-2)This fluorine is ortho to the carboxylic acid and the difluoromethoxy group, leading to a complex splitting pattern due to coupling with other aromatic fluorines.
~-145 to -155 ppmMultipletAr-F (at C-4)This fluorine is para to the carboxylic acid and will be coupled to the other aromatic fluorines.
~-155 to -165 ppmMultipletAr-F (at C-5)This fluorine is meta to the carboxylic acid and will also show complex coupling.

Causality in ¹⁹F NMR: The precise chemical shifts of the aromatic fluorines are influenced by the electronic effects (inductive and resonance) of the carboxylic acid and difluoromethoxy substituents. Predicting these shifts with high accuracy often requires computational methods.[6][7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all eight carbon atoms, with characteristic splitting patterns due to C-F coupling.

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale & Key Couplings
~165-170 ppmSinglet or narrow multipletC =OThe carbonyl carbon of the carboxylic acid. May show small coupling to the ortho-fluorine.
~115-125 ppmTriplet (t)-OC HF₂The carbon of the difluoromethoxy group will be split into a triplet by the two directly attached fluorine atoms. Expect a large ¹J(C-F) of ~240-250 Hz.
~140-160 ppmComplex multipletsAr-C -FThe three aromatic carbons directly bonded to fluorine will exhibit large ¹J(C-F) coupling constants (typically >240 Hz) and will be further split by other fluorines.
~110-130 ppmComplex multipletsAr-C (non-fluorinated)The three non-fluorinated aromatic carbons will show smaller couplings to the neighboring fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a solid using an Attenuated Total Reflectance (ATR) accessory. For higher resolution, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
1700-1725StrongC=O stretchCarboxylic Acid
1200-1350StrongC-O stretchCarboxylic Acid & Aryl Ether
1000-1200StrongC-F stretchAromatic C-F & -OCHF₂

Expert Insight: The C-F stretching region (1000-1200 cm⁻¹) will likely be complex and contain multiple strong absorption bands due to the five fluorine atoms in different environments. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[8]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS (after derivatization to a more volatile ester) or LC-MS.[3]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for carboxylic acids, as they readily form [M-H]⁻ ions.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to confirm the exact mass and elemental formula.

Predicted Mass Spectral Data
  • Molecular Formula: C₈H₃F₅O₃

  • Monoisotopic Mass: 242.0006 u

  • Expected Ion (ESI Negative Mode): [M-H]⁻ at m/z 240.9938

  • Key Fragmentation Pathways:

    • Loss of CO₂ (44 u) from the carboxylate anion to give a fragment at m/z 197.

    • Loss of HF (20 u) is a common fragmentation pathway for fluorinated compounds.[9]

    • Cleavage of the difluoromethoxy group can also occur.

M_H [M-H]⁻ m/z 240.99 Loss_CO2 [M-H-CO₂]⁻ m/z 197.00 M_H->Loss_CO2 - CO₂ Loss_HF [M-H-HF]⁻ m/z 220.99 M_H->Loss_HF - HF

Caption: Predicted major fragmentation pathways for this compound in ESI-negative mode mass spectrometry.

Conclusion: A Triangulated Approach to Structural Verification

The structural verification of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable data, it is the integration of NMR, IR, and MS that allows for an unambiguous and robust characterization. The ¹H, ¹³C, and particularly the ¹⁹F NMR spectra provide the detailed atomic connectivity. IR spectroscopy confirms the presence of the critical carboxylic acid and C-F functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive analytical package ensures the identity, purity, and quality of this vital pharmaceutical intermediate, underpinning the integrity of the subsequent drug development process.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information: Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. The Royal Society of Chemistry. Retrieved from [Link]

  • Kennemur, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Kennemur, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

  • Neumann, M., et al. (2016). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Berger, S., & Sicker, D. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Retrieved from [Link]

  • ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754). Retrieved from [Link]

  • Ng, C. L., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-fluoro-, ethyl ester. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2024). Characterization of CF, O-CF, and OR-CF in terms of (a) FTIR spectra.... Retrieved from [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]

  • The Open Conference Proceedings Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole. Retrieved from [Link]

  • National Institutes of Health. (2020). A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. Retrieved from [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

Sources

Solubility Profile of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS: 128426-86-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the scarcity of published quantitative solubility data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry, including molecular structure, polarity, and intermolecular forces. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to determine precise equilibrium solubility in various organic solvents, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction and Physicochemical Characterization

This compound is a highly functionalized aromatic carboxylic acid. Its utility as a building block in the synthesis of biologically active compounds stems from its unique electronic and lipophilic properties, which are conferred by the dense fluorine substitution.[2] Understanding its solubility is critical for reaction optimization, purification (e.g., crystallization), formulation, and bioavailability assessment in drug development.[3]

The molecule's structure dictates its solubility. It consists of a polar carboxylic acid group, a moderately polar difluoromethoxy group, and a trifluorinated phenyl ring which, despite the polar C-F bonds, contributes significantly to the molecule's lipophilicity and nonpolar surface area.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128426-86-8[1][4]
Molecular Formula C₈H₃F₅O₃[1]
Molecular Weight 242.1 g/mol [1]
Appearance White crystalline powder[1]
Boiling Point 278.5°C at 760 mmHg[1]
Density 1.615 g/cm³[1]

The key to its solubility behavior lies in the interplay between its functional groups, which are capable of engaging in specific intermolecular interactions with solvent molecules.

Caption: Key functional groups of the target molecule and the intermolecular forces they mediate.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of this compound is complex; it possesses both highly polar functional groups and a large, relatively nonpolar aromatic core.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute can participate in strong hydrogen bonding with these solvents, leading to a high likelihood of good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are hydrogen bond acceptors and have significant dipole moments. They can interact favorably with the carboxylic acid and difluoromethoxy groups. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The large, fluorinated aromatic ring will have some affinity for these solvents, but the highly polar carboxylic acid group will be poorly solvated, likely resulting in low solubility.

  • Acid-Base Chemistry: As a carboxylic acid, the compound's solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the formation of a highly polar and water-soluble carboxylate salt.[6]

cluster_solute Solute: this compound cluster_solvents Organic Solvent Classes Solute Polar -COOH Moderately Polar -OCHF₂ Lipophilic Ring PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic High (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Moderate-High (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Low (Poorly Solvated Polar Groups)

Caption: Predicted solubility based on the "like dissolves like" principle.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsDominant InteractionPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen BondingHighThe carboxylic acid group can both donate and accept hydrogen bonds with the solvent.
Polar Aprotic Acetone, DMSO, THF, Ethyl AcetateDipole-DipoleModerate to HighStrong dipole interactions with the polar functional groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformDipole-DipoleModerateSolvents are weakly polar and can solvate the molecule, but are not as effective as more polar aprotic solvents.
Aromatic Toluene, BenzeneLondon Dispersion, π-stackingLow to ModerateFavorable interactions with the fluorophenyl ring, but poor solvation of the carboxylic acid.
Nonpolar Hexane, HeptaneLondon DispersionLowThe energy penalty of solvating the highly polar carboxylic acid group is too high.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive quantitative data, the saturation shake-flask method is the gold standard, as it allows the system to reach thermodynamic equilibrium.[3][7] The following protocol provides a reliable framework for this determination.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (±0.01 mg)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Procedure
  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards covering the expected solubility range.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for poorly soluble compounds or viscous solvents.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the calibration standards and the diluted samples by HPLC or LC-MS.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker B->C D 4. Phase Separation (Centrifugation) C->D E 5. Collect & Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC against Calibration Curve F->G H 8. Calculate Solubility (e.g., in mg/mL) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Safety and Handling

This compound and related fluorinated benzoic acids are irritants.[9][10] Handle the compound in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[4]

Conclusion

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
  • Unknown. (n.d.).
  • ChemicalBook. (2022). 3-(Difluoromethoxy)
  • LookChem. (n.d.). Cas 128426-86-8, this compound.
  • apicule. (n.d.). This compound (CAS No: 128426-86-8)
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fluorochem. (2024).
  • ResearchGate. (n.d.).
  • World Health Organization. (2018).

Sources

An In-depth Technical Guide to the Thermal Stability of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental data for this specific compound, this document establishes a predictive framework based on the known thermal behavior of structurally analogous polyfluorinated aromatic compounds and perfluoroalkyl carboxylic acids (PFCAs). We will delve into the anticipated thermal decomposition pathways, the influence of extensive fluorination on molecular stability, and present detailed, field-proven experimental protocols for robust thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers and drug development professionals with the necessary insights and methodologies to safely handle and process this compound, ensuring scientific integrity and operational safety.

Introduction: The Critical Role of Thermal Stability in Fluorinated Pharmaceutical Intermediates

This compound is a highly fluorinated aromatic carboxylic acid. The dense incorporation of fluorine atoms and the difluoromethoxy group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug candidates.[1][2] However, this extensive fluorination also presents unique challenges regarding the compound's thermal stability. Understanding the thermal decomposition profile is paramount for safe handling, storage, and downstream chemical processing, as unexpected thermal events can lead to the release of hazardous byproducts and compromise process integrity.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[3][4] The high strength of the carbon-fluorine bond contributes to this stability.[5] Nevertheless, the overall thermal stability of a molecule is a complex interplay of all its constituent functional groups and their interactions. This guide will, therefore, provide a robust framework for assessing the thermal hazards associated with this compound.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not publicly available, we can construct a scientifically sound prediction based on the behavior of similar molecules.

Influence of Molecular Structure on Thermal Stability

The thermal stability of the target molecule is primarily dictated by the interplay of several structural features:

  • The Aromatic Ring: The trifluorinated benzene ring is expected to be a relatively stable core.

  • The Carboxylic Acid Group: Benzoic acid itself undergoes thermal decomposition at elevated temperatures (around 475-500 °C), primarily yielding benzene and carbon dioxide.[6] The presence of electron-withdrawing fluorine atoms on the ring is likely to influence the decarboxylation process.

  • The Difluoromethoxy Group (-OCF₂H): This group is of particular interest. While the C-F bonds are strong, the C-O bond can be a point of thermal vulnerability. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that cleavage of the C-O ether bond is a key step in their thermal decomposition.[6][7]

  • Polyfluorination: The cumulative effect of five fluorine atoms on the benzene ring and two on the methoxy group will significantly impact the electronic distribution and bond strengths throughout the molecule. Generally, perfluorination tends to increase thermal stability up to a certain point.[8]

Anticipated Decomposition Pathways

Based on the above considerations, the following decomposition pathways are plausible upon heating this compound:

  • Decarboxylation: The primary and likely initial decomposition step is the loss of carbon dioxide from the carboxylic acid group to form 1-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene. This is a common decomposition route for benzoic acid derivatives.

  • Decomposition of the Difluoromethoxy Group: At higher temperatures, the difluoromethoxy group may decompose. This could proceed through several mechanisms, including the formation of difluorocarbene (:CF₂) and subsequent reactions. The presence of water can also facilitate the hydrolysis of decomposition intermediates.[9]

  • Fragmentation of the Aromatic Ring: Under more forcing conditions, the highly fluorinated benzene ring can fragment, potentially leading to the formation of various smaller fluorinated compounds.

The following diagram illustrates the predicted initial decomposition pathway:

G start This compound heat Heat (Δ) start->heat co2 CO₂ heat->co2 product 1-(Difluoromethoxy)-2,3,5,6-tetrafluorobenzene heat->product

Caption: Predicted initial thermal decomposition of the target compound.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., platinum or alumina).

  • Atmosphere: Inert nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss (%) versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Inert nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition. Any sharp exothermic peaks following the melt can be indicative of decomposition.

The logical workflow for this thermal analysis is depicted below:

G cluster_0 Thermal Analysis Workflow sample Sample of this compound tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc data_analysis Data Analysis & Interpretation tga->data_analysis dsc->data_analysis stability_report Thermal Stability Report data_analysis->stability_report

Caption: Workflow for the comprehensive thermal analysis of the target compound.

Data Presentation: Anticipated Results

While no specific data is available, the following table outlines the expected format for presenting the results from TGA and DSC analyses.

ParameterAnalytical MethodPredicted ObservationSignificance
Onset of Decomposition (Tonset) TGAEstimated > 200 °CIndicates the temperature at which significant mass loss begins.
Melting Point (Tm) DSCTo be determinedA sharp melting point indicates purity.
Decomposition Exotherm DSCPossible sharp exotherm post-meltingIndicates a potentially hazardous, energy-releasing decomposition.

Safety and Handling Recommendations

Given the potential for thermal decomposition to release hazardous, fluorinated byproducts, the following precautions are recommended:

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[10]

  • Storage: Store the compound in a cool, dry place away from heat sources.

  • Heating: When heating this compound, use controlled heating ramps and ensure adequate ventilation. Avoid localized overheating.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a comprehensive analysis of its structural components and comparison with analogous fluorinated compounds allows for a robust predictive assessment. The primary decomposition pathway is anticipated to be decarboxylation, with further fragmentation of the difluoromethoxy group and the aromatic ring at higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a standardized approach for the empirical determination of its thermal properties. This information is crucial for ensuring the safe handling, storage, and utilization of this important pharmaceutical intermediate in research and development settings.

References

  • Altarawneh, S. S., El-Kaderi, H. M., Richard, A. J., & Osama, M. (2023). Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(20), 4078. [Link]

  • Deng, C., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]

  • Gao, W., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5397-5415. [Link]

  • Hao, L., et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Polymers, 16(2), 245. [Link]

  • Hosta, H., et al. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of Materials Chemistry, 21(44), 17713-17724. [Link]

  • Kassaee, M. Z., et al. (2011). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 13(12), 1269-1276. [Link]

  • Kiplagat, A., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8645-8657. [Link]

  • Mohamed, S. T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(18), 6528. [Link]

  • Ratuska, A., & Ratuska, M. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(23), 4411-4416. [Link]

  • ResearchGate. (n.d.). Characterization of fluorinated aromatic polymers and thermally treated derivatives. [Link]

  • Schimler, S. D., et al. (2015). Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of Organic Chemistry, 80(24), 12137-12145. [Link]

  • Shcherbatiuk, V., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(15), 2728. [Link]

  • Tang, H., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796-8807. [Link]

  • Tlili, A., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7349-7358. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemMedChem, 15(1), 22-38. [Link]

  • Unknown. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 11-16. [Link]

  • Unknown. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3371-3404. [Link]

  • Yasir, M., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(13), 1145-1163. [Link]

Sources

potential degradation pathways of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Degradation Pathways of Fluorinated Benzoic Acids

Abstract

Fluorinated benzoic acids (FBAs) are persistent organic pollutants originating from the industrial synthesis of pharmaceuticals, agrochemicals, and polymers. Their strong carbon-fluorine bond imparts high chemical stability, leading to accumulation in the environment and posing significant toxicological risks. Understanding the degradation pathways of these recalcitrant compounds is paramount for developing effective remediation strategies. This guide provides a comprehensive technical overview of the primary degradation mechanisms of FBAs, including microbial, photochemical, and advanced chemical oxidation processes. We will delve into the enzymatic machinery, reactive species, and key intermediate products that define these pathways. Furthermore, this document furnishes researchers and drug development professionals with detailed experimental protocols and analytical methodologies for investigating FBA degradation, supported by comparative data and visual pathway diagrams to facilitate a deeper understanding of this critical environmental challenge.

Introduction: The Challenge of Fluorinated Benzoic Acids

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of benzoic acids, fluorination enhances metabolic stability, a desirable trait in drug design, but also confers significant environmental persistence. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol, making it highly resistant to both biological and chemical cleavage.

FBAs enter the environment through industrial effluent and the metabolism of larger fluorinated compounds. Their persistence and mobility in aqueous systems lead to concerns about long-term ecological impact and potential entry into the food chain. Consequently, the study of their degradation is not merely an academic exercise but a critical component of environmental stewardship and public health protection. This guide will explore the primary routes by which these stubborn molecules can be broken down.

Microbial Degradation Pathways

Microorganisms have evolved diverse enzymatic systems to mineralize a vast array of aromatic compounds. While the C-F bond presents a formidable challenge, several bacterial strains have been identified that can utilize FBAs as a sole source of carbon and energy. The position of the fluorine substituent on the aromatic ring is a critical determinant of the degradation pathway and rate.

Aerobic Degradation: The Dioxygenase-Initiated Pathway

Under aerobic conditions, the primary mechanism for initiating the degradation of FBAs is the incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by ring-hydroxylating dioxygenases. This initial attack destabilizes the aromatic system, making it susceptible to further degradation.

A well-studied example is the degradation of 4-fluorobenzoic acid (4-FBA). The process is typically initiated by a benzoate dioxygenase, which converts 4-FBA into 4-fluorocatechol. This is a crucial step where the aromaticity is broken. Subsequently, a catechol 1,2-dioxygenase cleaves the ring. The defluorination step often occurs later in the pathway, for example, through the hydrolysis of a fluorinated intermediate like 4-fluoromuconolactone. Some microorganisms can also dehalogenate 4-FBA at an early stage through a hydrolytic mechanism, producing 4-hydroxybenzoic acid.

The degradation of 2-fluorobenzoic acid (2-FBA) and 3-fluorobenzoic acid (3-FBA) also proceeds via catechol intermediates (3-fluorocatechol and 4-fluorocatechol, respectively). However, the position of the fluorine atom influences the subsequent ring cleavage, which can occur via ortho- or meta-cleavage pathways.

Microbial_Degradation_Pathway cluster_0 Aerobic Degradation of 4-Fluorobenzoic Acid FBA4 4-Fluorobenzoic Acid DHB 4-Fluorodihydrodihydroxy- benzoic Acid FBA4->DHB Benzoate Dioxygenase FC4 4-Fluorocatechol DHB->FC4 Dihydrodiol Dehydrogenase FM cis,cis-3-Fluoro- muconic Acid FC4->FM Catechol 1,2- Dioxygenase FML 4-Fluoromuconolactone FM->FML Muconate Cycloisomerase Maleyl Maleylacetic Acid FML->Maleyl Hydrolytic Defluorination TCA TCA Cycle Maleyl->TCA Further Metabolism

Caption: Aerobic degradation pathway of 4-FBA via a dioxygenase-initiated cascade.

Anaerobic Degradation: Reductive Dehalogenation

In anoxic environments, the primary microbial strategy for cleaving carbon-halogen bonds is reductive dehalogenation. This process involves the substitution of the halogen atom with a hydrogen atom, where the halogenated compound serves as an electron acceptor. While thermodynamically favorable, this process is typically slow. For FBAs, the removal of fluorine is particularly challenging due to the high strength of the C-F bond. However, specialized consortia of anaerobic bacteria have been shown to mediate the defluorination of various FBA isomers. This process is often the initial step before the aromatic ring is cleaved.

Abiotic Degradation Pathways

Abiotic degradation relies on physical or chemical processes rather than biological activity. For recalcitrant compounds like FBAs, these methods often involve highly reactive chemical species to overcome the stability of the C-F bond.

Photochemical Degradation and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of methods that generate highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidizing agent that can readily attack the aromatic ring of FBAs.

Common AOPs for FBA degradation include:

  • UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

  • Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts (Fe²⁺/Fe³⁺). The reaction between Fe²⁺ and H₂O₂ (the Fenton reaction) generates hydroxyl radicals, and UV light accelerates the regeneration of Fe²⁺ from Fe³⁺.

  • Photocatalysis (e.g., TiO₂): When a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, it generates an electron-hole pair. The hole can oxidize water to produce hydroxyl radicals, while the electron can reduce oxygen to form superoxide radicals, both of which contribute to degradation.

The initial step in these AOPs is typically the electrophilic addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This is followed by a series of reactions that can lead to hydroxylation, decarboxylation, and eventual defluorination and ring opening. The position of the fluorine atom significantly influences the reaction kinetics and the distribution of intermediate products.

Analysis of Degradation Products and Pathways

Elucidating the degradation pathway of an FBA requires robust analytical techniques to identify and quantify the parent compound and its transient intermediates.

Sample Preparation
  • Aqueous Samples: For analysis by High-Performance Liquid Chromatography (HPLC), aqueous samples from degradation experiments can often be analyzed directly after filtration through a 0.22 µm filter to remove microbial cells or catalyst particles.

  • Extraction: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), or to concentrate analytes, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary. The sample is typically acidified to protonate the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate or diethyl ether. Derivatization (e.g., methylation) is often required to make the acidic intermediates volatile enough for GC analysis.

Analytical Techniques
  • HPLC: HPLC with a UV detector is the workhorse for quantifying the disappearance of the parent FBA and the appearance of major aromatic intermediates. A C18 reversed-phase column is typically used with an acidified mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides superior sensitivity and selectivity for identifying unknown metabolites. The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

  • GC-MS: GC-MS is highly effective for identifying volatile and semi-volatile degradation products, especially after derivatization. Its extensive mass spectral libraries can aid in the identification of known intermediates.

  • Ion Chromatography: This technique is essential for quantifying the release of the fluoride ion (F⁻), providing direct evidence of defluorination.

Experimental_Workflow cluster_1 Analytical Workflow for Degradation Studies cluster_2 Analysis Branches Setup 1. Degradation Experiment (Microbial or Photochemical) Sample 2. Time-Point Sampling Setup->Sample Filter 3. Filtration (0.22 µm) Sample->Filter HPLC 4a. HPLC-UV Analysis (Parent FBA, Aromatic Intermediates) Filter->HPLC Direct Injection LCMS 4b. LC-MS/MS Analysis (Metabolite Identification) Filter->LCMS Direct Injection IC 4c. Ion Chromatography (Fluoride Ion Release) Filter->IC Direct Injection Data 5. Data Integration & Pathway Elucidation HPLC->Data LCMS->Data IC->Data

Caption: General analytical workflow for studying FBA degradation.

Experimental Protocols

Protocol: Aerobic Microbial Degradation Assay

Objective: To assess the capability of a bacterial isolate to degrade a specific FBA as the sole carbon source.

Materials:

  • Bacterial isolate (e.g., Pseudomonas sp.)

  • Minimal salts medium (MSM)

  • Stock solution of the target FBA (e.g., 100 mM 4-FBA), filter-sterilized

  • Sterile baffled flasks (250 mL)

  • Shaking incubator

  • Spectrophotometer (600 nm)

  • HPLC system, Ion Chromatograph

Methodology:

  • Prepare Inoculum: Grow the bacterial isolate in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest cells by centrifugation (5000 x g, 10 min), wash twice with sterile MSM, and resuspend in MSM to an optical density at 600 nm (OD₆₀₀) of 1.0.

  • Set up Cultures: In triplicate, add 50 mL of MSM to sterile 250 mL baffled flasks.

  • Spike FBA: Add the FBA stock solution to each flask to a final concentration of 1 mM.

  • Inoculate: Inoculate the flasks with the washed cell suspension to a starting OD₆₀₀ of 0.05.

  • Controls: Prepare two control flasks:

    • Abiotic Control: MSM + 1 mM FBA (no cells).

    • Endogenous Control: MSM + cells (no FBA).

  • Incubation: Incubate all flasks at the optimal growth temperature (e.g., 30°C) with shaking (180 rpm).

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1.5 mL aliquots from each flask.

  • Analysis:

    • Measure OD₆₀₀ to monitor bacterial growth.

    • Centrifuge the remaining sample (14,000 x g, 5 min). Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the supernatant by HPLC to quantify the concentration of the FBA.

    • Analyze the supernatant by ion chromatography to measure fluoride ion release.

Protocol: Photochemical Degradation Assay (UV/H₂O₂)

Objective: To determine the degradation rate and defluorination of an FBA using the UV/H₂O₂ advanced oxidation process.

Materials:

  • Photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp)

  • Quartz reaction vessel

  • Stir plate and stir bar

  • Stock solution of the target FBA (e.g., 10 mM 2-FBA)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • HPLC system, Ion Chromatograph

Methodology:

  • Prepare Reaction Solution: In the quartz vessel, prepare 200 mL of a solution containing the FBA at a final concentration of 100 µM in ultrapure water.

  • Initiate Reaction: While stirring, add H₂O₂ to a final concentration of 10 mM. Immediately turn on the UV lamp to start the reaction (t=0).

  • Controls: Run parallel experiments:

    • UV only: FBA solution with UV light but no H₂O₂.

    • Dark Control: FBA solution with H₂O₂ but no UV light.

  • Sampling: At specified time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw 1.5 mL aliquots.

  • Quench Reaction: Immediately add a small amount of a quenching agent (e.g., sodium sulfite) to the sample to stop the oxidation reaction.

  • Analysis:

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze by HPLC to quantify the parent FBA concentration.

    • Analyze by ion chromatography to measure fluoride ion concentration.

Comparative Analysis

The effectiveness of different degradation methods can vary significantly based on the FBA isomer and the process conditions. The following table summarizes representative data from the literature to provide a comparative perspective.

Fluorobenzoic Acid IsomerDegradation MethodKey ParameterResultReference
4-Fluorobenzoic AcidMicrobial (Aerobic)Mineralization>90% degradation and defluorination in 72h
2-Fluorobenzoic AcidPhoto-FentonDegradation RatePseudo-first-order rate constant: 0.15 min⁻¹
3-Fluorobenzoic AcidUV/H₂O₂Degradation RatePseudo-first-order rate constant: 0.08 min⁻¹
Difluorobenzoic AcidsAnaerobic ConsortiaDefluorinationSlow but complete defluorination observed over weeks

Conclusion and Future Perspectives

The degradation of fluorinated benzoic acids is a complex process governed by the specific FBA isomer and the chosen degradation strategy. Aerobic microbial pathways, driven by powerful dioxygenase enzymes, offer a sustainable and complete solution, though they are often limited by the specificity of the microbial strains. Advanced oxidation processes provide a more rapid and broadly applicable chemical approach, effectively breaking the C-F bond through the action of hydroxyl radicals.

Future research should focus on the discovery and engineering of novel enzymes with enhanced defluorination capabilities. The development of hybrid systems, which combine photochemical pre-treatment with subsequent biological polishing, may offer the most efficient and cost-effective route for the complete mineralization of these persistent pollutants. A deeper understanding of the factors controlling reaction kinetics and byproduct formation will be essential for translating these laboratory-scale findings into robust, field-deployable remediation technologies.

References

  • Title: Bacterial degradation of 4-fluorobenzoate. Source: ResearchGate (publication based on a PhD thesis) URL: [Link]

  • Title: Anaerobic, Reductive Defluorination of 2,4-Difluorobenzoate and 2,6-Difluorobenzoate by a Dehalogenating Microbial Consortium. Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Degradation of fluorobenzoic acids by advanced oxidation technology. Source: ScienceDirect (Journal of Hazardous Materials) URL: [Link]

  • Title: Microbial degradation of fluorinated aromatics. Source: ResearchGate (publication) URL: [Link]

  • Title: Degradation of 2-fluorobenzoic acid in aqueous solution by UV/H2O2 process. Source: ScienceDirect (Journal of Hazardous Materials) URL: [Link]

The Invisible Hand of Fluorine: A Technical Guide to the Discovery and Enduring Impact of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the landscape of medicinal chemistry, agrochemicals, and materials science. Among the vast arsenal of fluorinated building blocks, fluorinated benzoic acid derivatives stand out for their profound impact on the properties of bioactive compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery, history, synthesis, and application of these pivotal chemical entities. We will journey from the perilous early days of fluorine chemistry to the sophisticated synthetic methodologies of the 21st century, elucidating the causality behind experimental choices and highlighting the enduring legacy of these versatile molecules.

A Perilous Beginning: The Dawn of Fluorine Chemistry

The story of fluorinated benzoic acid derivatives is inextricably linked to the taming of fluorine itself, the most reactive and electronegative of all elements. For centuries, the fluorine-containing mineral fluorspar (calcium fluoride) was used as a flux in metallurgy, its name derived from the Latin fluere, meaning "to flow."[1][2] However, the elemental nature of fluorine remained a mystery, locked within its compounds.

Early attempts to isolate fluorine were fraught with danger, with many prominent chemists of the 18th and 19th centuries, including Sir Humphry Davy and the Knox brothers, suffering from hydrofluoric acid poisoning in their quest.[1] It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by the electrolysis of a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride, a feat for which he was awarded the Nobel Prize in Chemistry in 1906.[1][3][4] Moissan's groundbreaking work, though perilous, opened the door to the deliberate introduction of fluorine into organic molecules.

The First Wave: Taming the "Savage Beast" for Aromatic Systems

The direct fluorination of aromatic compounds with elemental fluorine proved to be a violent and uncontrollable process, often resulting in explosions and complex mixtures of products.[5] The need for a more controlled and predictable method for introducing fluorine into aromatic rings was paramount for the advancement of the field.

The Balz-Schiemann Reaction: A Landmark in Aromatic Fluorination

A significant breakthrough came in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[3][6] This reaction provided the first practical and relatively safe method for the synthesis of aryl fluorides, including fluorobenzoic acids. The reaction proceeds through the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][6]

The causality behind this experimental design lies in the controlled generation of an aryl cation, which is then trapped by the fluoride ion from the tetrafluoroborate counterion. This two-step process avoids the violent reactivity of elemental fluorine and allows for the regioselective introduction of a single fluorine atom onto the aromatic ring.

A detailed experimental protocol for the synthesis of p-fluorobenzoic acid via the Balz-Schiemann reaction was published in Organic Syntheses in 1943 by Schiemann and Winkelmüller, solidifying its place as a cornerstone of organofluorine chemistry.[5]

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction

  • Step 1: Diazotization. Ethyl p-aminobenzoate is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Step 2: Formation of the Diazonium Tetrafluoroborate. The diazonium salt solution is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the more stable diazonium tetrafluoroborate salt.

  • Step 3: Thermal Decomposition. The isolated and dried diazonium tetrafluoroborate salt is gently heated, causing it to decompose and release nitrogen gas, boron trifluoride, and the desired ethyl p-fluorobenzoate.

  • Step 4: Hydrolysis. The resulting ester is then hydrolyzed, typically using a base such as potassium hydroxide, to yield p-fluorobenzoic acid.

The Advent of Trifluoromethylated Benzoic Acids: The Swarts Reaction

While the Balz-Schiemann reaction was pivotal for monofluorinated aromatics, the introduction of the trifluoromethyl (-CF₃) group required a different approach. In 1892, Frédéric Swarts developed a method for the synthesis of benzotrifluorides by reacting benzotrichlorides with antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅). This halogen exchange reaction, known as the Swarts reaction , became the industrial standard for producing trifluoromethylated aromatic compounds.[4][7]

The driving force for this reaction is the high stability of the newly formed C-F bonds and the favorable thermodynamics of the halogen exchange. This method allowed for the large-scale production of trifluoromethylated building blocks, which would later prove to be of immense importance in drug discovery.

The Modern Synthesis Toolbox: Precision and Versatility

While the Balz-Schiemann and Swarts reactions remain historically significant, the 20th and 21st centuries have seen the development of a vast array of more sophisticated and versatile methods for the synthesis of fluorinated benzoic acid derivatives. These modern techniques offer improved yields, greater functional group tolerance, and milder reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

For aromatic rings activated by electron-withdrawing groups (such as a nitro group), the direct displacement of a leaving group (e.g., a halogen) by a fluoride ion source, such as potassium fluoride (KF), is a powerful synthetic strategy. The efficiency of this reaction is often enhanced by the use of aprotic polar solvents and phase-transfer catalysts.

Modern Catalytic Methods

The advent of transition-metal catalysis has revolutionized the synthesis of fluorinated aromatics. Palladium- and copper-catalyzed cross-coupling reactions allow for the introduction of fluorine and trifluoromethyl groups under relatively mild conditions and with high selectivity. These methods often utilize specialized fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination and Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation.

Diagram: Evolution of Synthetic Methodologies

G cluster_early Early Methods cluster_modern Modern Methods Balz_Schiemann Balz-Schiemann Reaction (1927) (Monofluorination) SNAr Nucleophilic Aromatic Substitution (SNAr) Balz_Schiemann->SNAr More versatile for activated systems Swarts Swarts Reaction (1892) (Trifluoromethylation) Catalytic Transition-Metal Catalysis (e.g., Pd, Cu) Swarts->Catalytic Milder conditions, greater functional group tolerance Radiofluorination Late-Stage Radiofluorination (e.g., for PET imaging) Catalytic->Radiofluorination Application in medical imaging

Sources

safety and handling precautions for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

This compound is a highly functionalized aromatic carboxylic acid, often utilized as a building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a difluoromethoxy group and multiple fluorine atoms on the benzene ring, imparts specific physicochemical properties that are valuable in drug design. However, these same features necessitate a rigorous approach to its handling to ensure the safety of laboratory personnel.

While specific toxicological data for this exact compound is limited, the safety profile can be inferred from data on structurally related fluorinated benzoic acids. The primary hazards are associated with its acidic nature and the biological effects of highly fluorinated organic compounds.

Chemical and Physical Properties

Identifier Value
CAS Number 124330-35-8
Molecular Formula C₈H₃F₅O₃
Molecular Weight 242.10 g/mol

| Appearance | Typically an off-white to white solid or powder[1] |

GHS Hazard Classification

Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards[2][3][4]:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Damage / Eye Irritation, Category 2A (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

The following diagram illustrates the interconnected nature of these potential hazards, originating from the compound's inherent chemical properties.

Hazards cluster_hazards Potential Health Hazards Compound This compound H302 Harmful if Swallowed (Acute Oral Toxicity) Compound->H302 Ingestion H315 Causes Skin Irritation (Corrosion/Irritation) Compound->H315 Dermal Contact H319 Causes Serious Eye Irritation (Serious Eye Damage) Compound->H319 Eye Contact H335 May Cause Respiratory Irritation (STOT - Single Exposure) Compound->H335 Inhalation of Dust

Caption: Relationship between exposure routes and potential health hazards.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the industrial hygiene "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures, ensuring that reliance on personal protective equipment (PPE) is the final line of defense.

HierarchyOfControls Elimination Elimination / Substitution (Not applicable for this topic) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

1. Engineering Controls (Primary Barrier)

Engineering controls are designed to remove the hazard at the source, before it can contact the user. They are the most critical element for safely handling this compound.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[1][5] This is crucial to prevent the inhalation of fine dust particles and to contain any potential vapors.[2]

  • Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, a local exhaust system (e.g., a snorkel hood) must be used to capture any airborne particulates at the point of generation.[6]

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5] Their location should be clearly marked and unobstructed.

2. Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for handling, storage, and disposal must be written and readily available to all personnel.

  • Training: All researchers must be trained on the specific hazards of this compound and the procedures outlined in the SOPs. This training must be documented.

  • Clear Labeling: All primary and secondary containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate GHS hazard pictograms.

  • Restricted Access: Areas where this compound is stored and handled should be restricted to authorized personnel.

3. Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, so its selection and use are critical.[2][7]

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[8]Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[2]
Eye Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[3][6]Protects against splashes and airborne dust, preventing serious eye irritation.[7]
Face Protection A face shield should be worn over safety goggles during procedures with a high risk of splashing.Provides an additional layer of protection for the entire face.
Skin/Body Protection A flame-retardant lab coat and closed-toe shoes.Prevents contamination of personal clothing and protects against accidental spills.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 for particulates) may be required for large-scale work or spill cleanup where ventilation is inadequate.[2][9]Prevents inhalation of respiratory irritants. Use should be based on a formal risk assessment.

Section 3: Standard Operating Protocols

Protocol 1: Receiving and Storing the Compound

  • Verification: Upon receipt, verify the container's integrity. Check for any damage or leaks.

  • Labeling: Ensure the manufacturer's label is intact and legible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed.[3][7]

  • Inventory: Log the compound into the chemical inventory system, noting the date of receipt and storage location.

Protocol 2: Weighing and Solution Preparation

  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.

  • Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid creating dust by using slow, deliberate movements.[2]

  • Transfer: Carefully add the weighed solid to the vessel containing the desired solvent.

  • Dissolution: Seal the container and mix as required (e.g., magnetic stirring, sonication) within the fume hood until the solid is fully dissolved.

  • Cleanup: Clean the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the weigh boat and cloth as hazardous waste.

  • Labeling: Immediately label the secondary container with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency Event Spill_Evacuate Evacuate immediate area Alert others Start->Spill_Evacuate Spill Occurs Exposure_Remove Remove victim from source Remove contaminated clothing Start->Exposure_Remove Exposure Occurs Spill_PPE Don appropriate PPE (respirator if needed) Spill_Evacuate->Spill_PPE Spill_Contain Contain spill Avoid generating dust Spill_PPE->Spill_Contain Spill_Collect Collect with inert absorbent Place in sealed container Spill_Contain->Spill_Collect Spill_Clean Clean area Decontaminate surfaces Spill_Collect->Spill_Clean Spill_Dispose Dispose of as hazardous waste Spill_Clean->Spill_Dispose Exposure_Inhalation Move to fresh air Seek medical attention Exposure_Remove->Exposure_Inhalation Exposure_Skin Wash with soap and water for 15 minutes Exposure_Remove->Exposure_Skin Exposure_Eye Rinse with water for 15 minutes Seek medical attention Exposure_Remove->Exposure_Eye Exposure_Ingestion Rinse mouth, do NOT induce vomiting Seek immediate medical attention Exposure_Remove->Exposure_Ingestion

Caption: Workflow for responding to spills and personnel exposure events.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7][10]

  • Eye Contact: Immediately rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7][10]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][10]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.[2]

References

  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluorobenzoic acid. [Link]

  • Alfa Aesar (Thermo Fisher Scientific). (2025-09-05). SAFETY DATA SHEET - 2-Fluorobenzoic acid. [Link]

  • Gelest, Inc. (2015-11-02). ALANE-DIMETHYLETHYLAMINE COMPLEX - Safety Data Sheet. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated functional groups, such as the difluoromethoxy (-OCHF₂) group, can profoundly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic building block that leverages these benefits. Its structure, featuring a densely fluorinated benzene ring and a difluoromethoxy group, makes it an invaluable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2]

The electron-withdrawing nature of the five fluorine substituents significantly impacts the molecule's reactivity, enhancing both its chemical stability and the acidity of the carboxylic acid proton.[2][3] This guide provides an in-depth exploration of this reagent, detailing its reactivity profile, offering a case study in the synthesis of the approved drug Lifitegrast, and presenting robust experimental protocols for its application.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is dominated by the strong inductive effect of its fluorine substituents. This has several important consequences for its use in synthesis.

Enhanced Acidity: The five fluorine atoms withdraw electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation. This makes the carboxylic acid significantly more acidic than its non-fluorinated counterpart, benzoic acid. The pKa of the highly fluorinated pentafluorobenzoic acid is 1.48, indicating it is a strong acid.[4] While the specific pKa for this compound is not as commonly reported, it is expected to be substantially lower than typical benzoic acids, influencing base selection and reaction conditions.

Activated Carboxylic Acid: The electron-deficient nature of the aromatic ring makes the carboxyl carbon more electrophilic. This inherent activation facilitates reactions such as amide bond formation. However, this same electron-withdrawing effect can also make the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, although the para-position to the activating carboxyl group is typically the most reactive site for such substitutions on polyfluorinated rings.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128426-86-8[2]
Molecular Formula C₈H₃F₅O₃[2]
Molecular Weight 242.10 g/mol [2]
Appearance White to off-white crystalline powder[5]
Melting Point 100 - 102 °C (for Pentafluorobenzoic acid)[3]

Application in API Synthesis: The Case of Lifitegrast

A prominent example of the application of this compound is in the synthesis of Lifitegrast , an LFA-1 antagonist approved for the treatment of dry eye disease.[6][7] The synthesis of Lifitegrast involves the formation of a key amide bond, a reaction for which this fluorinated benzoic acid is a critical starting material.

The overall synthetic strategy often involves the coupling of an activated form of this compound with a complex amine-containing fragment. The fluorinated phenyl-difluoromethoxy motif is a crucial component of the final API structure, contributing to its binding affinity and overall pharmacological profile.

Below is a generalized reaction scheme illustrating the pivotal amide coupling step.

Reaction Scheme: Amide Bond Formation

The following diagram illustrates the general transformation of this compound into an amide, a key step in the synthesis of various API intermediates.

G cluster_conditions start 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic Acid product N-Substituted Amide Intermediate start->product Amide Coupling reagents Amine (R-NH2) Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA)

Caption: General scheme for amide coupling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard amide coupling reaction using this compound. The method employs HATU, a common and highly efficient peptide coupling reagent known to minimize side reactions and work well with both electron-rich and electron-deficient acids.[8]

Protocol: HATU-Mediated Amide Coupling

This protocol describes a one-pot synthesis for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the stirred mixture. The addition should be dropwise to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The highly fluorinated starting material and product are often UV-active.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Workup - Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This washing sequence removes unreacted amine, excess base, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid and HATU in Anhydrous Solvent B Add Amine A->B C Cool to 0 °C B->C D Add Base (DIPEA) C->D E Stir at Room Temp (2-16h) D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K Pure Amide Product J->K

Sources

Application Notes and Protocols for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a multitude of pharmacological parameters. Among the various fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for optimizing the drug-like properties of bioactive molecules. This group can significantly improve metabolic stability, increase lipophilicity to enhance membrane permeability, and modulate the acidity of nearby functional groups, thereby influencing target binding affinity.[1]

This guide focuses on the application of a highly functionalized building block, 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS No: 128426-86-8), in medicinal chemistry. Its densely fluorinated aromatic ring, combined with the difluoromethoxy and carboxylic acid functionalities, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[2] The electron-withdrawing nature of the fluorine substituents enhances the chemical stability and modulates the reactivity of the benzoic acid, providing a unique platform for the construction of novel therapeutics.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₈H₃F₅O₃[2]
Molecular Weight 242.10 g/mol [2]
Appearance White crystalline powderLookChem
Boiling Point 278.5°C at 760 mmHgLookChem
Flash Point 122.2°CLookChem
Density 1.615 g/cm³LookChem
pKa (Predicted) 2.56 ± 0.10LookChem

Core Applications in Medicinal Chemistry

While direct incorporation into a marketed drug is not yet prominently documented, this compound serves as a critical starting material and intermediate in the synthesis of a variety of investigational compounds. Its primary utility lies in providing a highly functionalized aromatic core that can be further elaborated to access novel chemical space.

Synthesis of Bioactive Scaffolds

The carboxylic acid moiety of this compound is a versatile handle for a range of chemical transformations, including amidation, esterification, and reduction. These reactions allow for the facile introduction of diverse functionalities and the construction of larger, more complex molecules. The highly fluorinated benzene ring often serves as a key recognition element for protein-ligand interactions, while the difluoromethoxy group can enhance metabolic stability and cellular permeability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from US Patent 5,436,367.[3] It describes the synthesis of the title compound from 2,4,5-trifluoro-3-hydroxybenzoic acid.

Workflow Diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Work-up and Purification start 2,4,5-Trifluoro-3-hydroxybenzoic acid naoh Sodium Hydroxide in Water start->naoh Addition with ice-cooling intermediate1 Sodium 2,4,5-trifluoro-3-hydroxybenzoate naoh->intermediate1 Stirring autoclave Transfer to Autoclave intermediate1->autoclave chcl2f Chlorodifluoromethane in DMF autoclave->chcl2f Addition reaction Heating under Pressure (100-110°C, 5 hours) chcl2f->reaction workup Pour into water and extract with chloroform reaction->workup drying Dry over anhydrous Na₂SO₄ workup->drying evaporation Solvent removal drying->evaporation chromatography Silica gel column chromatography evaporation->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Materials:

  • 2,4,5-trifluoro-3-hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Chlorodifluoromethane (CHCl₂F)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Ethanol

  • Silica gel for column chromatography

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • 200 mL stainless steel autoclave

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Deprotonation:

    • In a suitable flask, dissolve 2.18 g (0.052 mole) of sodium hydroxide in 5 mL of water.

    • Cool the solution in an ice bath.

    • To this solution, add 20 mL of dimethylformamide.

    • In portions, add 4.97 g (0.026 mole) of 2,4,5-trifluoro-3-hydroxybenzoic acid to the cooled solution with stirring.

    • Continue stirring the resulting solution for 30 minutes while maintaining the ice-cooling.

  • Difluoromethylation:

    • Transfer the reaction mixture to a 200 mL stainless steel autoclave.

    • Add a solution of 24.0 g (0.277 mole) of chlorodifluoromethane in 100 mL of dimethylformamide to the autoclave.

    • Seal the autoclave and stir the mixture at a temperature between 100°C and 110°C for 5 hours under pressure.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Pour the reaction mixture into water.

    • Extract the aqueous mixture with chloroform.

    • Wash the combined chloroform extracts with water.

    • Dry the chloroform layer over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting residue by column chromatography on silica gel.

    • Elute the column with a 9:1 (v/v) mixture of ethyl acetate and ethanol.

    • Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a colorless powder.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid functionality of this compound is readily converted to an amide, a common linkage in many pharmaceutical agents. This protocol provides a general method for amide bond formation.

Workflow Diagram:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Work-up and Purification start 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid activator Activating Agent (e.g., HATU, HOBt/EDC) start->activator Addition base1 Base (e.g., DIPEA) activator->base1 Addition activated_acid Activated Ester Intermediate base1->activated_acid Formation amine Primary or Secondary Amine (R-NH₂ or R₂NH) activated_acid->amine Addition coupling Coupling Reaction amine->coupling workup Aqueous Work-up coupling->workup extraction Extraction with Organic Solvent workup->extraction purification Chromatography or Recrystallization extraction->purification product Amide Product purification->product

Caption: General workflow for amide coupling reactions.

Materials:

  • This compound

  • A primary or secondary amine

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • An organic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Equipment:

  • Round-bottom flask with a stir bar

  • Nitrogen or argon atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent, add the amide coupling reagent (1.1 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Formation:

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a difluoromethoxy group and a polyfluorinated aromatic ring offers a strategic advantage in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The synthetic protocols provided herein offer a starting point for the incorporation of this valuable intermediate into drug discovery programs. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the application of such strategically fluorinated building blocks is expected to play an increasingly important role in the development of next-generation medicines.

References

  • LookChem. (n.d.). Cas 128426-86-8, this compound. Retrieved January 14, 2026, from [Link]

  • Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a complex fluorinated aromatic carboxylic acid. Its unique structure, featuring both a difluoromethoxy group and multiple fluorine atoms on the benzene ring, presents distinct analytical challenges. Accurate and precise quantification of this compound is critical in various fields, including pharmaceutical development, where it may act as a key intermediate or impurity, and in environmental analysis, given the persistence of many organofluorine compounds. This document provides detailed, field-proven protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and self-validating, ensuring data integrity and reliability in a regulated laboratory environment.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the cornerstone method for the analysis of polar aromatic compounds like fluorinated benzoic acids.[3][4] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic nature of the analyte necessitates a low pH mobile phase to suppress ionization and ensure good peak shape and retention. A diode array detector (DAD) is employed for simultaneous quantification and peak purity assessment.[3][4]

Rationale for Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is selected for its hydrophobicity, which provides adequate retention for the aromatic ring of the analyte.[3]

  • Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the aqueous phase is crucial to maintain the analyte in its protonated, less polar form, thereby increasing its retention on the nonpolar stationary phase and preventing peak tailing.

  • Detection: UV detection is suitable as the aromatic ring of the analyte contains a chromophore. A wavelength of 272 nm is a good starting point, based on similar trifluorobenzoic acid structures, but should be optimized by scanning the UV spectrum of a standard.[5]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and diode array detector.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      15.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions with the initial mobile phase composition (70:30 Water:Acetonitrile) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Expected Performance Characteristics (HPLC-UV)
ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.999Essential for accurate quantification.[6]
Limit of Quantification (LOQ) ~1 µg/mLDependent on instrument sensitivity and analyte chromophore.
Precision (RSD%) < 2%Demonstrates method repeatability.[7]
Accuracy (Recovery %) 98 - 102%Assessed by spiking a blank matrix with a known concentration.[7]
Workflow Diagram: HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (1-100 µg/mL) HPLC_Injection Inject 10 µL into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Dissolve, Dilute & Filter Sample Sample_Prep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection Diode Array Detection (272 nm) Separation->Detection Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of the target analyte.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification.[8][9] The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is isolated and fragmented in the mass spectrometer. Specific fragment ions are then monitored for quantification, providing a high degree of certainty in identification and measurement, even in complex matrices.[9][10]

Rationale for Experimental Choices:

  • Ionization: ESI in negative mode is selected because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.[11]

  • Mobile Phase: A mobile phase of water and acetonitrile with a volatile buffer like ammonium acetate or formic acid is used. These additives are compatible with mass spectrometry and aid in the ionization process.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.[12] The transition from the precursor ion [M-H]⁻ to a characteristic product ion (e.g., loss of CO₂) is monitored. A second, qualifying transition is also monitored to confirm the analyte's identity.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 UPLC/HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A fast gradient is typically used, e.g., 10% B to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical - requires optimization):

      • Analyte MW: C8H3F5O3 = 242.09 g/mol

      • Precursor Ion [M-H]⁻: m/z 241.1

      • Quantifier Transition: 241.1 -> 197.1 (Loss of CO₂)

      • Qualifier Transition: 241.1 -> 177.1 (Further fragmentation)

  • Standard and Sample Preparation:

    • Prepare a 1 µg/mL stock solution in acetonitrile.

    • Perform serial dilutions in the initial mobile phase to create calibration standards, typically in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample preparation follows the same principles as for HPLC-UV, but dilutions will be significantly greater to fall within the much lower calibration range.

  • Data Analysis:

    • Quantify the analyte using the peak area from the quantifier MRM transition.

    • Confirm identity by ensuring the retention time matches that of a standard and the ratio of the quantifier to qualifier ion is within acceptable limits.

Expected Performance Characteristics (LC-MS/MS)
ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.995Excellent linearity is expected over a wide dynamic range.
Limit of Quantification (LOQ) 0.1 - 1 ng/mLHigh sensitivity is a key advantage of this technique.[9]
Precision (RSD%) < 10%Higher variability is acceptable at trace levels.[13]
Accuracy (Recovery %) 90 - 110%Matrix effects can influence recovery and should be evaluated.[13]
Workflow Diagram: LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (ng/mL range) UHPLC_Sep UHPLC Separation (Fast Gradient) Standard_Prep->UHPLC_Sep Sample_Prep Extract, Dilute & Filter Sample Sample_Prep->UHPLC_Sep ESI_Ionization ESI Ionization (Negative Mode) UHPLC_Sep->ESI_Ionization MRM_Detection MRM Detection (Precursor -> Product Ions) ESI_Ionization->MRM_Detection Peak_Integration Integrate Quantifier Ion Peak Area MRM_Detection->Peak_Integration Confirmation Confirm with Qualifier Ion Ratio MRM_Detection->Confirmation Quantification Quantify via Calibration Curve Peak_Integration->Quantification

Caption: Workflow for sensitive LC-MS/MS quantification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] However, the polar and non-volatile nature of carboxylic acids requires a chemical derivatization step to convert the analyte into a more volatile form (e.g., a methyl ester) before it can be analyzed by GC.[8][14] Separation occurs in a capillary column, and detection by mass spectrometry provides high specificity.

Rationale for Experimental Choices:

  • Derivatization: Methylation is a common and effective derivatization strategy for carboxylic acids. Reagents like BF₃·MeOH or diazomethane can be used, though BF₃·MeOH is generally safer and more practical for routine analysis.[8] This step converts the polar carboxylic acid into a more volatile and thermally stable methyl ester.

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analyte from other matrix components.[8][14]

  • Ionization: Electron Ionization (EI) is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" for the analyte that can be used for identification and quantification.[14]

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by focusing the mass spectrometer on only a few characteristic ions of the derivatized analyte.[8]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃·MeOH).

    • Seal the vial and heat at 60 °C for 30 minutes.[8]

    • Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the derivatized analyte, to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Hypothetical for methyl ester):

      • Molecular Ion (M⁺) of methyl ester (C9H5F5O3, MW=256.1)

      • Key fragment ions (e.g., loss of -OCH₃).

  • Standard and Sample Preparation:

    • Prepare calibration standards of the underivatized acid in the extraction solvent.

    • Derivatize the standards and samples in parallel using the same procedure to ensure consistency.

  • Data Analysis:

    • Generate a calibration curve based on the peak areas of the primary monitored ion from the derivatized standards.

    • Quantify the analyte in the derivatized sample.

Expected Performance Characteristics (GC-MS)
ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.995Good linearity is achievable with consistent derivatization.
Limit of Quantification (LOQ) 1 - 10 ng/mLSensitivity is high but can be limited by derivatization efficiency and background.
Precision (RSD%) < 15%The multi-step derivatization process can introduce higher variability.[15]
Accuracy (Recovery %) 85 - 115%Recovery is highly dependent on the efficiency of both extraction and derivatization.[15]
Workflow Diagram: GC-MS Analysis with Derivatization

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extract Analyte into Solvent Dry_Down Evaporate to Dryness Extraction->Dry_Down Derivatization Derivatize with BF₃·MeOH (Heat at 60°C) Dry_Down->Derivatization LLE Liquid-Liquid Extraction (into Hexane) Derivatization->LLE GC_Injection Inject Hexane Extract LLE->GC_Injection GC_Separation DB-5ms Column Separation (Temp Program) GC_Injection->GC_Separation EI_MS_Detection EI Ionization & MS Detection (SIM Mode) GC_Separation->EI_MS_Detection Calibration Generate Calibration Curve (from derivatized standards) EI_MS_Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: GC-MS workflow including the essential derivatization step.

Conclusion and Method Selection

The choice of the optimal analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control, assay, and purity determinations where concentration levels are in the µg/mL range or higher.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace analysis, impurity profiling, and analysis in complex biological or environmental matrices where ng/mL detection limits are required.[8][9]

  • GC-MS offers an alternative for sensitive quantification but requires a derivatization step, which adds complexity to the sample preparation. It is a powerful technique, especially when a non-LC-amenable separation is needed.[14]

All methods require proper validation to ensure they are suitable for their intended purpose, following guidelines from regulatory bodies like the ICH.[1][2][7] This includes demonstrating specificity, linearity, accuracy, precision, and establishing detection and quantification limits.[6][7]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Galdiga, C. U., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (1998). Taylor & Francis Online.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide. (n.d.). Benchchem.
  • Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide. (n.d.). Benchchem.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. (n.d.). Benchchem.
  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. (2018). Oxford Academic.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2017).
  • Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. (2024). FDA.
  • Understanding PFAS: How Do We Tackle Forever Chemicals? (2026). Earth.Org.
  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • WHITE PAPER Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples Introduction. (2019). Shimadzu Scientific Instruments.

Sources

Application Note: A Robust Protocol for the Esterification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a key pharmaceutical intermediate, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of a difluoromethoxy group and a heavily fluorinated aromatic ring imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which are often desirable in drug candidates.[1][2] Consequently, the efficient conversion of this carboxylic acid to its corresponding esters is a critical step in the synthesis of numerous complex organic molecules.

This application note provides a detailed, field-proven protocol for the esterification of this compound. We will delve into the causality behind the choice of methodology, present a step-by-step experimental procedure, and discuss the self-validating aspects of the protocol that ensure reproducibility and high yield.

Method Selection: Overcoming Electronic Deactivation and Steric Hindrance

Standard Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is a common and cost-effective method.[3] However, this reaction is an equilibrium process, and its efficiency can be hampered by substrates that are electronically deactivated or sterically hindered.[4]

The target molecule, this compound, presents such challenges. The aromatic ring is heavily substituted with electron-withdrawing fluorine atoms and a difluoromethoxy group. This electronic-deficiency reduces the nucleophilicity of the carbonyl oxygen, making its protonation by the acid catalyst less favorable, a key step in the Fischer esterification mechanism. Furthermore, the fluorine atom at the C2 position introduces steric hindrance around the carboxylic acid moiety.

To circumvent these issues, a more robust two-step, one-pot approach is recommended, proceeding through a highly reactive acyl chloride intermediate. This method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which is then readily attacked by the alcohol to form the desired ester. This approach is not easily reversible and typically results in higher yields for deactivated substrates.[5][6]

Experimental Protocol

This protocol details the synthesis of a methyl ester as a representative example. The methodology can be adapted for other primary or secondary alcohols with minor modifications to the reaction time and temperature.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Major suppliers
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Major suppliersHandle in a fume hood with appropriate PPE.
Methanol (MeOH), anhydrous≥99.8%Major suppliersUse of anhydrous solvent is crucial.
Dichloromethane (DCM), anhydrous≥99.8%Major suppliers
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major suppliersUsed as a catalyst.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionIn-house prep.For work-up.
Brine (saturated aqueous NaCl solution)In-house prep.For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Major suppliersFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of carboxylic acid).

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Acyl Chloride Formation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-2 hours, or until the gas evolution ceases. The progress of the acyl chloride formation can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • Esterification:

    • Once the formation of the acyl chloride is complete, cool the reaction mixture back to 0 °C.

    • Slowly add anhydrous methanol (3.0 eq) dropwise. An exothermic reaction may be observed.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC or GC-MS), carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure ester.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DCM add_dmf Add Catalytic DMF start->add_dmf cool_0c_1 Cool to 0 °C add_dmf->cool_0c_1 add_socl2 Add SOCl₂ Dropwise warm_rt_1 Warm to RT & Stir add_socl2->warm_rt_1 cool_0c_2 Cool to 0 °C warm_rt_1->cool_0c_2 add_meoh Add Anhydrous MeOH cool_0c_2->add_meoh warm_rt_2 Warm to RT & Stir add_meoh->warm_rt_2 quench Quench with Water wash Wash with NaHCO₃ & Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for the esterification of this compound.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several in-process checks and validation steps:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as thionyl chloride reacts violently with water.[5] The integrity of the reaction is maintained by performing the reaction under an inert atmosphere.

  • Monitoring Reaction Progress: The conversion of the starting material and the formation of the product should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times or excessive heating.

  • Controlled Addition of Reagents: The dropwise addition of thionyl chloride and the alcohol at 0 °C helps to control the exothermicity of the reactions, ensuring safety and minimizing side reactions.

  • Thorough Work-up: The aqueous work-up, particularly the wash with saturated sodium bicarbonate solution, is crucial for neutralizing any remaining acidic species and removing water-soluble byproducts.

  • Spectroscopic Validation: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ester signals and the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

By adhering to these steps, researchers can confidently and reproducibly synthesize the desired ester in high yield and purity.

References

  • PrepChem. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available at: [Link]

  • SynArchive. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). Available at: [Link]

  • ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. Available at: [Link]

  • Google Patents. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.
  • ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025-08-07). Available at: [Link]

  • The Chronicle of Higher Education. 29. The Fischer Esterification. Available at: [Link]

  • ResearchGate. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | Request PDF. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). Available at: [Link]

  • PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023-06-02). Available at: [Link]

  • ResearchGate. (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Available at: [Link]

  • National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Available at: [Link]

  • ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. Available at: [Link]

  • ResearchGate. Chemo‐ and Site‐Selective Fischer Esterification Catalyzed by B(C6F5)3. (2025-08-10). Available at: [Link]

  • Semantic Scholar. [PDF] Fischer esterification. Available at: [Link]

  • PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. (2021-09-10). Available at: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (2024-09-06). Available at: [Link]

Sources

Application Notes & Protocols: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting desirable traits such as enhanced metabolic stability, increased lipophilicity, and modulated electronic properties.[1] 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic building block that serves as a valuable starting material for the synthesis of innovative fungicides, herbicides, and pesticides.[2] The presence of both a difluoromethoxy group and a trifluorinated ring system offers a unique combination of physicochemical properties that can be leveraged to create active ingredients with improved efficacy and bioavailability.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this versatile intermediate. We will delve into detailed protocols, the rationale behind experimental choices, and the strategic considerations for its use in creating novel agrochemical candidates.

Introduction: The Strategic Advantage of Fluorination

The prevalence of fluorinated motifs in successful agrochemicals is a testament to their profound impact on molecular properties. The difluoromethoxy (-OCF₂H) group, in particular, is a bioisostere of a methoxy group but with significantly different characteristics. It is more lipophilic and resistant to oxidative metabolism, which can lead to longer-lasting activity in the field.[3] The dense fluorine substitution on the benzoic acid ring further enhances these effects and provides multiple sites for synthetic diversification.[1]

Key Attributes of this compound:

  • Enhanced Lipophilicity: The fluorine atoms increase the molecule's affinity for lipid environments, which can improve its ability to penetrate plant cuticles or insect exoskeletons.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, leading to increased persistence and efficacy of the final agrochemical product.[3]

  • Electron-Withdrawing Properties: The electronegative fluorine atoms influence the electronic nature of the aromatic ring, which can be tuned to optimize binding to target proteins.[1]

  • Versatile Synthetic Handle: The carboxylic acid group provides a reactive site for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.[4]

Physicochemical Properties
PropertyValueSource
CAS Number 128426-86-8[1][5]
Molecular Formula C₈H₃F₅O₃[1][2]
Molecular Weight 242.10 g/mol [1]
Appearance White crystalline powder/colorless powder[2][5]
Boiling Point 278.5°C at 760 mmHg[2]
Density 1.615 g/cm³[2]
Flash Point 122.2°C[2]

Synthesis of the Building Block: A Detailed Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of the corresponding hydroxybenzoic acid precursor. The following protocol is based on established literature procedures.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Work-up & Purification start 2,4,5-Trifluoro-3-hydroxybenzoic acid naoh NaOH in H₂O/DMF start->naoh Addition phenoxide Sodium 2,4,5-trifluoro-3-hydroxybenzoate naoh->phenoxide Stir at 0°C autoclave Autoclave phenoxide->autoclave reaction Stir at 100-110°C under pressure autoclave->reaction chclf2 Chlorodifluoromethane (in DMF) chclf2->autoclave crude Crude Product reaction->crude extraction Pour into H₂O, extract with Chloroform crude->extraction purification Silica Gel Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of the target building block.

Experimental Protocol

Materials:

  • 2,4,5-trifluoro-3-hydroxybenzoic acid (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Chlorodifluoromethane (CHF₂Cl) (excess)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: 9:1 (v/v) mixture of ethyl acetate and ethanol

Equipment:

  • Ice bath

  • Magnetic stirrer

  • Stainless steel autoclave (pressure-rated)

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Preparation of the Phenoxide Salt:

    • In a suitable flask, dissolve sodium hydroxide (2.0 eq) in a minimal amount of deionized water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2,4,5-trifluoro-3-hydroxybenzoic acid (1.0 eq) dissolved in dimethylformamide.[5]

    • Stir the resulting mixture in the ice bath for 30 minutes. The formation of the sodium phenoxide is crucial as it activates the hydroxyl group for the subsequent nucleophilic substitution.

  • Difluoromethylation Reaction:

    • Transfer the reaction mixture to a stainless steel autoclave.

    • Add a solution of chlorodifluoromethane (at least 10 eq) dissolved in DMF.

    • Seal the autoclave and begin stirring. Heat the mixture to between 100°C and 110°C for 5 hours.[5] The elevated temperature and pressure are necessary to facilitate the reaction between the phenoxide and the gaseous chlorodifluoromethane.

  • Work-up and Extraction:

    • After 5 hours, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Pour the reaction mixture into a beaker containing a large volume of water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3x).

    • Combine the organic extracts and wash with water to remove any remaining DMF and inorganic salts.

    • Dry the chloroform layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.

    • The resulting residue should be purified by column chromatography on silica gel.

    • Elute the column with a 9:1 mixture of ethyl acetate and ethanol by volume.[5]

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a colorless powder.[5]

Application in Agrochemical Synthesis: Derivatization Strategies

The carboxylic acid functionality is the primary site for derivatization. Standard transformations can be employed to couple this building block with other fragments to build more complex and biologically active molecules.

General Derivatization Pathways

G cluster_0 Activation cluster_1 Derivatization cluster_2 Potential Agrochemicals start 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivatives acid_chloride->amide R₂NH ester Ester Derivatives acid_chloride->ester R-OH fungicides Fungicides amide->fungicides herbicides Herbicides ester->herbicides

Caption: Common derivatization pathways from the carboxylic acid.

Protocol: Synthesis of a Phenylpyrazole Amide Derivative (Illustrative Example)

This protocol describes the synthesis of a hypothetical amide, a common substructure in many fungicides, particularly those targeting succinate dehydrogenase (SDHIs).[6][7]

Objective: To couple this compound with a substituted aminopyrazole to form a biologically relevant amide.

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the desired aminopyrazole (e.g., 3-amino-1-methylpyrazole) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the crude acid chloride from Step 1 in dichloromethane dropwise.

  • Stir the reaction at room temperature overnight.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the final amide.

Safety and Handling Protocols

As with any fluorinated organic compound, proper safety precautions must be observed. The following information is a summary from available Safety Data Sheets (SDS).[8][9][10][11]

Hazard Identification and Precautions
HazardGHS ClassificationPrecautionary Measures
Skin Irritation Category 2 (H315)Wear protective gloves and clothing. Wash skin thoroughly after handling.[8][10]
Eye Irritation Category 2 (H319)Wear eye/face protection (goggles). Rinse cautiously with water for several minutes if contact occurs.[8][10]
Respiratory Irritation Category 3 (H335)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][11]
Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[8][12]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.[8]

  • Spill and Waste Management:

    • In case of a spill, avoid generating dust.[9]

    • Collect spilled material with a non-sparking tool and place it in a suitable container for disposal.

    • Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][9]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 128426-86-8, this compound. Retrieved from [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Wang, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3344.
  • PubChem. (n.d.). 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Raubo, P., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 27(23), 8565.

Sources

Application Notes & Protocols for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Benzoic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules, particularly those built upon a benzoic acid framework, have become indispensable tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target binding affinity.[1]

This guide focuses on 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid , a highly functionalized and valuable intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs).[2] Its dense fluorine substitution pattern not only enhances chemical stability and electron-withdrawing properties but also provides a unique steric and electronic signature that can be leveraged in structure-activity relationship (SAR) studies to design more potent and selective therapeutics.[1][2] The difluoromethoxy group, in particular, offers a nuanced balance of lipophilicity and polarity, which is critical for optimizing absorption, distribution, and even penetration of biological barriers like the blood-brain barrier.[1]

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 128426-86-8[2]
Molecular Formula C₈H₃F₅O₃[2]
Molecular Weight 242.10 g/mol [2]
Appearance Colorless powder[3]
Key Features Highly fluorinated aromatic carboxylic acid with enhanced chemical stability, lipophilicity, and electron-withdrawing properties.[2]

Handling and Storage: Store in a tightly sealed container in a cool, dry place. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 2,4,5-trifluoro-3-hydroxybenzoic acid, providing a reliable method for its preparation in a laboratory setting.

Reaction Scheme:

G start 2,4,5-Trifluoro-3-hydroxybenzoic acid reagent1 NaOH, H2O, DMF start->reagent1 intermediate Sodium 2,4,5-trifluoro-3-hydroxybenzoate reagent1->intermediate reagent2 Chlorodifluoromethane (in DMF) intermediate->reagent2 autoclave Autoclave 100-110°C, 5h reagent2->autoclave workup Aqueous Workup & Extraction with Chloroform autoclave->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Workflow for the synthesis of the title compound.

Materials:

  • 2,4,5-trifluoro-3-hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Chlorodifluoromethane

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Stainless steel autoclave

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve sodium hydroxide (2.0 equivalents) in water. Cool the solution in an ice bath. To this, add a solution of 2,4,5-trifluoro-3-hydroxybenzoic acid (1.0 equivalent) in dimethylformamide in portions, while maintaining the temperature with ice-cooling. Stir the resulting solution for 30 minutes at this temperature.[3]

  • Difluoromethylation: Transfer the reaction mixture to a stainless steel autoclave. Add a solution of chlorodifluoromethane in dimethylformamide. Seal the autoclave and stir the mixture at 100-110°C for 5 hours under pressure.[3]

  • Workup: After cooling the autoclave to room temperature, pour the reaction mixture into water. Extract the aqueous mixture with chloroform. Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.[3]

  • Purification: Remove the solvent by evaporation under reduced pressure. Purify the residue by column chromatography on silica gel, using a 9:1 (v/v) mixture of ethyl acetate and ethanol as the eluent, to afford this compound as a colorless powder.[3]

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

The highly substituted nature of this compound makes it an excellent starting material for the synthesis of complex molecules, such as kinase inhibitors. The carboxylic acid moiety provides a convenient handle for amide bond formation, a key reaction in the synthesis of many pharmaceuticals.

This case study outlines a plausible synthetic route to a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, demonstrating the utility of the title compound.

Hypothetical Target Molecule:

A common scaffold for BTK inhibitors involves a heterocyclic core linked to a substituted phenyl group via an amide bond. The following hypothetical structure incorporates the 3-(difluoromethoxy)-2,4,5-trifluorobenzoyl moiety.

(Structure of a hypothetical BTK inhibitor incorporating the moiety of interest)

Synthetic Rationale:

The key step in this hypothetical synthesis is the coupling of this compound with a suitable heterocyclic amine. This amide bond formation can be achieved using standard peptide coupling reagents.

G start 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid reagents Coupling Reagents (EDC, HOBt, DIPEA) start->reagents amine Heterocyclic Amine (e.g., aminopyrazole derivative) amine->reagents reaction Amide Bond Formation reagents->reaction solvent Anhydrous DMF or DCM solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatography or Crystallization workup->purification product Hypothetical Kinase Inhibitor purification->product

General workflow for the synthesis of a hypothetical kinase inhibitor.

Protocol 2: Amide Coupling of this compound

This protocol provides a robust method for the formation of an amide bond between the title compound and a primary or secondary amine, a crucial step in the synthesis of many potential drug candidates.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the acid in anhydrous DMF or DCM.

  • Reagent Addition: To the stirred solution, add the amine (1.1 equivalents), followed by HOBt (1.2 equivalents).

  • Activation and Coupling: Cool the reaction mixture to 0°C using an ice bath. Add DIPEA (2.5 equivalents) to the mixture, followed by the portion-wise addition of EDC (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Rationale for Reagent Choices:

  • EDC/HOBt: This combination is a widely used and efficient system for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid generated during the reaction.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Conclusion and Future Perspectives

This compound stands out as a highly promising and versatile building block for the synthesis of novel pharmaceuticals. The presence of multiple fluorine atoms and a difluoromethoxy group provides a unique combination of properties that can be exploited to enhance the drug-like characteristics of a molecule. While specific, publicly detailed applications in marketed drugs are not yet widespread, the principles and protocols outlined in this guide demonstrate its significant potential. The illustrative case study of its use in the synthesis of a hypothetical kinase inhibitor provides a practical framework for medicinal chemists to incorporate this valuable intermediate into their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of highly functionalized, fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.

References

  • Apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Available at: [Link]

  • PrepChem. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS No: 128426-86-8). This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field experience to help you navigate common challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide for Common Impurities & Synthesis Failures

This section addresses specific problems that may arise during the synthesis of this compound. The primary synthetic route involves the O-difluoromethylation of 2,4,5-trifluoro-3-hydroxybenzoic acid using a difluoromethyl source, such as chlorodifluoromethane (CHClF₂), in the presence of a base.[2]

Q1: My reaction yield is disappointingly low, and analytical data (TLC, LC-MS) shows a significant amount of unreacted 2,4,5-trifluoro-3-hydroxybenzoic acid. What are the likely causes and how can I fix this?

Plausible Causes & Solutions:

This is the most common issue encountered and typically points to suboptimal reaction conditions during the O-difluoromethylation step. The reaction involves the deprotonation of a hydroxyl group, which is rendered acidic by the electron-withdrawing fluorine atoms, followed by nucleophilic attack on the difluoromethyl source.

  • Incomplete Deprotonation: The phenolic proton of the starting material must be fully removed to generate the active nucleophile. If deprotonation is incomplete, a significant portion of the starting material will not react.

    • Troubleshooting: Ensure you are using a sufficient molar excess of a strong enough base. Sodium hydroxide is commonly used.[2] For a 0.026 mole scale reaction, at least a 2:1 molar ratio of NaOH to the hydroxybenzoic acid is recommended to ensure complete salt formation.[2]

    • Preventative Measure: Before introducing the difluoromethylating agent, allow adequate time for the acid-base reaction to complete. Stirring the mixture of the hydroxybenzoic acid and base (e.g., NaOH in water/DMF) for at least 30 minutes while cooling on an ice bath is a good practice.[2]

  • Insufficient Difluoromethylating Agent or Pressure Loss: The reaction is typically performed in a sealed autoclave under pressure.[2] Insufficient chlorodifluoromethane or a leak in the system will result in an incomplete reaction.

    • Troubleshooting: Check the seals on your autoclave and ensure it is pressure-tight. Use a significant excess of chlorodifluoromethane; literature procedures often use a tenfold or greater molar excess to maintain sufficient concentration in the reaction medium.[2]

    • Preventative Measure: Always perform a pressure test on your autoclave before starting the reaction. When charging the vessel with chlorodifluoromethane, do so at a low temperature to ensure accurate measurement and safe handling.

  • Suboptimal Reaction Temperature or Time: The reaction requires significant thermal energy to proceed at a reasonable rate.

    • Troubleshooting: The recommended temperature range is 100-110°C for approximately 5 hours.[2] If your yield is low, consider extending the reaction time to 6-8 hours. Monitor the reaction progress by taking aliquots (if your equipment safely permits) and analyzing them by TLC or LC-MS.

Troubleshooting Workflow: Low Conversion

G cluster_corrections Corrective Actions start Low Yield & High Starting Material check_base Verify Base Stoichiometry (>= 2 eq. NaOH) start->check_base Is deprotonation complete? check_pressure Inspect Autoclave Seals & CHClF2 Charge (>10 eq.) check_base->check_pressure Yes base_issue Increase base to >2 eq. Allow 30 min for salt formation. check_base->base_issue No check_conditions Confirm Reaction Temp/Time (100-110°C, 5+ hours) check_pressure->check_conditions Yes pressure_issue Replace seals, verify pressure. Increase CHClF2 charge. check_pressure->pressure_issue No rerun Re-run Reaction with Optimized Parameters check_conditions->rerun All parameters correct? conditions_issue Increase reaction time to 8 hrs. Ensure stable heating. check_conditions->conditions_issue No base_issue->rerun pressure_issue->rerun conditions_issue->rerun

Caption: Workflow for diagnosing low reaction yield.

Q2: My product is contaminated with an impurity that appears to be an isomer or a related fluorinated benzoic acid. How do I identify and remove it?

Plausible Causes & Solutions:

Isomeric impurities are a common challenge in the synthesis of highly substituted aromatic compounds.[3] They can arise from the starting materials or from side reactions.

  • Isomeric Starting Material: The most likely source is an isomeric impurity in the 2,4,5-trifluoro-3-hydroxybenzoic acid starting material. Commercially available reagents can contain small percentages of isomers which will react under the same conditions to produce an isomeric final product that is often very difficult to separate.

    • Identification: Use high-resolution analytical techniques. ¹⁹F NMR is particularly powerful for distinguishing between fluorinated isomers due to the sensitivity of fluorine chemical shifts to their electronic environment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while LC-MS/MS may help differentiate isomers based on fragmentation patterns.

    • Removal: Purification can be challenging due to similar polarities.

      • Column Chromatography: This is the standard method.[2] Use a high-efficiency silica gel and a carefully optimized eluent system. A gradient elution may be necessary. The literature suggests a 9:1 mixture of ethyl acetate and ethanol, but you may need to experiment with less polar systems (e.g., hexane/ethyl acetate) to achieve separation.[2]

      • Recrystallization: If the impurity level is low and a suitable solvent system can be found, fractional recrystallization may be effective. This often requires extensive screening of various solvents.

  • Side Reactions: Although less common for this specific reaction, harsh conditions could potentially lead to rearrangement or defluorination-hydrolysis side reactions, creating related benzoic acid impurities. For instance, the loss of a fluorine atom and replacement with a hydroxyl group during workup could generate difluoro-hydroxy-difluoromethoxybenzoic acid species.

    • Identification: LC-MS is ideal for detecting impurities with different molecular weights.

    • Prevention: Ensure the reaction temperature does not significantly exceed 110°C. During aqueous workup, avoid prolonged exposure to strong acids or bases at high temperatures.

Q3: I am observing a byproduct with a molecular weight that is 44 amu lower than my product. What is this and why did it form?

Plausible Cause & Solution:

A mass loss of 44 amu strongly suggests decarboxylation (loss of CO₂). While the target product is relatively stable, the starting material, 2,4,5-trifluoro-3-hydroxybenzoic acid, or the product could potentially decarboxylate under the high-temperature reaction conditions (100-110°C).

  • Plausible Cause: The presence of electron-withdrawing fluorine atoms can stabilize the resulting aryl anion, making decarboxylation a potential side reaction, especially if localized overheating occurs or if the reaction is run for an excessively long time. The likely impurity would be 1,3,5-trifluoro-2-(difluoromethoxy)benzene.

  • Identification: Confirm the absence of the carboxylic acid proton in the ¹H NMR spectrum and the absence of the carboxyl carbon in the ¹³C NMR spectrum. GC-MS is also very effective for identifying such relatively volatile, neutral byproducts.

  • Preventative Measures:

    • Maintain strict temperature control. Do not exceed 110°C.

    • Avoid excessively long reaction times. Once the reaction has reached completion (as monitored by TLC or LC), proceed with the workup.

    • Ensure efficient stirring to prevent localized hot spots within the autoclave.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the O-difluoromethylation reaction?

The success of this synthesis hinges on the careful control of several parameters, summarized below.

ParameterRecommended Value/RangeRationale & Scientific Justification
Base Stoichiometry ≥ 2.0 equivalents (relative to starting acid)Ensures complete deprotonation of the phenolic hydroxyl group to form the reactive nucleophile. Excess base also neutralizes the HCl byproduct from CHClF₂.
CHClF₂ Stoichiometry ≥ 10 equivalentsA large excess is required to maintain a high concentration of the reagent in the solvent and drive the reaction to completion under pressure.
Temperature 100 - 110°CProvides the necessary activation energy for the Sₙ2 reaction. Temperatures above this range risk thermal decomposition and byproduct formation.[2]
Pressure Autogenous (generated by heating)The reaction is conducted in a sealed vessel to contain the gaseous CHClF₂ and allow pressure to build, which increases reagent concentration and reaction rate.
Solvent Purity Anhydrous grade DMFDimethylformamide is an excellent polar aprotic solvent for this type of nucleophilic substitution. Water content should be minimized to avoid side reactions, although some water is introduced with the NaOH solution.[2]
Q2: What is the most effective method for purifying the final product?

Silica gel column chromatography is the most reliable method reported for achieving high purity.[2]

Detailed Purification Protocol
  • Sample Preparation: After the aqueous workup and extraction with an organic solvent (e.g., chloroform or ethyl acetate), the solvent is removed under reduced pressure. The resulting crude residue is dissolved in a minimal amount of the eluent or a slightly stronger solvent.

  • Column Packing: Use a standard silica gel (e.g., 230-400 mesh). Pack the column using a slurry method with the initial eluent (e.g., a hexane/ethyl acetate mixture).

  • Elution:

    • Start with a less polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to elute non-polar impurities like any decarboxylated byproduct.

    • Gradually increase the polarity. A step gradient or a linear gradient towards 100% ethyl acetate can be effective.

    • The final product is often eluted with a more polar mixture, such as 9:1 ethyl acetate/ethanol, as described in the literature.[2]

  • Fraction Collection & Analysis: Collect small fractions and analyze them by TLC, staining with an appropriate indicator (e.g., potassium permanganate or UV light). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless powder.[2]

Q3: How can I definitively confirm the structure and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹H NMR: Look for the characteristic triplet signal for the -OCHF₂ proton around 6.5-7.5 ppm with a J-coupling of approximately 72-75 Hz. The aromatic and carboxylic acid protons should also be present in the correct regions.

  • ¹⁹F NMR: This is crucial. Expect distinct signals for the -OCHF₂ group and the three aromatic fluorine atoms. The chemical shifts and coupling patterns will be unique to the specific substitution pattern of the product.

  • ¹³C NMR: Confirm the presence of all 8 carbons, including the carboxylic acid carbon (~165 ppm) and the triplet for the -OCHF₂ carbon (~115 ppm).

  • Mass Spectrometry (MS): Use ESI-MS in negative mode to observe the [M-H]⁻ ion at m/z 241. High-Resolution MS (HRMS) should be used to confirm the elemental formula (C₈H₃F₅O₃) to within 5 ppm.

  • Purity Analysis (HPLC): Use a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to determine the purity of the final product, which should ideally be >98%.

Visualizing the Key Reaction

reaction cluster_reactants Reactants cluster_product Product & Impurity start_mat 2,4,5-Trifluoro-3-hydroxybenzoic Acid conditions 1. NaOH, DMF/H2O 2. 100-110°C, 5h, Autoclave start_mat->conditions reagents + CHClF2(excess) product This compound impurity Unreacted Starting Material (Primary Impurity) conditions->product Main Path conditions->impurity Incomplete Reaction

Caption: The primary synthesis pathway and common impurity.

References

  • Synthesis of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid. PrepChem.com. [Link]

  • This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. apicule. [Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid. ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Process for preparation of 2,4,6-trifluorobenzoic acid.

Sources

optimizing yield of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yield and product purity. This molecule is a valuable intermediate in the pharmaceutical industry, and its successful synthesis is critical for advancing various research and development pipelines[1].

The primary synthetic route involves the O-difluoromethylation of 2,4,5-trifluoro-3-hydroxybenzoic acid using a difluoromethyl source, such as chlorodifluoromethane (CHClF₂), under basic conditions in a pressurized system[2]. The highly fluorinated nature of both the starting material and the product presents unique challenges in reactivity, purification, and characterization[3]. This guide addresses these specific issues directly.

Troubleshooting Guide: Optimizing Reaction Outcomes

This section is structured in a question-and-answer format to address the most common problems encountered during the synthesis.

Question 1: Why is my reaction yield consistently low?

Low yield is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Incomplete Deprotonation of the Starting Material The reaction requires the formation of a phenoxide ion, which is a significantly better nucleophile than the corresponding hydroxyl group. The starting material, 2,4,5-trifluoro-3-hydroxybenzoic acid, has two acidic protons: one on the carboxylic acid and one on the hydroxyl group.

  • Expert Insight: It is crucial to use at least two equivalents of a strong base, such as sodium hydroxide (NaOH)[2]. The first equivalent neutralizes the more acidic carboxylic acid proton, forming a carboxylate salt. The second equivalent is required to deprotonate the phenolic hydroxyl group to generate the reactive phenoxide. Using only one equivalent of base will result in a negligible yield, as the phenoxide will not be formed efficiently.

Potential Cause 2: Suboptimal Reaction Conditions This synthesis is typically performed under pressure in an autoclave, and deviation from optimal conditions can halt the reaction.

  • Temperature: The reaction requires significant thermal energy to proceed. A temperature range of 100-110°C is recommended[2]. Temperatures below this range may lead to an incomplete or very slow reaction. Conversely, excessively high temperatures can lead to the decomposition of the starting material or product.

  • Pressure: The use of a gaseous reagent like chlorodifluoromethane necessitates a pressurized system to ensure a sufficient concentration of the reagent is dissolved in the reaction solvent. The pressure drives the reaction forward.

  • Reaction Time: A reaction time of approximately 5 hours at the target temperature is generally sufficient[2]. If you are observing a significant amount of unreacted starting material, consider extending the reaction time, but monitor for byproduct formation.

Potential Cause 3: Purity of Reagents and Solvents The presence of impurities, especially water, can severely impact the reaction outcome.

  • Solvent: Anhydrous dimethylformamide (DMF) is the solvent of choice[2]. Water can compete with the phenoxide as a nucleophile and can also neutralize the base. Ensure your DMF is of high purity and stored under anhydrous conditions.

  • Reagents: Use high-purity 2,4,5-trifluoro-3-hydroxybenzoic acid and chlorodifluoromethane. Impurities in the starting material can lead to side reactions, complicating purification and reducing the yield of the desired product[4].

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your troubleshooting process.

G start Start: Low Yield Observed check_base Verify Base Stoichiometry (>= 2 equivalents NaOH?) start->check_base check_conditions Review Reaction Conditions (100-110°C, 5h, Pressure?) check_base->check_conditions Yes base_bad Adjust to >= 2 eq. Base & Rerun Experiment check_base->base_bad No check_reagents Assess Reagent & Solvent Purity (Anhydrous DMF? High Purity SM?) check_conditions->check_reagents Yes cond_bad Optimize Temp/Time/Pressure & Rerun Experiment check_conditions->cond_bad No reagents_bad Use Anhydrous Solvent & Purified Reagents check_reagents->reagents_bad No final_check Consider Purification Loss & Analytical Method check_reagents->final_check Yes base_ok Base OK cond_ok Conditions OK reagents_ok Reagents OK

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: How can I improve the purity of my final product? I'm seeing multiple spots on TLC and complex NMR spectra.

The purification of highly fluorinated compounds can be challenging due to the similar physical properties of byproducts and the starting material[3].

Solution 1: Optimize the Work-up Procedure The initial work-up is critical for removing the bulk of impurities.

  • Extraction: After the reaction, the mixture is typically poured into water and extracted with an organic solvent like chloroform or ethyl acetate[2][5]. Ensure you perform multiple extractions to maximize the recovery of your product. A wash with a mild acid can help remove any remaining basic impurities, while a brine wash will help remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

Solution 2: Refine Chromatographic Purification Column chromatography is often necessary for achieving high purity[2].

  • Stationary Phase: Silica gel is the standard choice. Ensure it is properly packed to avoid channeling.

  • Mobile Phase (Eluent): The polarity of the eluent system is key. The literature suggests a mixture of ethyl acetate and ethanol (9:1 by volume) can be effective[2]. If you are struggling with separation, consider:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.

    • Alternative Solvents: Experiment with different solvent systems. A combination of hexanes and ethyl acetate is a common starting point for many organic compounds. Adding a small amount of acetic acid to the eluent can help improve the peak shape of carboxylic acids on silica gel by suppressing deprotonation.

Solution 3: Consider Recrystallization If your product is a solid and has moderate purity after initial work-up or chromatography, recrystallization can be a powerful final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: This reaction involves hazardous materials and conditions.

  • Autoclave Use: The reaction is conducted under pressure at high temperatures. You must use a stainless steel autoclave rated for the expected pressures and temperatures. Ensure you are fully trained in its operation, including proper sealing, pressure monitoring, and emergency release procedures[2].

  • Chlorodifluoromethane (CHClF₂): This is a compressed gas. Handle it in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH): This is a corrosive base. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q2: What are the optimal molar ratios of the key reagents? A: The stoichiometry is critical for maximizing yield.

ReagentMolar EquivalentRationale
2,4,5-Trifluoro-3-hydroxybenzoic acid1.0Limiting Reagent
Sodium Hydroxide (NaOH)2.0To deprotonate both the carboxylic acid and hydroxyl groups[2].
Chlorodifluoromethane (CHClF₂)>10.0Used in large excess to act as both reagent and to maintain pressure[2].

Q3: How can I monitor the reaction's progress? A: Since the reaction is in a sealed autoclave, real-time monitoring is difficult. The most practical approach is to run the reaction for a set time based on established protocols (e.g., 5 hours)[2]. For optimization studies, you can run a time-course experiment, stopping the reaction at different time points (e.g., 2, 4, 6, 8 hours) and analyzing the crude product composition by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹⁹F NMR to determine the optimal reaction time.

Q4: What analytical techniques are best for characterizing the final product? A: The presence of multiple fluorine atoms requires specific analytical techniques.

  • NMR Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Will show a characteristic signal for the proton in the -OCHF₂ group, typically a triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: Is essential. It will show distinct signals for the five fluorine atoms, helping to confirm the structure. You should see signals for the -OCHF₂ group and the three aromatic fluorines.

    • ¹³C NMR: Will show characteristic C-F couplings.

  • Mass Spectrometry (MS): To confirm the molecular weight (242.10 g/mol ) and fragmentation pattern[1].

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid and C-F bonds.

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

Materials:

  • 2,4,5-Trifluoro-3-hydroxybenzoic acid (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Chlorodifluoromethane (approx. 10.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Chloroform (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 200 mL Stainless Steel Autoclave

Procedure:

  • Base Preparation: In a beaker, dissolve sodium hydroxide (2.18 g, 0.052 mol) in 5 mL of water. Cool the solution in an ice bath.

  • Addition of Starting Material: To the cooled NaOH solution, add 20 mL of anhydrous DMF. Then, add 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol) in portions while maintaining cooling with the ice bath.

  • Stirring: Stir the resulting solution for 30 minutes while continuing to cool it on ice.

  • Autoclave Setup: Transfer the reaction mixture to a 200 mL stainless steel autoclave.

  • Addition of CHClF₂: Add 100 mL of DMF containing chlorodifluoromethane (24.0 g, 0.277 mol) to the autoclave.

  • Reaction: Seal the autoclave and heat the mixture to between 100°C and 110°C. Stir the reaction at this temperature for 5 hours.

  • Work-up: After 5 hours, cool the autoclave to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with chloroform (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash them with water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by evaporation under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography[2]

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry method with a suitable non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column.

  • Elution: Elute the column with a 9:1 (by volume) mixture of ethyl acetate and ethanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a colorless powder.

References

  • Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. PrepChem.com.[Link]

  • How to overcome the challenges in the research and development of Fluorobenzohydroxy Acid? Protheragen-ING.[Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. apicule.[Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate.[Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.[Link]

  • What are the industrial preparation method of fluoro benzoic acid? Quora.[Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.[Link]

  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. Fluorinated benzoic acids are crucial building blocks in pharmaceuticals and advanced materials, making the control of impurities paramount for successful outcomes.[1]

This resource provides a structured approach to identifying, understanding, and mitigating unwanted side reactions, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a lower than expected yield in my fluorinated benzoic acid synthesis. What are the general causes?

A1: Low yields can stem from several factors, often independent of the specific synthetic route. Key areas to investigate include incomplete reactions, degradation of the product, or competing side reactions that consume starting materials.[2] It's crucial to monitor reaction progress using techniques like TLC or HPLC to ensure completion.[3] Additionally, the purity of reagents and solvents is critical, as contaminants can catalyze side reactions or poison catalysts.[2][4]

Q2: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration, often a yellow or brownish tint, typically indicates the presence of trace impurities.[3] These can arise from side reactions, such as the formation of azo compounds during diazotization reactions, or the presence of phenolic byproducts.[3] For purification, recrystallization from a suitable solvent system is a primary method.[5] If discoloration persists, treatment with activated carbon can help adsorb colored impurities.[3] For volatile compounds, vacuum sublimation can be an effective purification technique.[3]

Q3: I'm struggling with the regioselectivity of my fluorination step, leading to isomeric impurities. How can I improve this?

A3: Achieving high regioselectivity is a common challenge in aromatic fluorination. The directing effects of existing substituents on the aromatic ring play a crucial role. For instance, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups ortho and para to the leaving group activate the ring for substitution.[6] Careful control of reaction conditions, such as temperature and the choice of fluorinating agent, is essential to favor the desired isomer.[3] For methods involving diazotization, precise temperature control is critical to minimize side reactions that can lead to isomeric impurities.[3]

Troubleshooting Guide for Specific Side Reactions

This section delves into specific side reactions commonly encountered during the synthesis of fluorinated benzoic acids, providing insights into their mechanisms and strategies for mitigation.

Hydrodefluorination: The Unwanted Loss of Fluorine

Problem: The final product contains a significant amount of the non-fluorinated benzoic acid analogue, or benzoic acids with fewer fluorine substituents than desired.

Mechanism: Hydrodefluorination (HDF) is the substitution of a fluorine atom with a hydrogen atom.[7] This can occur under various conditions, particularly during catalytic hydrogenation steps intended for other functional groups (e.g., nitro group reduction) or in the presence of strong reducing agents and a hydrogen source.[4][7] The reaction can be promoted by metal catalysts and is driven by the formation of a stable metal-fluoride bond.[7] Reductive HDF can also proceed through single electron transfer mechanisms.[7]

Troubleshooting & Prevention:

Corrective Action Rationale
Optimize Catalyst and Conditions for Selective Reduction When reducing other functional groups, choose catalysts and conditions known for their selectivity. For nitro group reduction, catalytic hydrogenation at moderate temperature and pressure is generally preferred over harsher reducing agents like LiAlH₄.[4]
Use Milder Reducing Agents If HDF is observed, consider switching to a milder reducing agent. For example, tin(II) chloride in an acidic medium can sometimes offer better selectivity for nitro group reduction without affecting the C-F bond.[4]
Control Hydrogen Source In catalytic reactions, carefully control the hydrogen pressure and reaction time.[8] Isotope labeling studies have shown that both molecular hydrogen and water can be hydrogen sources in some catalytic systems.[8]
Avoid Harsh Basic Conditions In some cases, strong bases can promote HDF. Neutralize the reaction mixture carefully during workup.
Formation of Phenolic Byproducts (Hydrolysis)

Problem: Presence of hydroxylated benzoic acids (e.g., salicylic acid from 2-fluorobenzoic acid synthesis) in the product mixture.

Mechanism: This side reaction is particularly common in syntheses involving diazonium salts, such as the Schiemann reaction. The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol.[3] This reaction competes with the desired fluorination reaction.

Troubleshooting & Prevention:

Preventative Measure Underlying Principle
Strict Temperature Control Diazotization reactions should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the unstable diazonium salt and its reaction with water.[2]
Use of Anhydrous Conditions Where possible, use anhydrous solvents and reagents to reduce the concentration of water available to compete with the fluoride nucleophile.
Controlled Reagent Addition Slow, dropwise addition of sodium nitrite during diazotization ensures the controlled formation of nitrous acid and minimizes side reactions.[2]

Diagram: Competing Reactions of Diazonium Salts

graph Diazonium_Reactions { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

A [label="Aryl Diazonium Salt", fillcolor="#4285F4"]; B [label="Fluorinated Benzoic Acid (Desired Product)", fillcolor="#34A853"]; C [label="Phenolic Byproduct (Side Product)", fillcolor="#EA4335"];

A -> B [label=" + F⁻ (e.g., HBF₄, heat)", color="#34A853"]; A -> C [label=" + H₂O", color="#EA4335"]; }

Caption: Competing pathways for an aryl diazonium salt intermediate.
Decarboxylation: Loss of the Carboxylic Acid Group

Problem: Formation of fluorinated aromatic compounds lacking the carboxyl group (e.g., fluorobenzene instead of fluorobenzoic acid).

Mechanism: Decarboxylation, the loss of CO₂, can occur under harsh thermal conditions, particularly at temperatures above 140°C.[9] The stability of the resulting aryl anion or radical intermediate influences the reaction rate. Electron-donating groups can facilitate decarboxylation under acidic conditions, while electron-withdrawing groups can stabilize the intermediate in other pathways.[10] Some transition metal catalysts can also promote decarboxylation at lower temperatures.[11][12]

Troubleshooting & Prevention:

Strategy Explanation
Maintain Moderate Reaction Temperatures Avoid excessive heating during the synthesis and purification steps. If high temperatures are required for a specific transformation, minimize the reaction time.
Careful Selection of Catalysts Be aware that certain catalysts (e.g., copper, silver, palladium) can facilitate decarboxylation.[11][12] If using such catalysts, optimize the reaction conditions to favor the desired transformation over decarboxylation.
pH Control In some cases, the protonated form of the carboxylic acid is more stable towards decarboxylation. Maintaining an appropriate pH can help suppress this side reaction.

Diagram: Troubleshooting Low Yields

Troubleshooting_Yield start Low Yield Observed q1 Analyze Crude Product (TLC, HPLC, NMR) start->q1 incomplete Incomplete Reaction q1->incomplete Starting material remains side_products Significant Side Products q1->side_products Unexpected peaks/spots degradation Product Degradation q1->degradation Complex mixture/tar sol_incomplete Increase reaction time/temperature Add excess reagent incomplete->sol_incomplete sol_side Optimize conditions (temp, solvent) Change reagents/catalyst Identify and mitigate specific side reaction side_products->sol_side sol_degradation Use milder reaction/workup conditions Protect sensitive functional groups degradation->sol_degradation

Caption: A logical workflow for diagnosing the cause of low reaction yields.
Benzyne Formation: An Unexpected Reactive Intermediate

Problem: Formation of unexpected products arising from the reaction of a benzyne intermediate, such as triphenylenes from trimerization or products from cycloaddition reactions.

Mechanism: In the presence of a very strong base (like NaNH₂) or under certain transition-metal-catalyzed conditions, ortho-halobenzoic acids can undergo elimination to form a highly reactive benzyne intermediate.[12][13] This intermediate can then be trapped by various nucleophiles or undergo self-reaction. For example, palladium-catalyzed C-H activation of benzoic acids can lead to an oxapalladacycle that decarboxylates to a palladium-associated aryne.[12]

Troubleshooting & Prevention:

Action Reasoning
Avoid Very Strong Bases Unless benzyne formation is the intended pathway, avoid using exceptionally strong bases like sodium amide, especially with ortho-halo precursors.
Control Reaction Temperature Benzyne formation is often favored at higher temperatures. Maintaining controlled and moderate temperatures can suppress this side reaction.
Scrutinize Catalytic Cycles When using transition metal catalysts, be aware of potential pathways involving C-H activation and decarboxylation that could lead to aryne intermediates.[12]

Experimental Protocols

Protocol 1: Purification of 2-Fluorobenzoic Acid by Column Chromatography

This protocol is effective for removing less polar impurities.[5]

Materials:

  • Crude 2-Fluorobenzoic acid

  • Silica gel (e.g., 230-400 mesh)

  • Solvent system (e.g., hexane/ethyl acetate mixture, start with a low polarity and gradually increase)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar 2-fluorobenzoic acid.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-fluorobenzoic acid.[5]

Protocol 2: Monitoring Diazotization Reactions to Minimize Side Products

This protocol focuses on careful control of a common synthetic step to produce fluorinated benzoic acids.[2][3]

Materials:

  • Anthranilic acid derivative

  • Sodium nitrite

  • Hydrofluoric acid or Fluoboric acid

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • Dissolution: Dissolve the anthranilic acid derivative in the chosen acid (e.g., HCl for subsequent diazotization) and cool the solution to 0-5 °C in an ice-salt bath.[2]

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirred solution of the aniline. Maintain the temperature strictly below 5 °C.[3]

  • Monitoring: Periodically test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (blue-black color) that persists for several minutes indicates the completion of diazotization.[14] Avoid a large excess of nitrous acid.

  • In Situ Reaction: The unstable diazonium salt is typically used immediately without isolation. Proceed with the addition of the fluoride source (e.g., HBF₄) while maintaining low temperatures to prevent premature decomposition and hydrolysis.[2][14]

References

  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrodefluorination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]

  • ResearchGate. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]

  • R Discovery. (2014). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from [Link]

  • PubMed. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. Retrieved from [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (2025). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [Link]

  • RSC Publishing. (2010). Generation of benzyne from benzoic acid using C–H activation. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Generation of benzyne from benzoic acid using C-H activation. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

Sources

preventing degradation of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

A Guide to Ensuring Stability and Preventing Degradation During Storage

Introduction: The Challenge of Stability

This compound is a highly valued building block in pharmaceutical and agrochemical research, primarily due to the unique electronic properties conferred by its dense fluorination.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, can enhance metabolic stability and fine-tune the physicochemical properties of parent compounds, making it a desirable moiety in drug design.[3]

However, the same features that make this compound synthetically attractive also present challenges for its long-term storage. Degradation, often subtle, can lead to inconsistent experimental results, reduced yields, and the introduction of unknown impurities into reaction streams. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding potential degradation pathways and implementing robust storage and handling protocols to ensure the compound's integrity.

Understanding Potential Degradation Pathways

The stability of this compound is primarily threatened by three mechanisms: hydrolysis, decarboxylation, and photolysis.

  • Hydrolysis: The difluoromethoxy group, while more stable than many other ethers, can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly in the presence of moisture. This can cleave the ether bond, leading to the formation of 2,4,5-trifluoro-3-hydroxybenzoic acid and difluoromethanol derivatives.

  • Decarboxylation: Like many carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) when exposed to high temperatures. The heavily fluorinated aromatic ring can influence the stability of the carboxylate group, but heat remains a primary catalyst for this degradation pathway.

  • Photolysis: Aromatic compounds, especially those with multiple halogen substituents, can be sensitive to UV light. Prolonged exposure can induce radical reactions, leading to decomposition and the formation of colored impurities.[4][5]

The interplay of these factors—moisture, heat, and light—can accelerate degradation.

Proactive Prevention: Recommended Storage & Handling Protocols

To maintain the purity and stability of this compound, adherence to the following protocols is critical. These recommendations are synthesized from best practices for storing fluorinated aromatic carboxylic acids.[6][7]

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Minimizes the rate of potential decarboxylation and other thermally induced degradation pathways. Avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly mitigating the risk of hydrolysis and oxidation.
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from UV light, preventing photolytic degradation. A PTFE-lined cap provides a superior seal against moisture and is chemically inert.
Moisture Store in a Desiccated Environment Use of a desiccator or storage in a dry warehouse environment is crucial to prevent hydrolysis.[6] The packaging must be tight to prevent the compound from getting damp.[6]
Handling Use in a Glove Box or Dry Environment When weighing or handling the compound, minimize its exposure to ambient atmospheric moisture.
Avoid Strong Oxidizing Agents, Strong Bases These materials are chemically incompatible and can initiate rapid degradation.[7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users during storage and experimentation.

Q1: My once-white powder of this compound has developed a yellow or brownish tint. What does this mean?

A: Discoloration is a common visual indicator of degradation. This is often due to the formation of minor impurities from photolytic or oxidative stress. While the bulk of the material may still be viable, the presence of color indicates that the purity is compromised.

Recommended Action:

  • Do not assume it is usable. The impurities may have catalytic effects or side reactions in your experiment.

  • Perform a purity check. Use an analytical technique like HPLC-UV or LC-MS to quantify the purity and identify potential degradation products.

  • Review your storage conditions. Ensure the material has been consistently stored away from light and under an inert atmosphere as recommended.

Q2: I am seeing inconsistent yields and new, unexpected spots on my TLC plates when using a previously opened bottle of the acid. Could the starting material be the problem?

A: Absolutely. This is a classic symptom of using a degraded starting material. Degradation reduces the molar quantity of the active compound, leading to lower yields. Furthermore, the degradation products can participate in side reactions, generating the unexpected spots you are observing on your TLC.

Recommended Action:

  • Quarantine the suspect bottle.

  • Perform a purity analysis. Compare the HPLC or NMR spectrum of the suspect material against a fresh, unopened sample or a reference spectrum.

  • If degradation is confirmed, procure a new batch of the starting material and dispose of the compromised bottle according to your institution's safety guidelines.

Q3: The compound, which used to dissolve clearly in my solvent system, is now showing some insolubility or haziness. Why?

A: This often indicates the formation of insoluble degradation byproducts. Over time, slow degradation can lead to the formation of polymeric materials or salts that have different solubility profiles than the parent compound.

Recommended Action:

  • Attempt filtration. Filter a small, dissolved sample through a 0.22 µm syringe filter and re-analyze the filtrate for purity.

  • Compare with a new sample. Check the solubility of a fresh sample to confirm that the issue is with the stored material and not a change in your solvent quality.

  • Consider the possibility of hydrolysis. If the compound has been exposed to moisture, the resulting hydroxybenzoic acid derivative may have different solubility characteristics.

Troubleshooting Decision Workflow

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// Edges start -> visual; visual -> solubility [label="No"]; visual -> purity [label="Yes"]; solubility -> purity [label="No"]; solubility -> purity [label="Yes"]; purity -> compare; compare -> use [label="Yes"]; compare -> discard [label="No"]; discard -> review; use -> review; }

Sources

Technical Support Center: A Troubleshooting Guide for HPLC Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these analytes. The inherent properties of fluorinated molecules, such as high electronegativity and the potential for unique intermolecular interactions, can lead to chromatographic behaviors that differ significantly from their non-fluorinated counterparts. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your separations.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Peak Shape and Retention Issues

Question 1: I'm observing significant peak tailing with my basic fluorinated amine. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds, and it is often exacerbated with fluorinated molecules.[1][2][3] The primary cause is typically secondary interactions between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At mobile phase pH levels above 3, these silanols can deprotonate to the anionic Si-O⁻ form, creating strong ionic interactions that lead to a secondary, and often stronger, retention mechanism. This results in a portion of the analyte molecules being held longer on the column, causing the characteristic tailing.[1][2]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[4][5] For a basic analyte, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will ensure that the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of the surface silanols.[1] This minimizes the undesirable ionic interactions.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible residual silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Pentafluorophenyl (PFP) Phases: PFP, or "F5," phases can offer alternative selectivity and sometimes improved peak shape for basic compounds due to their unique interaction mechanisms, which include π-π, dipole-dipole, and ion-exchange interactions.[6] However, be aware that strong ion-exchange interactions can still occur.[6]

    • Hybrid Particle Columns: Columns with hybrid silica-organic particles can offer better pH stability and reduced silanol activity compared to traditional silica columns.

  • Use of an Ionic Mobile Phase Additive (Ion-Pairing):

    • For particularly stubborn tailing, consider adding a cationic ion-pairing reagent to the mobile phase. A new class of volatile fluoroalkylamines (e.g., heptafluorobutylamine) has been shown to be effective.[7] These reagents can enhance retention while improving peak shape and even boosting ESI-MS signal.[7]

    • Traditional alkylamines like triethylamine (TEA) can also be used as a "silanol blocker" at low concentrations (e.g., 0.1%), but they may interfere with MS detection.

Question 2: My fluorinated analyte is eluting too early, close to the void volume, on a standard C18 column. How can I increase its retention?

Answer:

Fluorination can significantly alter the polarity and hydrophobicity of a molecule in ways that are not always intuitive. While highly fluorinated alkyl chains are hydrophobic, the introduction of a few fluorine atoms can increase the polarity of a molecule, leading to poor retention in reversed-phase chromatography.

Troubleshooting Protocol:

  • Stationary Phase Selection:

    • Switch to a Fluorinated Phase: The principle of "like dissolves like" can be applied here. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) ligands, are specifically designed to increase the retention of fluorinated compounds through "fluorophilic" interactions.[8][9] The higher the fluorine content of the stationary phase, the greater the potential for these selective interactions.[8]

    • Phenyl Phases: A standard phenyl column can also increase retention for fluorinated aromatic compounds through π-π interactions.

  • Mobile Phase Optimization:

    • Reduce Organic Solvent Strength: This is the most straightforward approach. Decrease the percentage of acetonitrile or methanol in your mobile phase to increase the overall polarity of the mobile phase, thereby promoting interaction with the non-polar stationary phase.

    • Use a Fluorinated Co-Solvent: In some cases, adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can uniquely modify the stationary phase surface and enhance the retention of certain fluorinated analytes.[9][10] This is a powerful but complex approach that requires careful method development.

  • Consider HILIC: If your fluorinated compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase, which is ideal for retaining and separating very polar compounds that are not well-retained in reversed-phase.

Question 3: I'm seeing significant retention time drift from injection to injection. What should I investigate?

Answer:

Retention time variability can invalidate an entire analytical run and points to a lack of system stability.[11][12] The causes can be instrumental or chemical.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time drift.

Detailed Steps:

  • Check for Leaks and Pressure Fluctuations: A fluctuating pressure reading is a clear sign of a problem with the pump, such as worn seals, faulty check valves, or air bubbles in the system.[13][14] Visually inspect all fittings for any signs of leaks.

  • Ensure Proper Column Equilibration: Columns, especially those with unique surface chemistries like fluorinated phases, may require longer equilibration times between gradient runs to return to their initial state.[15] If retention times are consistently decreasing or increasing, this is a likely culprit.

  • Verify Mobile Phase Composition and Preparation: The mobile phase composition must be accurate and consistent.[15][16] If you are pre-mixing solvents, be aware that the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[11] Always use freshly prepared and thoroughly degassed mobile phases.

  • Control Column Temperature: Fluctuations in ambient laboratory temperature can affect solvent viscosity and chromatographic selectivity, leading to retention time shifts.[11] Using a thermostatted column compartment is essential for reproducible chromatography.

  • Sample Diluent Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and retention time shifts.[11] As a best practice, dissolve your sample in the initial mobile phase whenever possible.

Category 2: Column and Method Development

Question 4: When should I choose a fluorinated stationary phase over a standard C18 for my fluorinated compounds?

Answer:

While a C18 column is a versatile starting point, fluorinated phases offer unique selectivity that can be highly advantageous for separating fluorinated compounds, especially when dealing with isomers or complex mixtures.[9][17]

Scenario Recommended Action Rationale
Poor retention of fluorinated analyte on C18 Screen a PFP or other fluorinated phase.Fluorophilic interactions between the analyte and the stationary phase can significantly increase retention.[8][18]
Co-elution of a fluorinated analyte and a non-fluorinated impurity Screen a PFP or other fluorinated phase.Fluorinated phases provide an alternative selectivity to C18, often changing the elution order and improving resolution between halogenated and non-halogenated compounds.[9][19]
Separation of positional isomers of a fluorinated aromatic compound A PFP phase is an excellent choice.The electron-rich pentafluorophenyl ring offers strong π-π and dipole interactions, which are highly sensitive to the electronic differences between isomers.[6]
Analysis of a basic fluorinated compound Compare a high-purity C18 with a PFP phase.PFP phases can exhibit strong retention for basic analytes through ion-exchange mechanisms, which can be beneficial or lead to tailing depending on the conditions.[6]

Key Principle: Orthogonal Selectivity

The primary reason to use a fluorinated phase is to leverage its orthogonal (different) selectivity compared to an alkyl phase like C18.[6] If you are not achieving the desired separation on a C18, a fluorinated phase is one of the first and best alternatives to try during method development.

Question 5: How do I optimize the mobile phase for separating a mixture of fluorinated compounds with varying fluorine content?

Answer:

The separation of fluorinated compounds is often driven by the fluorine content percentage rather than just the absolute number of fluorine atoms.[20] Optimizing the mobile phase involves balancing traditional reversed-phase principles with the unique fluorophilic properties of the analytes.

Optimization Strategy:

Caption: Mobile phase optimization for fluorinated mixtures.

Step-by-Step Protocol:

  • Column and Eluent Pairing: A key strategy is the "hetero-pairing" of the column and eluent.[20][21]

    • Option A (Recommended): Use a fluorinated column with a standard hydrogenated eluent (e.g., Acetonitrile/Water). This leverages the fluorophilic interactions between the analytes and the stationary phase.

    • Option B: Use a standard C18 column with a fluorinated eluent (e.g., TFE/Water). The TFE can adsorb to the C18 surface, creating a "pseudo-fluorinated" phase that enhances separation.[9][20]

  • Solvent Selection and Gradient Optimization:

    • Acetonitrile vs. Methanol: Screen both acetonitrile and methanol as the organic modifier. They offer different selectivities and can change the elution order.

    • Gradient Elution: Start with a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) to determine the elution range of your compounds. Then, create a shallower gradient focused on the region where your compounds elute to maximize resolution.

  • pH and Buffer Control: For any ionizable fluorinated compounds in your mixture, controlling the pH with a suitable buffer (e.g., ammonium formate or acetate for MS compatibility) is critical for achieving reproducible retention and good peak shape.[4][16]

  • Temperature: Temperature can influence selectivity, especially when dealing with complex interactions.[20][21] Running the separation at a slightly elevated temperature (e.g., 40-45 °C) can improve efficiency and sometimes enhance separation, particularly when using fluorinated eluents.[20][21]

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005). LCGC International. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2014). NIH. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). NIH. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (2010). ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Technology Networks. [Link]

  • Why does the HPLC retention time change for each run? (2016). ResearchGate. [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. (2014). NIH. [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020). Speciation.net. [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). ACS Publications. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2005). LCGC North America. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). The Pharma Review. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). LCGC International. [Link]

  • Solute Attributes and Molecular Interactions Contributing to Retention on a Fluorinated High-Performance Liquid Chromatography Stationary Phase. (2005). Penn State University. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2020). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. (2018). ResearchGate. [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. [Link]

  • How Much Retention Time Variation Should I Expect? (2019). Chromatography Today. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (n.d.). Mastelf. [Link]

  • How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods. (2020). MicroSolv. [Link]

Sources

improving the efficiency of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Welcome to the technical support center for this compound (CAS 128426-86-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Its unique electronic properties, stemming from dense fluorination, make it a valuable intermediate in pharmaceutical synthesis, but also present specific challenges in reaction efficiency and control.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, maximize yields, and ensure the integrity of your final products.

Troubleshooting Guides

A systematic approach is crucial when troubleshooting reactions. The following diagram outlines a general workflow for diagnosing and resolving common experimental issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Diagnostic Steps cluster_solution Corrective Actions cluster_end Outcome start Reaction Inefficient? (Low Yield, Byproducts, No Reaction) check_purity 1. Verify Starting Material Purity (NMR, LC-MS, Titration) start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Solvent, Stoichiometry, Atmosphere) check_purity->check_conditions Pure purify_sm Purify Starting Material (Recrystallization, Chromatography) check_purity->purify_sm Impure check_reagents 3. Assess Reagent Viability (Age, Storage, Purity) check_conditions->check_reagents Optimal optimize_cond Systematically Optimize Conditions (DOE, Step-wise Modification) check_conditions->optimize_cond Sub-optimal replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents Degraded end_node Reaction Efficiency Improved check_reagents->end_node Viable purify_sm->end_node optimize_cond->end_node replace_reagents->end_node

Caption: General workflow for troubleshooting inefficient reactions.

Issue 1: Low Yield in Amide Coupling Reactions

The conversion of the carboxylic acid to an amide is a cornerstone transformation. However, the strong electron-withdrawing nature of the fluoro-substituents increases the acidity of the carboxyl proton but can also influence the reactivity of intermediates. Low yields are typically traced back to inefficient activation of the carboxylic acid or issues with the subsequent nucleophilic attack.

Q: My amide coupling reaction with this compound is providing low yields (<40%). How can I improve this?

A: Let's break down the potential failure points, focusing on acid activation, the most critical step.

Root Cause Analysis & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more electrophilic species is paramount.

    • Insight: Standard room-temperature coupling reagents may struggle due to steric hindrance or electronic effects. The formation of an intermediate acid chloride is often a more robust method.

    • Recommendation: Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Oxalyl chloride is often preferred for its milder conditions and volatile byproducts.

    Experimental Protocol: Acid Chloride Formation & Amide Coupling

    • Suspend 1.0 equivalent of this compound in a dry, inert solvent like Dichloromethane (DCM) or Toluene under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Add 1.2-1.5 equivalents of oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring gas evolution (CO₂, CO, HCl). The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

    • Dissolve the crude acid chloride in fresh, dry DCM and add it dropwise to a solution of your amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq.) at 0 °C.

    • Stir the reaction, allowing it to warm to room temperature, and monitor by TLC or LC-MS until completion.

  • Choice of Coupling Reagent: If a one-pot procedure is required, the choice of coupling reagent is critical.

    Reagent SystemCommon Issues & CausalityOptimization Strategy
    EDC/HOBt The O-acylisourea intermediate may be sluggish to react with the amine. HOBt helps, but may not be sufficient.Increase reaction temperature to 40-50 °C. Ensure anhydrous conditions as water will hydrolyze the intermediate.
    HATU/DIPEA Generally very effective, but costly. Low yields may indicate reagent degradation.Use fresh HATU from a reputable supplier. Ensure the DIPEA is pure and dry.
    SOCl₂ Can be too harsh, leading to decomposition, especially with sensitive functional groups on the amine.Run the reaction at low temperature and use minimal excess SOCl₂. Ensure complete removal before adding the amine.
  • Purity of Starting Material: The synthesis of the parent acid involves high temperatures and pressures, which can generate impurities.[2]

    • Recommendation: Confirm the purity of your this compound via ¹H and ¹⁹F NMR. An acid-base titration can also confirm the molar equivalence of the carboxylic acid.

Issue 2: Byproduct Formation in Electrophilic Aromatic Substitution

Q: I am attempting a nitration reaction on the aromatic ring but am observing a mixture of isomers and significant amounts of dark-colored byproducts.

A: This is a common challenge. The benzene ring is extremely electron-deficient due to the cumulative inductive effects of five fluorine atoms and the difluoromethoxy group, making it highly deactivated towards electrophilic aromatic substitution. [1][3]

Root Cause Analysis & Solutions:

  • Forcing Reaction Conditions: Standard nitration conditions (e.g., HNO₃/H₂SO₄ at room temperature) are often too harsh. The high activation energy required can lead to oxidation and the formation of tar-like byproducts.[3]

    • Insight: The key is to find a balance where the nitrating agent is strong enough to react but the temperature is low enough to maintain selectivity and prevent decomposition.

    • Recommendation: Use a milder, more controlled nitrating system and maintain cryogenic temperatures.

    Experimental Protocol: Controlled Nitration

    • Dissolve the starting material in a suitable solvent like concentrated sulfuric acid at -10 °C to 0 °C.

    • Slowly add a pre-chilled, stoichiometric amount (1.0-1.1 eq.) of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 0 °C. The controlled addition is critical to prevent localized overheating and side reactions.[3]

    • Stir the reaction at low temperature for several hours, carefully monitoring progress with quenched TLC or LC-MS samples.

    • Once the reaction is complete, quench by pouring slowly over crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Competing Directing Effects: While the ring is generally deactivated, the substituents still exert directing effects. The -COOH is a meta-director, while the -F and -OCF₂H groups are ortho-, para- directors. This can lead to isomer formation.

    • Recommendation: Carefully analyze the crude product by ¹⁹F or ¹H NMR to identify the isomer ratio. Purification will likely require careful column chromatography or crystallization. The search results indicate that for other fluorinated benzoic acids, achieving high regioselectivity can be difficult.[3][4]

Amide_Coupling_Workflow cluster_acid Acid Activation cluster_coupling Coupling Step cluster_end Result start Start: 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid acid_chloride Formation of Acid Chloride (e.g., Oxalyl Chloride, cat. DMF) start->acid_chloride Step 1: Critical Activation amine_addition Addition to Amine/Base Solution (e.g., R-NH₂, DIPEA in DCM) acid_chloride->amine_addition Step 2: Nucleophilic Attack product Target Amide amine_addition->product

Sources

Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. This guide is designed to provide practical, field-tested advice to navigate the unique challenges of introducing fluorine atoms into aromatic systems. As your virtual Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles that govern success in this demanding area of synthetic chemistry.

Part 1: Safety First - A Non-Negotiable Prerequisite

Handling fluorinating agents and polyfluorinated compounds requires the utmost attention to safety. The high reactivity of many reagents and the unique hazards associated with fluorine chemistry demand rigorous protocols.

Frequently Asked Safety Questions (FASQs)

Q1: What are the minimum Personal Protective Equipment (PPE) requirements?

A: Standard laboratory attire is insufficient. Always use:

  • Eye Protection: Chemical splash goggles are mandatory. For significant splash risks, a full face shield should be worn in addition to goggles.[1] Metal-frame glasses are preferable to plastic ones to reduce the risk of frames catching fire.[2]

  • Hand Protection: Use chemical-resistant gloves. Neoprene is often recommended for protection against fluorine and hydrofluoric acid (HF).[2] Always consult the manufacturer's compatibility chart for the specific reagents and solvents you are using. Double-gloving is a prudent measure for highly corrosive or easily absorbed compounds.[1]

  • Body Protection: A flame-resistant lab coat is essential.[1] For larger-scale reactions or particularly hazardous reagents, a chemical-resistant apron should be used.

Q2: How should I handle and store fluorinating agents and compounds?

A: Always handle these materials in a well-ventilated chemical fume hood.[3] Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[1] Ensure all containers are clearly labeled with the chemical name and associated hazards.[1] Equipment must be kept scrupulously dry, as many fluorinating agents react violently with moisture to produce highly corrosive hydrofluoric acid (HF).[4]

Q3: What do I do in case of an accidental exposure or spill?

A: Immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][4] For any exposure to compounds that could generate HF, apply a 2.5% calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[1][4]

  • Eye Contact: Flush eyes with water for a minimum of 15-30 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Spills: For small spills, contain the material with a compatible absorbent, neutralize if appropriate, and collect it in a sealed container for hazardous waste disposal.[1] For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]

Part 2: Frequently Asked Questions (FAQs) - Core Concepts

Understanding the "why" is crucial for effective troubleshooting. This section addresses the fundamental principles governing the synthesis of polyfluorinated aromatics.

Q1: Why is fluorine often a good leaving group in Nucleophilic Aromatic Substitution (SNAr), while it's a poor one in aliphatic SN2 reactions?

A: This is a cornerstone concept. The difference lies in the rate-determining step of the reaction mechanism.

  • In an SN2 reaction , the leaving group departs in the single, concerted rate-determining step. The strength of the carbon-fluorine bond makes this process slow, hence fluorine is a poor leaving group.

  • In a Nucleophilic Aromatic Substitution (SNAr) reaction, the mechanism is a two-step addition-elimination process. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[5][6][7] Fluorine's powerful electron-withdrawing inductive effect makes the carbon atom it's attached to highly electrophilic and stabilizes the negative charge in the Meisenheimer complex.[5][6] This lowers the activation energy of the slow step, accelerating the overall reaction. The subsequent, faster step is the elimination of the fluoride ion to restore aromaticity.[6][8]

Q2: Why is the position of electron-withdrawing groups so important in SNAr reactions?

A: The reaction is significantly faster when strong electron-withdrawing groups (like -NO₂, -CN, -CF₃) are positioned ortho or para to the fluorine leaving group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto these groups through resonance, providing substantial stabilization.[5][7][9] When the group is in the meta position, this resonance stabilization is not possible, leading to a much slower reaction.[7][8]

Q3: My polyfluorinated starting material is poorly soluble. How can I improve this?

A: Poor solubility is a common hurdle. The introduction of fluorine atoms into an aromatic molecule can increase its solubility in some organic solvents.[10] However, highly fluorinated compounds can become "fluorophilic" and may require specialized fluorinated solvents or co-solvents. If solubility in common polar aprotic solvents like DMF, DMSO, or NMP is low, consider:

  • Gentle warming of the reaction mixture.

  • Using a co-solvent to improve solubility.

  • Exploring more specialized solvents, but always check for compatibility with your reagents.

Part 3: Troubleshooting Guides - From Theory to Practice

This section provides a systematic approach to solving common experimental problems.

Guide 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Low conversion is the most frequent issue. The flowchart below provides a logical path for diagnosis, followed by a detailed table of causes and solutions.

G Start Low Yield in SNAr Reaction Check_Activation Is the aromatic ring sufficiently activated? Start->Check_Activation Check_Nucleophile Is the nucleophile strong enough? Check_Activation->Check_Nucleophile Yes Add_EWG Consider a substrate with stronger or better-positioned EWGs. Check_Activation->Add_EWG No Check_Conditions Are reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Use_Base For neutral nucleophiles (ROH, R2NH), add a strong, non-nucleophilic base (e.g., NaH, K2CO3). Check_Nucleophile->Use_Base No Check_Side_Reactions Are side reactions or decomposition occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Temp_Solvent Increase temperature incrementally. Ensure solvent is anhydrous and stable at reaction temp. Check_Conditions->Optimize_Temp_Solvent No End Problem Solved Check_Side_Reactions->End No Purify_Reagents Purify starting materials and solvent. Monitor reaction closely to avoid over-running. Check_Side_Reactions->Purify_Reagents Yes Add_EWG->End Use_Base->End Optimize_Temp_Solvent->End Purify_Reagents->End

Caption: Troubleshooting workflow for low SNAr yields.

Table 1: Common Causes of Low SNAr Yields and Recommended Solutions

Potential Problem Underlying Cause Recommended Action & Rationale
Insufficient Activation The electron-withdrawing groups (EWGs) are too weak or poorly positioned (meta) to activate the ring for nucleophilic attack.Solution: Re-evaluate your substrate. If possible, use a starting material with stronger EWGs (e.g., -NO₂) or with EWGs in the ortho/para positions to stabilize the Meisenheimer complex.[5][9]
Weak Nucleophile Neutral nucleophiles like alcohols or amines are often not reactive enough to attack the electron-deficient ring.Solution: Deprotonate the nucleophile in situ or prior to addition using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). This generates the more potent anionic nucleophile (alkoxide, amide).[5]
Low Reaction Temperature The activation energy for the initial nucleophilic attack, even on an activated ring, can be significant.Solution: Gradually increase the reaction temperature. Many SNAr reactions on fluoroaromatics require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[5]
Solvent Issues Traces of water can consume reagents or lead to undesired hydrolysis byproducts (e.g., hydroxypyridines).[5] Some solvents (e.g., DMF) can decompose at high temperatures to form nucleophilic species (dimethylamine).[5]Solution: Use anhydrous solvents. If decomposition is suspected, switch to a more thermally stable polar aprotic solvent like DMSO or sulfolane.
Side Reactions The desired product may be susceptible to further substitution, or the starting material may decompose under harsh conditions.Solution: Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time. If di-substitution occurs, consider using a milder base, lower temperature, or shorter reaction time.[5]
Guide 2: Challenges in Purification

Polyfluorinated aromatic compounds often exhibit unique physical properties that can complicate purification. Their high hydrophobicity and sometimes lower polarity compared to non-fluorinated analogues require adjustments to standard protocols.

Q: My fluorinated product is difficult to separate from non-fluorinated starting material by silica gel chromatography. What can I do?

A: This is a common issue due to similar polarities.

  • Optimize Your Eluent System: Start with a very non-polar eluent (e.g., pure hexanes or heptane) and gradually increase the polarity with small increments of ethyl acetate or dichloromethane. A shallow gradient is key.

  • Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (C18) chromatography can be very effective. The increased hydrophobicity of the fluorinated compound often leads to better separation from the less hydrophobic starting material using water/acetonitrile or water/methanol gradients.

  • Alternative Adsorbents: For challenging separations, consider using alumina or fluorous solid-phase extraction (F-SPE) cartridges, which are specifically designed to retain highly fluorinated compounds.

Q: Are there non-chromatographic methods for purifying polyfluorinated compounds?

A: Yes, several methods can be effective, particularly for removing bulk impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective. Experiment with a range of solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Liquid-Liquid Extraction (LLE): Carefully designed LLE protocols can remove ionic or highly polar impurities.

  • Adsorption on Activated Carbon: For removing persistent colored or non-polar impurities, treatment with granular activated carbon (GAC) can be effective.[11][12][13] This method is widely used for removing per- and polyfluoroalkyl substances (PFAS) from water and relies on the strong hydrophobic interactions between the fluorinated chains and the carbon surface.[11][13][14]

Part 4: Experimental Protocols

This section provides a detailed, generalized protocol that serves as a validated starting point for your experiments.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol describes the formation of an aryl ether from a polyfluoroaromatic compound and an alcohol using sodium hydride as the base.

Safety Note: This reaction generates hydrogen gas and should be performed under an inert atmosphere in a well-ventilated fume hood.

Materials:

  • Polyfluoroaromatic starting material (1.0 eq)

  • Alcohol nucleophile (1.1 - 1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.6 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO)

  • Dry round-bottom flask with stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Flask Preparation: Ensure the round-bottom flask is thoroughly dried and place it under an inert atmosphere.

  • Nucleophile Generation:

    • To the flask, add the alcohol (1.1 eq) and a suitable volume of anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂) will occur. Allow the addition to be slow enough to control the effervescence.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[5]

  • Reaction Initiation:

    • Add the polyfluoroaromatic starting material (1.0 eq) to the flask. This can be done neat if it is a liquid or as a solution in a small amount of anhydrous solvent if it is a solid.

  • Reaction Progression:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction by adding it to a beaker of ice-cold water or saturated aqueous ammonium chloride to neutralize any remaining NaH. Caution: This is an exothermic process that will release gas.[1]

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification:

    • Purify the crude product using the methods described in the purification guide (e.g., column chromatography or recrystallization).

References

  • Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Suzhou Hairi New Material.
  • Fluorine. (n.d.). Princeton University Environmental Health & Safety.
  • Jahn, C., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
  • Fluorine Safety. (n.d.). Purdue University Department of Chemistry.
  • Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. (n.d.). MDPI.
  • Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. (n.d.). Ozonetech.
  • Pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs): Syntheses of difluorinated subfamily and their properties. (n.d.). ResearchGate.
  • Pre-treatment and detection methods for PFCs. (n.d.). ResearchGate.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). BenchChem.
  • The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. (n.d.). MDPI.
  • Reducing PFAS in Drinking Water with Treatment Technologies. (2018). US EPA.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

Sources

Technical Support Center: Catalyst Removal from 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a critical intermediate in pharmaceutical synthesis. The removal of residual metal catalysts, particularly palladium, is a crucial step to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards for purity and safety.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the purification of this compound post-synthesis.

Issue 1: High Residual Palladium Levels (>10 ppm) Detected by ICP-MS Analysis
  • Probable Cause : The reaction likely employed a homogeneous palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) for a cross-coupling reaction.[3] These catalysts dissolve in the reaction medium, making them difficult to remove by simple filtration. The palladium may exist as various species, including complexes with ligands or the product itself.

  • Primary Recommended Solution: Metal Scavengers : This is the most targeted and efficient method for removing dissolved metal species.[4][5] Metal scavengers are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for the metal, such as thiols, amines, or triazines.[6] They work by chemically binding, or chelating, the metal, which can then be easily removed from the product solution by filtration.[7]

  • Justification : Unlike bulk adsorbents like activated carbon, specialized scavengers offer high selectivity for the target metal, which minimizes product loss due to non-specific adsorption.[8] Thiol-based scavengers are particularly effective for binding palladium complexes commonly used in cross-coupling chemistry.[3]

Issue 2: Product Solution or Isolated Solid is Discolored (e.g., Gray, Black, Dark Red)
  • Probable Cause :

    • Gray/Black Particulates : This strongly indicates the presence of a heterogeneous catalyst like Palladium on Carbon (Pd/C) or the formation of insoluble palladium metal (Pd(0)), often called "palladium black."[9]

    • Dark Red/Brown Coloration : This may indicate the presence of soluble Pd(II) species, such as palladium acetate, in the solution.[7]

  • Recommended Solutions :

    • For Particulates (Heterogeneous Catalysts) : The first step should be a simple filtration through a pad of Celite® or another filter aid.[10] This physically removes insoluble catalyst particles. If discoloration persists, it implies that some soluble palladium is also present.

    • For Soluble Discoloration : If filtration is ineffective, the cause is a dissolved catalyst. The recommended approach is to use metal scavengers (see Protocol 1 ) or proceed with a comprehensive purification method like recrystallization or acid-base extraction.

Issue 3: Significant Product Loss During Purification
  • Probable Cause : The chosen purification method may have a high affinity for the product as well as the catalyst. For instance, using an excessive amount of a non-specific adsorbent like activated carbon can lead to co-adsorption of the product.[6] Similarly, poor solvent selection in recrystallization can leave a large fraction of the product in the mother liquor.[11]

  • Recommended Solutions :

    • Optimize Scavenger Loading : Use the minimum effective amount of the scavenger. A screening study can determine the optimal loading that removes palladium to the target level without significant product binding.[8] Ensure the scavenger is thoroughly washed with a suitable solvent after filtration to recover any adsorbed product.[6]

    • Refine Recrystallization Protocol : The solubility profile of highly fluorinated compounds can be non-intuitive.[11] A systematic solvent screen is critical. (See Protocol 2 ).

    • Employ Acid-Base Extraction : This technique is highly selective for acidic compounds like the target molecule and can significantly improve recovery by separating it from neutral impurities.[12][13] (See Protocol 3 ).

Workflow for Catalyst Removal Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method.

Catalyst Removal Workflow start Crude Product Analysis (Visual Inspection, ICP-MS) visual_check Visible Particulates (Gray/Black Solid)? start->visual_check filter_celite Filtration through Celite® visual_check->filter_celite Yes soluble_catalyst Soluble Catalyst Detected (High ICP-MS, Discoloration) visual_check->soluble_catalyst No re_analyze_1 Re-analyze Product (ICP-MS, Color) filter_celite->re_analyze_1 re_analyze_1->soluble_catalyst Impurity Persists final_analysis Final Purity Analysis (ICP-MS < 10 ppm) re_analyze_1->final_analysis Purity OK method_choice Select Primary Method soluble_catalyst->method_choice scavenger Protocol 1: Metal Scavengers (High Selectivity) method_choice->scavenger Targeted Removal recrystallization Protocol 2: Recrystallization (Purity Enhancement) method_choice->recrystallization Overall Purification extraction Protocol 3: Acid-Base Extraction (Leverages Acidity) method_choice->extraction Selective Separation scavenger->final_analysis recrystallization->final_analysis extraction->final_analysis end Pure Product final_analysis->end

Caption: Decision workflow for selecting a catalyst removal method.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using Metal Scavengers

This protocol is ideal for removing soluble palladium species to levels below 10 ppm.[14]

  • Solvent Selection : Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, THF, Acetonitrile) in which the product is highly soluble.

  • Scavenger Selection : Choose a scavenger with high affinity for palladium. Thiol-functionalized silica or polymer resins (e.g., Biotage® MP-TMT, PhosphonicS SPM32) are excellent choices.[4][7]

  • Scavenging Process :

    • Add the scavenger resin to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

    • Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2 to 20 hours.[7][8] Reaction progress can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium content via ICP-MS.

  • Isolation :

    • Once the palladium level is acceptable, filter the mixture to remove the solid scavenger resin.

    • Wash the collected resin with fresh solvent to recover any adsorbed product.

  • Final Steps : Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis : Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium content is within the acceptable limit.

Protocol 2: Purification by Recrystallization

Recrystallization purifies the compound based on differences in solubility between the product and impurities.[15] This is particularly effective if the catalyst residue is less soluble than the product in the chosen hot solvent.

  • Solvent Screening : The key to successful recrystallization is finding the right solvent or solvent system. For fluorinated carboxylic acids, polar organic solvents or mixtures may be effective.[11]

    • Test solvents like water, ethanol/water mixtures, or ethyl acetate/hexane systems.

    • A good solvent will dissolve the compound completely when hot but allow for significant crystal formation upon slow cooling.[16]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities (like palladium black) are present, perform a hot filtration to remove them.

  • Crystallization :

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[17]

  • Isolation : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying : Dry the purified crystals under vacuum.

  • Analysis : Check the purity by measuring the melting point and analyzing for residual catalyst via ICP-MS.

Protocol 3: Purification by Acid-Base Extraction

This powerful technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[13][18]

  • Dissolution : Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification :

    • Transfer the solution to a separatory funnel.

    • Add a dilute aqueous basic solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[12]

    • Shake the funnel vigorously, venting frequently. The basic solution will deprotonate the carboxylic acid, forming its water-soluble carboxylate salt.

    • R-COOH (organic soluble) + NaOH (aq) -> R-COO⁻Na⁺ (water soluble) + H₂O

  • Separation : Allow the layers to separate. The aqueous layer now contains the product as a salt, while many palladium complexes and neutral byproducts remain in the organic layer.[19] Drain and collect the aqueous layer. Repeat the extraction on the organic layer with fresh basic solution to ensure complete recovery.

  • Regeneration :

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (test with pH paper).

    • The water-insoluble carboxylic acid will precipitate out of the solution.

    • R-COO⁻Na⁺ (water soluble) + HCl (aq) -> R-COOH (precipitate) + NaCl (aq)

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Method Comparison

MethodPrimary TargetEfficiencyPotential for Yield LossKey Considerations
Metal Scavengers Soluble (Homogeneous) CatalystsVery High (>99%)[7]Low to MediumRequires screening for optimal scavenger and conditions.[8] Cost of scavenger.
Recrystallization General Purity EnhancementMedium to HighMediumHighly dependent on finding the correct solvent system.[16] Can be ineffective if catalyst and product co-crystallize.
Acid-Base Extraction Separation from Neutral/Basic ImpuritiesHighLowOnly applicable to acidic or basic compounds. Requires handling of acids and bases.[13]
Celite® Filtration Insoluble (Heterogeneous) CatalystsHigh for ParticulatesVery LowOnly removes solid particles; ineffective against dissolved catalysts.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best metal scavenger for my specific palladium catalyst? A1: The choice depends on the oxidation state of the palladium and the solvent. For Pd(II) complexes, which are common after cross-coupling reactions, thiol-based scavengers are highly effective as they form strong bonds with the metal.[3] For Pd(0), other types of scavengers may be more suitable. It is often best to consult the supplier's selection guide or screen a small set of scavengers to find the most efficient one for your system.[5]

Q2: Can I use activated carbon instead of a specialized scavenger? A2: Activated carbon can be used to remove palladium, but it is a less selective adsorbent.[6] It has a high surface area and can adsorb your product along with the catalyst, potentially leading to significant yield loss. Specialized scavengers are generally preferred for their higher selectivity and efficiency, especially when dealing with valuable APIs.[4]

Q3: The acid-base extraction is not working; my product is not precipitating upon acidification. A3: This could be due to several reasons. First, ensure you have added enough acid to lower the pH sufficiently (typically to pH 1-2). Second, your product may have some solubility in the acidic aqueous solution. Try cooling the solution thoroughly in an ice bath or extracting the acidified solution with a fresh portion of organic solvent (like ethyl acetate) to recover the protonated acid.

Q4: What analytical technique is required to confirm catalyst removal? A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive technique for quantifying trace metal impurities in pharmaceutical products.[8] It is essential for confirming that residual palladium levels are below the regulatory limits set by guidelines such as ICH Q3D.[1]

Mechanism of Metal Scavenging

The diagram below illustrates the principle of removing a soluble palladium catalyst from a product solution using a functionalized scavenger resin.

Scavenger Mechanism Mechanism of Homogeneous Catalyst Removal cluster_0 1. Contaminated Solution cluster_1 2. Scavenging cluster_2 3. Filtration & Pure Product Product Product (Target Molecule) Scavenger Scavenger Resin (e.g., Thiol-functionalized) Pd Pd Catalyst (Soluble Impurity) Pd_2 Pd Scavenger->Pd_2 Binding Bound_Scavenger Pd-Bound Scavenger (Solid Waste) Product_2 Product Pure_Product Pure Product Solution

Caption: Palladium is captured by the scavenger and removed by filtration.

References

  • SpinChem.
  • Phillips, S. (Johnson Matthey).
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Org. Process Res. Dev. Application of Scavengers for the Removal of Palladium in Small Lot Manufacturing.
  • ResearchGate.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • PrepChem. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid.
  • ResearchGate. (2015).
  • BenchChem.
  • Virginia Commonwealth University TechTransfer and Ventures.
  • Amazon Filters.
  • Huang, J. P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development.
  • BenchChem.
  • Web.mit.edu.
  • Chem.ucla.edu. Acid base extraction flow chart.
  • BenchChem.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Alfa Chemistry.

Sources

Technical Support Center: Scale-Up of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate.[1] We will delve into common challenges, offering practical solutions and in-depth explanations to ensure the integrity and success of your process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method is the O-difluoromethylation of a phenol precursor, specifically 2,4,5-trifluoro-3-hydroxybenzoic acid.[2] This reaction introduces the difluoromethoxy group (-OCF₂H), a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability and fine-tune lipophilicity.[3]

Q2: What are the typical difluoromethylating agents used in this synthesis?

Historically, chlorodifluoromethane (Freon-22) was widely used. However, due to its ozone-depleting properties, the focus has shifted to more environmentally friendly reagents.[4][5] A common and preferred alternative is sodium chlorodifluoroacetate (SCDA), which thermally decomposes to generate difluorocarbene in situ.[6][7][8] Other modern reagents for difluoromethylation have also been developed, though their application to this specific synthesis on a large scale may require further investigation.[9][10][11]

Q3: What are the primary safety concerns when scaling up this process?

The primary safety concerns include:

  • Handling of Fluorinated Reagents: Many fluorinating agents can be hazardous. For instance, if chlorodifluoromethane is used, it is a gas under pressure with associated handling risks. Precursors to difluorocarbene like SCDA should be handled with care, as they can cause skin and eye irritation.[7]

  • Exothermic Reactions: The generation of difluorocarbene can be exothermic.[4] Careful monitoring and control of the reaction temperature are crucial during scale-up to prevent runaways.

  • Pressure Build-up: The reaction is often carried out in a sealed autoclave, especially when using gaseous reagents like chlorodifluoromethane, leading to pressure build-up.[2] The decarboxylation of SCDA also releases carbon dioxide, which can increase pressure.[7]

  • General Chemical Safety: Standard laboratory safety protocols for handling corrosive bases (e.g., sodium hydroxide), flammable organic solvents (e.g., DMF, ethyl acetate), and powdered reagents should be strictly followed.[12][13][14][15]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For more detailed analysis and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the carboxylic acid to a more volatile ester can be employed.[16]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid must be deprotonated to form the phenoxide, which is the active nucleophile.

    • Solution: Ensure at least two equivalents of a strong base like sodium hydroxide are used: one to neutralize the carboxylic acid and one for the phenol. The reaction should be stirred for an adequate time after base addition to ensure complete salt formation before introducing the difluoromethylating agent.[2]

  • Inefficient Difluorocarbene Generation/Trapping: The generation of difluorocarbene from SCDA is temperature-dependent.

    • Solution: The reaction temperature needs to be carefully controlled. For SCDA, temperatures around 95-110°C are typically required for efficient decarboxylation.[2][8][17] Insufficient temperature will lead to a slow reaction rate, while excessive heat may cause decomposition of the starting material or product.

  • Side Reactions: Potential side reactions include the formation of carbonate species or reaction of the difluorocarbene with the solvent.

    • Solution: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) are commonly used.[2] Ensure the solvent is dry, as water can react with the difluorocarbene.

Problem 2: Difficulty in Product Purification and Presence of Impurities

Possible Causes & Solutions

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2,4,5-trifluoro-3-hydroxybenzoic acid in the crude product.

    • Solution: Optimize reaction conditions (temperature, time, reagent stoichiometry) to drive the reaction to completion. Post-reaction, a basic aqueous wash can help remove the unreacted acidic starting material.

  • Formation of Byproducts: Dimerization or trimerization of intermediates can occur, especially with highly reactive species.[6]

    • Solution: Purification via column chromatography on silica gel is an effective method to separate the desired product from byproducts.[2][18] A solvent system of ethyl acetate and ethanol (e.g., 9:1 v/v) has been reported to be effective.[2]

  • Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely.

    • Solution: After extraction, perform multiple washes with brine to remove the bulk of the DMF. Final traces can be removed under high vacuum with gentle heating.

Table 1: Summary of Key Process Parameters for Scale-Up

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Starting Material Purity >98%Crucial to maintain >98%Impurities can lead to side reactions and complicate purification.
Base Equivalents 2.0 - 2.2 eq.Maintain stoichiometry preciselyEnsures complete deprotonation of both acidic protons.
Difluoromethylating Agent 1.5 - 3.0 eq. SCDAOptimize for cost and efficiencyExcess is needed to drive the reaction, but too much is wasteful.
Solvent Anhydrous DMFEnsure high grade and anhydrousMinimizes side reactions with water and impurities.
Reaction Temperature 95 - 110 °CImplement robust temperature controlCritical for controlled difluorocarbene generation and reaction rate.[2]
Agitation Magnetic stirringMechanical stirringEnsures homogeneity in larger reaction volumes.
Work-up Liquid-liquid extractionUse of a larger separator funnel or extractorEfficient separation of aqueous and organic phases.
Purification Flash column chromatographyConsider alternative methods like crystallizationColumn chromatography can be costly and time-consuming on a large scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on literature methods.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (2.1 equivalents) in water. Cool the solution in an ice bath.

  • Addition of Starting Material: To the cold sodium hydroxide solution, add a solution of 2,4,5-trifluoro-3-hydroxybenzoic acid (1.0 equivalent) in dimethylformamide (DMF) portion-wise, maintaining the temperature below 10°C.

  • Stirring: Stir the resulting mixture for 30 minutes at low temperature to ensure complete salt formation.

  • Transfer to Autoclave: Transfer the reaction mixture to a stainless-steel autoclave.

  • Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (SCDA, 2.5-3.0 equivalents) to the autoclave.

  • Reaction: Seal the autoclave and heat the mixture to 100-110°C with vigorous stirring for 5-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3x).

  • Washing: Wash the combined organic extracts with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent mixture. A gradient from a less polar to a more polar system (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate, potentially with a small amount of ethanol) is often effective.[2][18]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway SM 2,4,5-Trifluoro-3-hydroxybenzoic Acid Base NaOH (2.1 eq) Water/DMF SM->Base Deprotonation Intermediate Disodium Salt Intermediate Base->Intermediate Reagent Sodium Chlorodifluoroacetate (SCDA) Intermediate->Reagent Difluoromethylation 100-110 °C Product 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic Acid Reagent->Product

Caption: Synthesis of the target compound via deprotonation and subsequent O-difluoromethylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Caption: A decision-making workflow for addressing low product yield.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. PrepChem.com. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

  • Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. American Chemical Society. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • A New Reagent for Direct Difluoromethylation. PMC - NIH. [Link]

  • Simple one stop shop for difluoromethylation. Chemistry World. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Sodium chlorodifluoroacetate. Grokipedia. [Link]

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

  • S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. apicule. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Working with Particularly Hazardous Chemicals. Florida State University. [Link]

  • Chemical Safety. University of Washington. [Link]

Sources

Validation & Comparative

A Researcher's Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid and its Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target engagement. This guide offers an in-depth comparison of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a highly functionalized building block, with its key fluorinated analogs. Our objective is to provide researchers, scientists, and drug development professionals with a framework for selecting the optimal scaffold for their therapeutic programs, supported by physicochemical data and robust experimental protocols.

The Strategic Advantage of Fluorine in Benzoic Acid Scaffolds

Fluorinated benzoic acids are invaluable starting points in drug discovery. The electron-withdrawing nature of fluorine substituents significantly impacts the acidity (pKa) of the carboxylic acid group, which is often crucial for forming salt bridges or other key interactions within a biological target's binding site. Furthermore, fluorination can modulate a compound's lipophilicity (logP), influencing its solubility, membrane permeability, and pharmacokinetic profile.[1]

The difluoromethoxy (-OCHF₂) group, in particular, has gained prominence as a metabolically stable bioisostere of methoxy (-OCH₃) and hydroxyl (-OH) groups.[2][3] Unlike a methoxy group, it is resistant to O-demethylation, a common metabolic pathway that can lead to rapid clearance or the formation of unwanted metabolites.[2] The -OCHF₂ group can also act as a hydrogen bond donor, offering unique interaction possibilities within a protein binding pocket.[4]

This guide will focus on comparing This compound with analogs that represent key structural modifications:

  • 2,4,5-Trifluorobenzoic Acid: The parent scaffold, to isolate the effect of the 3-(difluoromethoxy) group.

  • 3,4,5-Trifluorobenzoic Acid: An isomeric trifluorinated analog to assess the impact of fluorine positioning.

  • 2,3,4,5-Tetrafluorobenzoic Acid: To compare a fluorine atom versus a difluoromethoxy group at the 3-position.

  • 3-(Trifluoromethoxy)-2,4,5-trifluorobenzoic acid (Hypothetical): To contrast the properties of the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups.[5]

Comparative Physicochemical Properties

The selection of a specific analog is often driven by fine-tuning key physicochemical parameters. The following table summarizes known and estimated properties for our compound of interest and its selected analogs.

PropertyThis compound2,4,5-Trifluorobenzoic Acid3,4,5-Trifluorobenzoic Acid2,3,4,5-Tetrafluorobenzoic Acid3-(Trifluoromethoxy)-2,4,5-trifluorobenzoic acid
Molecular Formula C₈H₃F₅O₃C₇H₃F₃O₂C₇H₃F₃O₂C₇H₂F₄O₂C₈H₂F₆O₃
Molecular Weight ( g/mol ) 242.10[6]176.09[7]176.09[8]194.08[9]260.09
pKa (Predicted) ~2.5 - 3.0~3.0 - 3.5[10]~3.5 - 4.0~2.7 - 3.2~2.0 - 2.5
logP (Predicted) ~2.0 - 2.51.7[7]1.7[8]1.8[9]~2.8 - 3.3
Metabolic Stability High (Resistant to O-dealkylation)[2]ModerateModerateHigh (No labile positions)Very High[5]

Expert Insights on Physicochemical Trends:

  • Acidity (pKa): The acidity of the benzoic acid is primarily influenced by the inductive effect of the fluorine substituents. We predict that this compound will be a relatively strong acid due to the cumulative electron-withdrawing effects of the five fluorine atoms. Replacing the -OCHF₂ group with a more electron-withdrawing -OCF₃ group would likely further increase acidity (lower pKa). The substitution pattern also matters; ortho-fluorine atoms generally have a stronger acidifying effect than those at meta or para positions.[1]

  • Lipophilicity (logP): The difluoromethoxy group increases lipophilicity compared to a simple fluorine atom. The trifluoromethoxy group is even more lipophilic.[5] This property is critical for cell membrane permeability and can be tailored to suit the specific target and desired pharmacokinetic profile.

  • Metabolic Stability: The key advantage of the difluoromethoxy group is its enhanced metabolic stability compared to a methoxy group, as it blocks oxidative O-dealkylation.[2][3] Analogs with only fluorine substituents on the ring are also generally metabolically stable, though aromatic hydroxylation can sometimes occur.

Synthesis Overview

The synthesis of this compound typically involves the difluoromethylation of a corresponding hydroxybenzoic acid precursor. A general synthetic workflow is outlined below.

G start 2,4,5-Trifluoro-3-hydroxybenzoic acid reagents NaOH, H₂O, DMF Chlorodifluoromethane (CHClF₂) start->reagents Deprotonation autoclave Reaction under pressure (100-110 °C) reagents->autoclave Difluoromethylation workup Aqueous workup & Chloroform extraction autoclave->workup purification Silica gel column chromatography workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

This process involves the deprotonation of the hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid with a base like sodium hydroxide, followed by nucleophilic attack on chlorodifluoromethane under pressure.[11] This method highlights the accessibility of this building block from readily available starting materials.

Applications and Biological Context

While direct comparative biological data for this compound is not extensively published, its structural motifs are present in numerous biologically active compounds. For instance, a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has shown efficacy in a preclinical model of pulmonary fibrosis by inhibiting the TGF-β1 pathway.[12] This suggests that benzoic acids containing the difluoromethoxy group can be potent modulators of cellular signaling.

The value of this scaffold lies in its utility as a starting material for more complex molecules. The carboxylic acid can be readily converted to amides, esters, and other functional groups, providing a handle for linking to other pharmacophores.

G cluster_0 Core Scaffold cluster_1 Potential Applications scaffold 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid kinase Kinase Inhibitors scaffold->kinase Amide Coupling gpcr GPCR Modulators scaffold->gpcr Esterification enzyme Enzyme Inhibitors scaffold->enzyme Further Derivatization other Other APIs scaffold->other

Caption: Application pathways for the core scaffold in drug discovery.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison between these analogs, we provide the following validated experimental protocols.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical determinant of a compound's ionization state at physiological pH (7.4), which affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[13][14]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[13]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration:

    • Take 20 mL of the 1 mM sample solution and add the 0.15 M KCl.

    • If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[14]

    • Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution by adding small increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[13]

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • Perform the titration in triplicate to ensure reproducibility.[13]

Determination of Lipophilicity (logP) by the Shake-Flask Method

Rationale: Lipophilicity, measured as the partition coefficient between octanol and water (logP), is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for logP determination.[1][13]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[11]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[1]

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. It helps to predict in vivo clearance and identify potential metabolic liabilities.[15][16]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[15]

    • Prepare a solution of the NADPH regenerating system (cofactor) in buffer.

    • Prepare a 1 µM solution of the test compound in the phosphate buffer.

  • Incubation:

    • Pre-warm the HLM solution, buffer, and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH solution to a mixture of the HLM and test compound.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).[15]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery. Its unique combination of a difluoromethoxy group and a trifluorinated phenyl ring offers a compelling profile of high metabolic stability, modulated acidity, and lipophilicity. While direct comparative data is sparse, the principles of medicinal chemistry suggest that this scaffold is an excellent starting point for developing drug candidates with improved pharmacokinetic properties.

The choice between this compound and its analogs will ultimately depend on the specific requirements of the biological target and the desired therapeutic profile. By utilizing the provided experimental protocols, researchers can generate the necessary data to make an informed, data-driven decision, thereby accelerating the journey from hit to lead and beyond.

References

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • European Journal of Pharmaceutical Sciences. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]

  • PubChem. 2,4,5-Trifluorobenzoic acid. Available from: [Link]

  • ResearchGate. Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Available from: [Link]

  • ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • Apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Available from: [Link]

  • PubChem. 2,3,4,5-Tetrafluorobenzoic acid. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • Wikipedia. Pentafluorobenzoic acid. Available from: [Link]

  • PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. Available from: [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available from: [Link]

  • PubChem. 3,4,5-Trifluorobenzoic acid. Available from: [Link]

Sources

biological activity of compounds derived from 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of compounds featuring the difluoromethoxy-phenyl motif, a key pharmacophore in modern medicinal chemistry. This guide provides an in-depth comparison of their performance, supported by experimental data, and explores the synthetic rationale behind their development.

Introduction: The Challenge of Sourcing Direct Derivatives and a Path Forward

Initial investigations into the biological activities of compounds directly synthesized from 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid have revealed a notable scarcity of publicly available data. While this specific starting material is a recognized chemical intermediate, its direct application in the synthesis of reported bioactive molecules is not extensively documented in scientific literature or patent databases. This presents a challenge for a direct comparative analysis of its immediate derivatives.

However, the core structural feature of this molecule—the difluoromethoxy-phenyl group—is a highly prevalent and impactful pharmacophore in a wide array of biologically active compounds. The inclusion of the difluoromethoxy (OCF₂H) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Therefore, this guide will pivot to a broader, yet more practical, analysis of various classes of bioactive compounds that incorporate the difluoromethoxy-phenyl moiety. By examining these compounds, we can extrapolate the potential and comparative advantages that derivatives of this compound might offer, should they be synthesized and evaluated. We will delve into their anticancer and anti-inflammatory activities, providing a framework for understanding their structure-activity relationships (SAR) and the experimental methodologies used to assess their efficacy.

Anticancer Activity of Difluoromethoxy-Containing Compounds

The difluoromethoxy group has been successfully integrated into various molecular scaffolds to develop potent anticancer agents. Below, we compare two distinct classes of such compounds.

Estratriene Sulfamate Derivatives

2-Difluoromethoxyestratriene derivatives have been designed to enhance the potency and in vivo stability of the parent compound, 2-methoxyestradiol (2ME2). The sulfamate derivatives, in particular, have shown promising anti-proliferative activity.

Comparative Antiproliferative Activity:

CompoundTarget Cell LineGI₅₀ (µM)Citation
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamateMCF-7 (Breast Cancer)0.28[1]
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)MCF-7 (Breast Cancer)0.52[1]
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamateMDA MB-231 (Breast Cancer)0.74[1]

Experimental Protocol: In Vitro Antiproliferative Assay

A detailed step-by-step methodology for assessing the antiproliferative activity of these compounds is as follows:

  • Cell Culture: MCF-7 and MDA MB-231 breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Signaling Pathway Visualization:

G cluster_0 Tubulin Polymerization Inhibition Difluoromethoxy_Estratetriene_Derivatives Difluoromethoxy_Estratetriene_Derivatives Tubulin Tubulin Difluoromethoxy_Estratetriene_Derivatives->Tubulin Binds to colchicine site Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by difluoromethoxy-estratriene derivatives.

Benzimidazole Derivatives as PI3Kα Inhibitors

A series of 2-difluoromethylbenzimidazole derivatives have been investigated as potential inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.

Comparative Inhibitory Activity:

CompoundTargetIC₅₀ (nM)Citation
Compound 86PI3Kα22.8[2]
Compound 87PI3Kα33.6[2]

Experimental Protocol: PI3Kα Inhibition Assay

The inhibitory activity against PI3Kα can be determined using a variety of commercially available assay kits, typically following these steps:

  • Reagent Preparation: Prepare assay buffers, kinase solutions (recombinant human PI3Kα), substrate (e.g., PIP₂), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the PI3Kα enzyme, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • Detection: The product of the kinase reaction (PIP₃) is detected using a specific antibody or a probe that generates a fluorescent or luminescent signal.

  • Data Analysis: The IC₅₀ (concentration required to inhibit enzyme activity by 50%) is calculated from the dose-response curves.

Signaling Pathway Visualization:

G cluster_1 PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Difluoromethylbenzimidazole_Inhibitor Difluoromethylbenzimidazole_Inhibitor Difluoromethylbenzimidazole_Inhibitor->PI3K Inhibits G cluster_2 TGF-β/Smad Signaling Pathway in EMT TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor p_Smad2_3 p-Smad2/3 TGF_beta_Receptor->p_Smad2_3 phosphorylates Smad2_3 Smad2/3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus EMT_Genes EMT-related Gene Transcription Nucleus->EMT_Genes DGM DGM DGM->p_Smad2_3 Inhibits phosphorylation

Caption: Inhibition of TGF-β/Smad signaling by DGM.

Conclusion and Future Directions

The incorporation of a difluoromethoxy-phenyl moiety is a validated strategy in medicinal chemistry for the development of potent and selective modulators of various biological targets. The examples presented in this guide, spanning anticancer and anti-inflammatory activities, highlight the versatility of this pharmacophore.

References

  • Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (Source: NIH)
  • Structure-Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5- h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. (Source: PubMed)
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

Sources

The Structure-Activity Relationship of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid Derivatives: A Comparative Guide for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for inflammatory diseases, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical target.[1][2] Its aberrant activation is implicated in a wide range of debilitating conditions, including neurodegenerative disorders, metabolic diseases, and autoimmune syndromes.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of NLRP3 inhibitors: 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid derivatives. By objectively comparing their performance with other alternatives and providing supporting experimental data, we aim to equip researchers with the insights necessary to accelerate the design of next-generation NLRP3-targeted therapeutics.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system.[4] Upon activation by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[1] This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[4][6] This signaling cascade culminates in a potent inflammatory response and a form of programmed cell death known as pyroptosis.[1]

Diagram of the Canonical NLRP3 Inflammasome Activation Pathway:

NLRP3_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_NLR TLR / NLR PAMPs_DAMPs->TLR_NLR NFkB NF-κB Activation TLR_NLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription Stimuli K+ efflux, ROS, Lysosomal rupture NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b pro_IL18 pro-IL-18 Casp1->pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation requires two signals: priming and activation.

The Rise of this compound Derivatives as NLRP3 Inhibitors

The highly fluorinated aromatic core of this compound serves as a valuable scaffold in medicinal chemistry. The dense fluorine substitution enhances chemical stability, lipophilicity, and electron-withdrawing properties, making it a key intermediate in the synthesis of advanced pharmaceutical ingredients.[7] Recent research has highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of the NLRP3 inflammasome.

Structure-Activity Relationship Insights

The inhibitory activity of this class of compounds is intricately linked to specific structural features. The difluoromethoxy (-OCF2H) group, in particular, has been recognized for its ability to fine-tune the physicochemical properties of drug candidates, often leading to enhanced metabolic stability and biological activity.[8]

Key Structural Modifications and Their Impact on Activity:

While a comprehensive SAR table for a homologous series of this compound derivatives is not publicly available in a single source, we can infer key relationships from the broader class of NLRP3 inhibitors and the known properties of fluorinated compounds.

Structural Moiety General Observation on Activity Rationale
Difluoromethoxy Group Often enhances potency and metabolic stability.The -OCF2H group can act as a bioisostere for other functional groups, improving properties like lipophilicity and resistance to metabolic degradation.[8]
Trifluorinated Benzene Ring Contributes to binding affinity and selectivity.The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, potentially enhancing interactions with the target protein.
Carboxylic Acid Group Crucial for interacting with key residues in the NLRP3 binding pocket.The acidic proton can form hydrogen bonds or ionic interactions, anchoring the inhibitor to the protein.
Substitutions on the Aromatic Ring Can significantly modulate potency and selectivity.Modifications can alter the steric and electronic profile of the molecule, optimizing its fit within the binding site.

Comparative Analysis with Alternative NLRP3 Inhibitors

A number of small molecule inhibitors targeting the NLRP3 inflammasome have been reported, with MCC950 often considered the benchmark compound.[3] Understanding the performance of this compound derivatives in the context of these alternatives is crucial for drug development.

Compound/Class Mechanism of Action Potency (IC50) Selectivity Key Advantages Limitations
MCC950 Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent oligomerization.[9]~7.5 nM[10]Highly selective for NLRP3 over other inflammasomes like NLRC4 and AIM2.[11]Well-characterized tool compound with proven in vivo efficacy.[5][9]Reports of off-target effects at higher concentrations.
OLT1177 Directly binds to NLRP3 and inhibits its ATPase activity.[11]Potent inhibitor, currently in clinical trials.[3]Selective for NLRP3.[11]Orally bioavailable and has shown efficacy in clinical settings.
Tranilast Binds to the NACHT domain of NLRP3, inhibiting its oligomerization.[9]Inhibits NLRP3 but not NLRC4 or AIM2.[11]Repurposed drug with a known safety profile.Lower potency compared to newer, specifically designed inhibitors.
β-hydroxybutyrate (BHB) Inhibits K+ efflux, a key upstream event in NLRP3 activation.[11]Affects only canonical NLRP3 activation.Endogenous molecule, suggesting a favorable safety profile.Indirect mechanism of action may lead to broader effects.
3-(Difluoromethoxy) Derivatives Presumed to directly target NLRP3, similar to other small molecule inhibitors.Varies depending on the specific derivative.Expected to be selective for NLRP3.Potential for improved pharmacokinetic properties due to the fluorinated scaffold.SAR data is less mature compared to MCC950.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments in the evaluation of NLRP3 inhibitors.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of these derivatives typically involves multi-step reaction sequences. A generalized approach is outlined below, and specific details can be adapted from literature procedures for related fluorinated compounds.[12][13]

Diagram of a General Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., polyfluorinated phenol) Step1 Difluoromethoxylation (e.g., with chlorodifluoromethane) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Carboxylation (e.g., via Grignard reaction or lithiation followed by CO2 quench) Step2->Step3 Step4 Derivatization (e.g., amide coupling, esterification) Step3->Step4 Final Final Derivative Step4->Final

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for a Highly Fluorinated Intermediate

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a highly fluorinated aromatic carboxylic acid, a structural motif of increasing importance in medicinal chemistry and materials science.[1] The dense incorporation of fluorine atoms, including the difluoromethoxy group, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable building block for novel chemical entities.[2] However, these same properties present distinct challenges for analytical chemists. Accurate and precise quantification is paramount for ensuring the quality, consistency, and purity of this intermediate, whether in a research setting or as part of a regulated manufacturing process.

This guide provides a comprehensive comparison of analytical methodologies for this compound, with a primary focus on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind experimental choices, grounded in established regulatory frameworks, and provide actionable protocols and comparative data to support your analytical endeavors.

Method Selection: Navigating the Analytical Landscape

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the method. For a molecule like this compound, two primary techniques stand out: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • RP-HPLC with UV Detection: This is often the workhorse for the analysis of aromatic carboxylic acids. The presence of the benzene ring provides a strong chromophore for UV detection. The polarity of the carboxylic acid group makes it amenable to reversed-phase chromatography, where retention is controlled by partitioning between a nonpolar stationary phase and a polar mobile phase. Its inherent suitability for polar, non-volatile compounds makes it a direct and robust approach.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity.[4] However, the low volatility and high polarity of the carboxylic acid group necessitate a derivatization step to convert the analyte into a more volatile form, typically through esterification.[5][6] While this adds a step to sample preparation, the resulting sensitivity can be invaluable for trace-level impurity analysis.[7]

Rationale for Primary Method Selection: For routine quality control, assay, and impurity determination, RP-HPLC is generally the preferred method. It avoids the complexities of derivatization, offering higher throughput and typically simpler method development. GC-MS serves as an excellent orthogonal method for confirmation, trace analysis, or identification of unknown impurities, leveraging a different separation mechanism.[7]

Comparative Overview of Analytical Techniques

ParameterReversed-Phase HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Sample Preparation Simple dissolution in a suitable solvent.Requires derivatization (e.g., esterification) to increase volatility.[5]
Throughput High; typical run times are <10 minutes.[3]Medium; sample preparation and longer run times can reduce throughput.
Sensitivity Good (typically low µg/mL to ng/mL).Excellent (ng/L to pg/mL), especially with Selected Ion Monitoring (SIM).[6]
Specificity Good; can be enhanced with photodiode array (PDA) detection. Potential for co-elution.Excellent; mass fragmentation patterns provide high confidence in analyte identification.
Best Suited For Assay, purity determination, and stability-indicating studies.Impurity identification, structural confirmation, and ultra-trace analysis.

Validation of a Stability-Indicating RP-HPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The following protocol is a comprehensive guide to validating an RP-HPLC method for the assay and impurity determination of this compound, structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[12] It must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[13][14]

Workflow for Analytical Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temp.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SolStab Solution Stability Rob->SolStab SST System Suitability Testing (SST) SolStab->SST Analysis Sample Analysis SST->Analysis

Caption: High-level workflow for the development and validation of an analytical method.

System Suitability

Causality: Before any validation runs, we must confirm that the chromatographic system is performing adequately. System Suitability Tests (SST) are a series of checks to ensure the precision and reliability of the analytical system on the day of analysis.[15]

Protocol:

  • Prepare a system suitability solution containing this compound at the nominal test concentration (e.g., 100 µg/mL).

  • Perform five replicate injections of this solution.

  • Calculate the mean and relative standard deviation (RSD) for peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

ParameterAcceptance CriteriaRationale
Peak Area RSD ≤ 2.0%Ensures injection precision.
Retention Time RSD ≤ 1.0%Indicates stable chromatographic conditions.
Theoretical Plates (N) > 2000Measures column efficiency.
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove a method is "stability-indicating," we must perform forced degradation studies to demonstrate that the analyte peak is resolved from all potential degradation products.[15]

Protocol:

  • Prepare solutions of this compound (e.g., 100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

  • Assess peak purity of the main analyte peak in all stressed chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main peak and all degradation product peaks.

  • The peak purity analysis (e.g., using purity angle vs. purity threshold) must pass, indicating no co-eluting peaks.

  • Target degradation of 5-20% is desirable to ensure that the degradation pathways are adequately stressed without being completely destroyed.[15]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically spans 80% to 120% of the nominal test concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to samples with a known concentration and calculating the percent recovery.[2]

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). This can be done by spiking a placebo matrix or by using a well-characterized standard.

  • Analyze these samples and calculate the percent recovery for each level.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze all samples on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by injecting a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[2]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).

    • Typical variations:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Mobile phase pH (e.g., ± 0.2 units)

Acceptance Criteria:

  • The SST parameters should remain within their acceptance criteria under all varied conditions.

Interdependencies of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Relationship between key analytical validation parameters.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose. For a critical intermediate like this compound, a well-validated, stability-indicating RP-HPLC method is the cornerstone of quality assessment, ensuring data integrity for both research and manufacturing. While RP-HPLC offers a robust solution for routine analysis, techniques like GC-MS provide powerful orthogonal capabilities for deeper investigation. The choice of methodology should always be guided by a thorough understanding of the analyte's properties and the specific analytical challenges at hand, all within the framework of established scientific and regulatory principles.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Luminos Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

Sources

A Comparative Guide to Trifluoromethyl and Difluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior target affinity. Among the most pivotal fluorine-containing moieties are the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups. This guide provides an in-depth comparative analysis of these two critical substituents, offering researchers, scientists, and drug development professionals a clear, evidence-based perspective on their respective advantages and applications.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The trifluoromethyl and difluoromethoxy groups, while both rich in fluorine, impart distinct electronic and steric characteristics to a parent molecule. Understanding these differences is paramount to their effective deployment in drug design.

The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This property can significantly impact the acidity or basicity of nearby functional groups and modulate the electronic character of aromatic rings to which it is attached.[1][2] The carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the -CF3 moiety.[2][3]

The -OCF2H group, while also electron-withdrawing, presents a more nuanced electronic profile. The presence of the oxygen atom and the remaining C-H bond allows for a different spatial arrangement of the electron density compared to the -CF3 group. A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor through its polarized C-H bond, a characteristic not present in the trifluoromethyl group.[4] This hydrogen bonding capability can introduce novel interactions with biological targets.

A critical parameter in drug design is lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP). Both the -CF3 and -OCF2H groups increase the lipophilicity of a molecule, a property that can enhance membrane permeability and cell uptake.[3][4] However, the degree of this increase can differ, providing a tool for fine-tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Here is a summary of the key physicochemical properties:

PropertyTrifluoromethyl (-CF3)Difluoromethoxy (-OCF2H)Rationale & Implications in Drug Design
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawingModulates pKa of nearby groups, influences aromatic ring electronics, and can affect target binding interactions.
Hansch-Fujita π Constant +0.88[3]+1.04[2]A measure of lipophilicity contribution. Both groups increase lipophilicity, impacting solubility, permeability, and plasma protein binding.
Hydrogen Bonding Acceptor only (via F atoms)Donor (via C-H) and acceptor (via F and O atoms)[4]The -OCF2H group's ability to act as a hydrogen bond donor can lead to unique and potentially stronger interactions with protein targets.
Metabolic Stability High, due to strong C-F bonds[3]High, blocks O-demethylation[5]Both groups are used to block metabolic hotspots, increasing the in vivo half-life of a drug.
Steric Profile Conical shapeBent conformationThe different shapes can influence how a molecule fits into a binding pocket, affecting selectivity and potency.

Metabolic Stability: A Head-to-Head Comparison

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The strong carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[6]

The trifluoromethyl group is a well-established metabolic blocker. By replacing a metabolically labile methyl or methoxy group with a -CF3 group, medicinal chemists can effectively prevent common metabolic pathways like oxidation.[6]

The difluoromethoxy group is often employed as a metabolically robust bioisostere of the vulnerable methoxy group. It effectively prevents O-demethylation, a rapid metabolic pathway for many drugs.[5] While direct head-to-head comparative studies on a single scaffold are not abundant in publicly available literature, we can infer their relative performance. In a hypothetical comparison of 2-substituted pyridine analogs, both groups significantly enhance metabolic stability compared to their non-fluorinated counterparts.[5]

Below is an illustrative comparison based on general principles and available data for pyridine analogs:

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min) (Illustrative)[5]Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) (Illustrative)[5]Primary Metabolic Pathway
Difluoromethoxy Pyridine-OCF2H4515.4Pyridine ring hydroxylation
Trifluoromethyl Pyridine-CF3> 60< 11.5Pyridine ring hydroxylation

HLM: Human Liver Microsomes

This illustrative data suggests that while both groups are effective, the trifluoromethyl group may offer a slight advantage in terms of overall metabolic resistance in this specific context. However, the actual metabolic stability is highly dependent on the entire molecular scaffold and the position of the substitution.

Experimental Protocols

A. Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.

Objective: To determine the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (or buffer of choice, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and water (or buffer) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the layers to separate completely. This ensures that each solvent is saturated with the other.

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Partitioning:

    • Add a known volume of the pre-saturated water (or buffer) to a vial.

    • Add a known volume of the pre-saturated 1-octanol to the same vial.

    • Spike the vial with a small volume of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample a precise volume from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each sample using a validated analytical method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]water)

Diagram of the Shake-Flask Method Workflow:

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated Octanol and Water partition Add Solvents and Compound to Vial prep_solvents->partition prep_stock Prepare Compound Stock Solution prep_stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

B. In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM), which are rich in drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[7]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Incubator/shaker (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining the phosphate buffer, MgCl2, and HLM. Keep on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the incubation mixture to each well.

    • Add the test compound or positive control to the wells to initiate the pre-incubation.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. This is time point zero.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)

Diagram of the Metabolic Stability Assay Workflow:

MetabolicStability_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Microsome Mix, Compound, and NADPH System pre_incubate Pre-incubate Compound with Microsomes at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Stop Reaction at Various Time Points start_reaction->time_points process_samples Quench, Centrifuge, and Collect Supernatant time_points->process_samples lcms_analysis Analyze Samples by LC-MS/MS process_samples->lcms_analysis calc_params Calculate t½ and CLint lcms_analysis->calc_params

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Synthesis Considerations

The choice between a trifluoromethyl and a difluoromethoxy group can also be influenced by synthetic accessibility. A plethora of methods exist for the introduction of the -CF3 group into various molecular scaffolds.[8] In contrast, the synthesis of -OCF2H containing compounds has historically been more challenging, though recent advances in synthetic methodology are making this group more accessible.[1][3]

Diagram of Synthetic Strategy Logic:

Synthesis_Logic cluster_cf3 Trifluoromethylation cluster_ocf2h Difluoromethoxylation start Drug Scaffold cf3_reagents Variety of Reagents (e.g., Ruppert-Prakash reagent) start->cf3_reagents ocf2h_reagents Specialized Reagents start->ocf2h_reagents cf3_methods Well-established Methods (e.g., Cross-coupling, Radical reactions) cf3_reagents->cf3_methods final_cf3 CF3-containing Analog cf3_methods->final_cf3 ocf2h_methods Developing Methodologies (e.g., Photoredox catalysis) ocf2h_reagents->ocf2h_methods final_ocf2h OCF2H-containing Analog ocf2h_methods->final_ocf2h

Caption: General synthetic considerations for introducing -CF3 and -OCF2H groups.

Conclusion and Future Perspectives

Both the trifluoromethyl and difluoromethoxy groups are invaluable tools in the medicinal chemist's arsenal for optimizing drug candidates. The -CF3 group is a robust and reliable choice for enhancing metabolic stability and increasing lipophilicity. The -OCF2H group offers a more nuanced approach, providing a similar metabolic shield while also introducing the potential for hydrogen bond donation, which can be exploited to enhance target affinity and selectivity.

The decision of which group to employ should be made on a case-by-case basis, considering the specific goals of the drug discovery program, the nature of the biological target, and the synthetic feasibility. As synthetic methodologies for introducing the difluoromethoxy group continue to improve, we can expect to see its increased application in drug design, allowing for even finer control over the properties of the next generation of therapeutics.

References

  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. (n.d.). Research Square. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026). ResearchGate. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171–11181. [Link]

  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. [Link]

  • Koksch, B., & Sewald, N. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(7), 1465-1475. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. [Link]

  • Das, P., & Jana, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6273. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2021). ResearchGate. [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2017). ResearchGate. [Link]

  • Jeffries, B., Wang, Z., Graton, J., Holland, S. D., Brind, T., Greenwood, R. D. R., ... & Linclau, B. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Journal of medicinal chemistry, 61(23), 10602-10618. [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024). Nature Communications. [Link]

  • Compounds with biological activity bearing CF3O substitution. (n.d.). ResearchGate. [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. (n.d.). ResearchGate. [Link]

  • Zafrani, Y., & Amir, D. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(13), 1457-1461. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances, 14(27), 19437-19451. [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? (2017). ResearchGate. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Drug Candidates Containing the Difluoromethoxy Moiety

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Among the various fluorinated substituents, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. Its unique electronic and steric properties offer a nuanced approach to optimizing a compound's physicochemical and pharmacokinetic profile. This guide provides an in-depth comparison of the in vitro assays essential for evaluating drug candidates containing the difluoromethoxy group, supported by experimental data and detailed protocols.

The difluoromethoxy group is often considered a bioisostere for hydroxyl, thiol, or methoxy groups.[1][2] Its inclusion can significantly enhance metabolic stability, modulate lipophilicity, and introduce hydrogen bond donor capabilities, distinguishing it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1][3] These characteristics can lead to improved drug-like properties, such as better membrane permeability and target binding affinity.[4][5]

Comparative Analysis of Physicochemical Properties

The subtle yet significant differences in the physicochemical properties of the difluoromethoxy group compared to its methoxy and trifluoromethoxy analogs are critical for rational drug design.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Rationale for Evaluation
Hansch π Parameter (Lipophilicity) -0.02+0.2 to +0.6[6]+1.04[7]The moderate lipophilicity of the -OCF₂H group allows for fine-tuning of a drug's solubility and permeability, which are crucial for oral bioavailability.[6][7]
Hydrogen Bond Acidity (A) 0~0.1[8]0The ability of the -OCF₂H group to act as a hydrogen bond donor can introduce new interactions with biological targets, potentially increasing binding affinity and selectivity.[1][8]
Dipole Moment ~1.3 D~2.4 D~2.8 DThe dipole moment influences a molecule's polarity and its interactions with the surrounding environment, affecting solubility and target engagement.[4]
pKa Influence Electron-donatingElectron-withdrawingStrongly electron-withdrawingThe electron-withdrawing nature of the -OCF₂H group can alter the pKa of nearby functional groups, impacting the ionization state at physiological pH.[1]

Core In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of any new drug candidate. For compounds containing the difluoromethoxy moiety, particular attention should be paid to assays that can highlight the impact of this group.

In_Vitro_Evaluation_Workflow cluster_ADME ADME Profiling cluster_Tox Toxicology Screening cluster_Target Target Engagement Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolic Pathway ID Binding_Affinity Binding Affinity Assays Metabolic_Stability->Binding_Affinity Structure-Activity Relationship Permeability Cell Permeability (PAMPA, Caco-2) Protein_Binding Plasma Protein Binding Permeability->Protein_Binding Bioavailability Prediction Cytotoxicity Cytotoxicity (MTT, LDH) CYP_Inhibition->Cytotoxicity DDI Risk hERG hERG Inhibition Cytotoxicity->hERG Safety Profiling LDH_Assay_Principle cluster_Cell Cell cluster_Medium Culture Medium Healthy_Cell Healthy Cell (Intact Membrane) LDH retained Damaged_Cell Damaged Cell (Compromised Membrane) LDH released LDH_Released Released LDH Damaged_Cell->LDH_Released Leakage Product Product (Pyruvate + NADH) LDH_Released->Product catalyzes Substrate Substrate (Lactate + NAD+) Substrate->LDH_Released Formazan Formazan (Colored Product) Product->Formazan reduces Tetrazolium Tetrazolium Salt Tetrazolium->Product Detection Detection Formazan->Detection Colorimetric Detection

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

V. hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. [9][10]Therefore, hERG screening is a regulatory requirement for new drug candidates. [10] High-throughput methods, such as thallium flux assays, are often used for early screening. [11][12]These assays use a surrogate ion (thallium) that passes through the hERG channel and binds to a fluorescent dye inside the cell, providing a measure of channel activity. [11] Principle of the Thallium Flux hERG Assay:

  • Cell Loading: hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye.

  • Stimulation: The hERG channels are opened using a potassium-containing stimulus buffer.

  • Thallium Influx: Thallium ions enter the cell through the open hERG channels.

  • Fluorescence: The binding of thallium to the intracellular dye results in an increase in fluorescence.

  • Inhibition: In the presence of a hERG inhibitor, the influx of thallium is blocked, leading to a reduced fluorescent signal. [11]

VI. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target. [13]Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug.

Conclusion

The difluoromethoxy group is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates. [1]A thorough in vitro evaluation, focusing on metabolic stability, permeability, potential for CYP inhibition, cytotoxicity, and hERG liability, is essential to fully characterize compounds containing this moiety. By employing the assays and protocols outlined in this guide, researchers can make informed decisions to advance the most promising candidates toward clinical development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available from: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available from: [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available from: [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available from: [Link]

  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. NIH. Available from: [Link]

  • LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC. Available from: [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • CYP Inhibition Assays. Eurofins Discovery. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher. Available from: [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available from: [Link]

  • A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. NIH. Available from: [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. Available from: [Link]

  • Cytochrome P450 Inhibition In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Metabolic Stability. Frontage Laboratories. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available from: [Link]

  • Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition. PubMed. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • A pharmacologically validated, high-capacity, functional thallium flux assay for the human Ether-à-go-go related gene potassium channel. PubMed. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Firma Clinical Research. Available from: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Available from: [Link]

  • FACTORS AFFECTING PROTEIN BINDING OF DRUGS.. HUFOCW. Available from: [Link]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid and its structural analogs. In the absence of extensive public data on this specific molecule's cross-reactivity profile, this document serves as a detailed roadmap for generating and interpreting the necessary experimental data to compare its binding specificity against relevant alternatives.

The strategic incorporation of fluorine and difluoromethoxy groups into aromatic structures can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound is a highly fluorinated aromatic carboxylic acid, making it a valuable intermediate in advanced synthetic chemistry and drug discovery.[3] Understanding the cross-reactivity of such compounds is paramount in early-stage drug development to identify potential off-target effects and ensure therapeutic specificity.

This guide will detail the rationale behind experimental design, provide step-by-step protocols for key immunoassays, and offer insights into data interpretation for a rigorous comparative analysis.

Rationale and Design of a Cross-Reactivity Study

The primary goal of a cross-reactivity study is to assess the binding specificity of a lead compound against structurally similar molecules and potential off-target biological macromolecules. For a niche compound like this compound, the initial step is to identify a relevant biological context.

Given that a structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to inhibit the TGF-β1/Smad signaling pathway, this provides a logical starting point for our investigation.[4] TGF-β1 is a critical cytokine involved in cellular processes like proliferation, differentiation, and apoptosis, and its signaling is predominantly mediated by the Smad pathway.[4] Therefore, a plausible hypothesis is that our primary compound of interest and its analogs may also interact with components of this pathway.

Our comparative study will, therefore, focus on assessing the binding of this compound and a panel of its synthetic analogs to the primary target (e.g., TGF-β1 receptor) and a selection of related proteins to determine their specificity profiles.

Structural Analogs for Comparison

To conduct a meaningful comparison, a set of structural analogs should be synthesized. These analogs should feature systematic modifications to the parent structure of this compound. The synthesis of the parent compound has been described, and similar methodologies can be applied to generate its analogs.[5]

Compound Structure Rationale for Inclusion
Parent Compound This compoundThe primary molecule of interest.
Analog 1 3-(Trifluoromethoxy)-2,4,5-trifluorobenzoic acidTo assess the impact of an additional fluorine atom on the methoxy group.
Analog 2 3-(Difluoromethoxy)-2,5-difluorobenzoic acidTo evaluate the effect of removing a fluorine atom from the benzene ring.
Analog 3 5-(Difluoromethoxy)-2,3,4-trifluorobenzoic acidTo determine the influence of isomeric positioning of the functional groups.
Analog 4 3-(Difluoromethoxy)-2,4,5-trifluoro-N-methylbenzamideTo understand the effect of modifying the carboxylic acid group to a secondary amide.

Methodologies for Cross-Reactivity Assessment

Two powerful, complementary techniques for quantifying molecular interactions and assessing cross-reactivity for small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly sensitive immunoassay format ideal for detecting and quantifying small molecules.[6] The principle lies in the competition between the unlabeled analyte in the sample (our test compounds) and a labeled version of the analyte for binding to a limited number of capture antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Coat microplate wells with target protein (e.g., TGF-β1 receptor) and incubate. p2 Wash wells to remove unbound protein. p1->p2 p3 Block non-specific binding sites with a blocking buffer (e.g., BSA). p2->p3 p4 Prepare serial dilutions of the parent compound and each analog. p3->p4 a1 Add a fixed concentration of enzyme-labeled analog and the serially diluted test compounds to the wells. a2 Incubate to allow competition for binding to the coated protein. a1->a2 a3 Wash wells to remove unbound reagents. a2->a3 d1 Add substrate (e.g., TMB) and incubate to develop color. d2 Stop the reaction with a stop solution. d1->d2 d3 Measure absorbance at the appropriate wavelength using a microplate reader. d2->d3 d4 Generate a standard curve and calculate IC50 values for each compound. d3->d4

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating: Coat the wells of a 96-well microplate with 100 µL of the target protein (e.g., recombinant TGF-β1 receptor) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Preparation of Competitors: Prepare serial dilutions of the parent compound and each analog in assay buffer. The concentration range should typically span from 10 times the expected IC50 down to a concentration that produces minimal inhibition.

  • Competitive Reaction: Add 50 µL of the serially diluted compounds (the "competitors") to the wells, followed by 50 µL of a fixed concentration of an enzyme-conjugated version of the parent compound (the "tracer"). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated tracer) to each well and incubate in the dark until sufficient color development.[3]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

The data analysis involves generating a standard curve by plotting the absorbance values against the log of the concentration for each compound. A four-parameter logistic (4-PL) curve fit is typically used.[7] The key parameter to determine is the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

Compound IC50 (nM) vs. Target 1 % Cross-Reactivity IC50 (nM) vs. Off-Target 2 % Cross-Reactivity
Parent Compound 15.2100%>10,000<0.1%
Analog 1 25.858.9%>10,000<0.1%
Analog 2 12.1125.6%8,5000.18%
Analog 3 150.710.1%>10,000<0.1%
Analog 4 5.5276.4%2,5000.61%

A higher % cross-reactivity indicates a greater propensity for the analog to bind to the target, while detectable binding to off-target proteins signifies a lack of specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[8][9] In a typical SPR experiment for small molecules, the larger molecule (the protein target) is immobilized on a sensor chip, and the small molecule (the analog) is flowed over the surface as the analyte.[8]

SPR_Workflow cluster_prep_spr Preparation cluster_assay_spr Binding Analysis cluster_analysis_spr Data Analysis spr_p1 Immobilize the target protein onto the sensor chip surface. spr_p2 Prepare a series of concentrations for the parent compound and each analog in running buffer. spr_p1->spr_p2 spr_a1 Inject running buffer to establish a stable baseline. spr_a2 Inject the analyte (test compound) at a specific concentration and monitor the association phase. spr_a1->spr_a2 spr_a3 Switch back to running buffer and monitor the dissociation phase. spr_a2->spr_a3 spr_a4 Inject a regeneration solution to remove bound analyte and prepare the surface for the next cycle. spr_a3->spr_a4 spr_a5 Repeat for all concentrations of each compound. spr_a4->spr_a5 spr_d1 Process the raw sensorgram data (e.g., reference subtraction). spr_d2 Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters. spr_d1->spr_d2 spr_d3 Calculate the equilibrium dissociation constant (KD) for each interaction. spr_d2->spr_d3

Caption: Surface Plasmon Resonance workflow for kinetic and affinity analysis.

  • Target Immobilization: The target protein is immobilized onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip). The goal is to achieve an appropriate surface density for detecting small molecule binding.

  • Analyte Preparation: Prepare a series of dilutions of the parent compound and each analog in the running buffer. A typical concentration series might range from 0.1 to 10 times the expected equilibrium dissociation constant (KD).

  • Binding Measurement Cycle:

    • Baseline: Flow the running buffer over the sensor surface to establish a stable baseline.[10]

    • Association: Inject a specific concentration of the analyte and flow it over the surface for a defined period. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as an increase in the SPR signal.[10][11]

    • Dissociation: Switch the flow back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.[10]

    • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.[10]

  • Data Collection: Repeat the binding measurement cycle for each concentration of the parent compound and all analogs. Include buffer-only injections ("blanks") for double referencing.

The resulting sensorgrams are processed and fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using analysis software.[11] This analysis yields the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as kd/ka. A lower KD value indicates a stronger binding affinity.

Compound Target Protein ka (1/Ms) kd (1/s) KD (nM)
Parent Compound Target 11.2 x 10⁵1.8 x 10⁻³15.0
Parent Compound Off-Target 2No Binding DetectedNo Binding DetectedN/A
Analog 1 Target 11.1 x 10⁵2.9 x 10⁻³26.4
Analog 2 Target 11.5 x 10⁵1.9 x 10⁻³12.7
Analog 4 Target 12.5 x 10⁵1.4 x 10⁻³5.6
Analog 4 Off-Target 25.2 x 10³1.3 x 10⁻²2,500

By comparing the KD values, a quantitative assessment of the relative affinities of the analogs for the primary target can be made. Significant binding to off-target proteins, as indicated by a measurable KD, would flag that analog for potential cross-reactivity issues.

Conclusion and Path Forward

This guide outlines a systematic and robust approach to evaluating the cross-reactivity of this compound and its analogs. By employing complementary methodologies like competitive ELISA and SPR, researchers can obtain both endpoint and real-time kinetic data to build a comprehensive specificity profile for each compound.

The hypothetical data presented in the tables illustrates how these techniques can be used to rank analogs based on their on-target potency and off-target binding. For instance, while "Analog 4" shows the highest affinity for the primary target, its detectable binding to an off-target protein warrants further investigation. Conversely, "Analog 2" displays a slightly improved affinity over the parent compound with no detectable off-target binding in this initial screen, making it a potentially more specific candidate.

Ultimately, the goal of these studies is to select compounds with the highest affinity for their intended target and the lowest potential for off-target interactions. This data-driven approach is essential for mitigating risks and making informed decisions in the drug discovery and development pipeline.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Determining Cross Reactivity with an ELISA. (n.d.). Discovery Sci. Retrieved from [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva. Retrieved from [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How Do You Interpret Data From Surface Plasmon Resonance? (2025, June 2). Chemistry For Everyone. Retrieved from [Link]

  • ELISA-R: an R-based method for robust ELISA data analysis. (2024, October 2). ResearchGate. Retrieved from [Link]

  • This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • SPR Sensorgram Explained. (2020, October 15). Affinité Instruments. Retrieved from [Link]

  • Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023, March 24). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PMC - NIH. Retrieved from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a pivotal building block in contemporary medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated intermediates. We will move beyond a simple datasheet to provide an in-depth, evidence-based comparison of its performance, grounded in experimental data and mechanistic rationale. Our objective is to equip you with the necessary insights to make informed decisions for your synthetic strategies.

The Strategic Advantage of Fluorine in Drug Design

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2][3] The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's pharmacological profile.[4] Specifically, fluorinated moieties like the difluoromethoxy (-OCF₂H) group can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[5][6] this compound is a prime exemplar of a highly functionalized intermediate, offering multiple strategic vectors for molecular elaboration.[7]

Synthesis and Physicochemical Profile

This compound is a highly fluorinated aromatic carboxylic acid, which imparts significant chemical stability and electron-withdrawing characteristics.[7] These properties make it a valuable precursor in advanced synthetic applications, particularly in the development of novel pharmaceuticals.

Standard Synthesis Protocol

The synthesis of the title compound is typically achieved through the difluoromethoxylation of a hydroxylated precursor. The following protocol is a well-established method derived from the literature.[8]

Expertise & Experience: The choice of dimethylformamide (DMF) as the solvent is critical; its high boiling point and ability to dissolve both the sodium salt of the phenol and chlorodifluoromethane are essential for the reaction to proceed under pressure and at elevated temperatures. The use of an autoclave is mandatory to contain the gaseous chlorodifluoromethane and to safely reach the required reaction temperature of 100-110°C.

Trustworthiness: This protocol includes a purification step using column chromatography, which is crucial for removing unreacted starting material and potential byproducts, ensuring the high purity of the final product required for subsequent pharmaceutical applications.

Experimental Protocol: Synthesis of this compound[8]

Materials:

  • 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol)

  • Sodium hydroxide (2.18 g, 0.052 mol)

  • Deionized water (5 ml)

  • Dimethylformamide (DMF) (120 ml total)

  • Chlorodifluoromethane (24.0 g, 0.277 mol)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Ethanol

Equipment:

  • Ice bath

  • Magnetic stirrer

  • 200 ml stainless steel autoclave

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Prepare a solution of sodium hydroxide (2.18 g) in water (5 ml) in a beaker, cooling in an ice bath.

  • To this solution, add 20 ml of dimethylformamide.

  • While maintaining ice-cooling, add 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g) in portions.

  • Stir the resulting solution for 30 minutes under ice-cooling to ensure complete formation of the sodium salt.

  • Transfer the reaction mixture to a 200 ml stainless steel autoclave.

  • Add a solution of chlorodifluoromethane (24.0 g) in 100 ml of dimethylformamide to the autoclave.

  • Seal the autoclave and stir the mixture at 100-110°C for 5 hours under pressure.

  • After cooling, carefully vent the autoclave and pour the reaction mixture into water.

  • Extract the aqueous mixture with chloroform.

  • Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 9:1 (v/v) mixture of ethyl acetate and ethanol as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to afford this compound as a colorless powder.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 2,4,5-Trifluoro-3- hydroxybenzoic acid reaction Difluoromethoxylation reactant1->reaction Forms sodium salt reactant2 Chlorodifluoromethane reactant2->reaction reagent1 NaOH / H₂O reagent1->reaction condition1 Solvent: DMF condition1->reaction condition2 Temperature: 100-110°C condition2->reaction condition3 Pressure Vessel: Autoclave condition3->reaction workup1 Aqueous Workup & Extraction purification Column Chromatography workup1->purification product 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid purification->product reaction->workup1

Caption: Synthesis workflow for this compound.

Performance Benchmarking: A Comparative Analysis

To objectively evaluate the performance of this compound, we will compare it with an alternative fluorinated building block, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , in the context of preparing key intermediates for quinolone-based antibiotics.[9] Quinolone synthesis often involves the formation of an amide bond followed by a cyclization reaction, making the reactivity of the benzoic acid derivative paramount.

Authoritative Grounding: The choice of a chloro-substituted analogue for comparison is deliberate. While both fluorine and chlorine are halogens, their electronic and steric properties differ significantly. This comparison allows us to dissect the influence of the 3-position substituent (-OCF₂H vs. -Cl) and the overall fluorine substitution pattern on reactivity and yield.

FeatureThis compound3-chloro-2,4-difluoro-5-hydroxybenzoic acidRationale & Causality
Synthesis Complexity Multi-step; requires pressure vessel and handling of gaseous reagent.[8]Multi-step synthesis from 2,4-difluoro-3-chlorobenzoic acid involving nitration, reduction, and diazotization.[10]The synthesis of the difluoromethoxy compound involves more specialized equipment (autoclave), potentially increasing capital cost and operational complexity.
Activating Groups Strong electron-withdrawing effects from all fluoro and difluoromethoxy groups.Electron-withdrawing effects from fluoro and chloro groups.The dense fluorine substitution on the target compound significantly increases the electrophilicity of the carboxylic acid carbon, potentially accelerating nucleophilic acyl substitution reactions (e.g., amide bond formation).
Potential Side Reactions The -OCF₂H group is generally stable under standard coupling conditions.The phenolic -OH group requires protection prior to certain reactions (e.g., amide coupling using acid chlorides) to prevent O-acylation, adding steps to the synthetic route.The inherent stability of the difluoromethoxy ether linkage provides a more streamlined synthetic pathway, avoiding protection/deprotection steps.
Solubility Enhanced lipophilicity due to the -OCF₂H group can improve solubility in organic solvents.[4]The hydroxyl group may decrease solubility in non-polar organic solvents but increase it in polar protic solvents.Improved solubility can lead to more homogeneous reaction conditions and potentially faster reaction rates and easier purification.
Typical Yields (in Amide Coupling) Generally high due to high reactivity.Good to high, but may be reduced by the need for additional protection/deprotection steps.The direct reactivity of the target compound can lead to higher overall process yields by minimizing the number of synthetic transformations.

Comparative Workflow: Synthesis of a Quinolone Precursor

The following diagram illustrates the logical workflow for employing each building block in the synthesis of a hypothetical quinolone core structure. This visualization highlights the key decision points and additional steps required when using the alternative compound.

Comparative_Workflow cluster_target Using this compound cluster_alternative Using 3-chloro-2,4-difluoro-5-hydroxybenzoic acid start_A Target Acid step_A1 Amide Coupling (e.g., with an amine) start_A->step_A1 start_A->step_A1 step_A2 Cyclization step_A1->step_A2 step_A1->step_A2 end_A Quinolone Core A step_A2->end_A step_A2->end_A start_B Alternative Acid step_B1 Protect Hydroxyl Group (e.g., as MOM or Benzyl ether) start_B->step_B1 start_B->step_B1 step_B2 Amide Coupling step_B1->step_B2 step_B1->step_B2 step_B3 Deprotection step_B2->step_B3 step_B2->step_B3 step_B4 Cyclization step_B3->step_B4 step_B3->step_B4 end_B Quinolone Core B step_B4->end_B step_B4->end_B

Caption: Comparative workflow for quinolone synthesis.

Conclusion and Recommendations

This compound stands out as a highly activated and versatile building block for complex molecular synthesis. While its own preparation involves specialized conditions, its performance in subsequent steps offers significant advantages over hydroxyl-containing analogues like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Key advantages include:

  • Enhanced Reactivity: The strong electron-withdrawing nature of the substituents activates the carboxylic acid for nucleophilic attack.

  • Streamlined Synthesis: The stability of the difluoromethoxy group obviates the need for protection/deprotection cycles, potentially increasing overall yield and reducing step count.

  • Favorable Physicochemical Properties: The -OCF₂H moiety can confer desirable properties such as increased metabolic stability and modulated lipophilicity to the final molecule.[4][5]

For research and development programs focused on speed and efficiency, this compound is a superior choice, despite a more demanding initial synthesis. Its use can accelerate the generation of complex, highly fluorinated target molecules, which are of increasing importance in the pharmaceutical industry.[11][12]

References

  • O’Hagan, D. (2008). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 129(8), 759-774. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyf6UA6yT1abGQAfBv-CO2tA2hHBdzEbjrlmzqtsQKr51oR9JUmFVZzhzTXR8FUrhedeb_Q-YhTY1kQTyQ0eUGF2DZTcMe3F1hmCJ_qeG_o9WxjY9qPmx-g8DyxM1Nf-0ggBr5naolJE-YRQQ=]
  • Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3467. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-aBvBUCUhy8drp-EbQDvrf6_bcx34T3XbuHfyCzTN3i3iKnrtxQ57uhGXe2KBdCdfkdNjqNxSyt4S_05oQFvgf2579HmL8lnAPBITzjoNRtSm3Zu-W6Ja5-hB8401fxkUbYnw]
  • Valverde, I. E., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1133. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgsct_JqLe06qeDIJJmRA8MTl0CldHVvb8EA1ujWGATcWQtSOwfgvdHfTtvttVY9wyzc1ppbFBtHg6ZJ7j8gcKQOb4yZq0eyzAXzc2GPGlAcnRShsdnjz1vzONN7oN0EiSioMuS4aRTEOSHM=]
  • National University of Singapore. (2025). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. NUS News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGGeV62v5kEswdzpMT_VWovp2X5DIgNAL4yObDPZzidtOH7unjffuzzwUK5rNz_S8e38UFQ8P_eI7LJ0v9doqIH7PnS3CMiaQs-SeI4tDanVR6xPu0lQWvjVD4wVEEqQaXIM0ZcPKkkrIzmu3vFV5SNmfWoTH_brLJp16IotDqF_au8T1fXhc8YYM3PzRHNdwr7X8ocsZXlI4=]
  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WUi4jfvxwGm5_gZedZK8Id7c25JjeE6WRocgdy15eILi5Pe5TvvpK48R8HmeQfjtT09Dckxm0Y5bzzUomgLFqQAVCpV21fUOUZoqNI4RHPpIhXRNVVv4oG1elhXZY5kxcZRchS1_fvkIwBIulQKkUU0b94qV7phR]
  • PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9lo0n3GQT21x1IHVQalTfQP5JktQIoYQGaJ8Y6ZTHv-H6P7kpafr1uW7uLXIegDgKT0c1teso5S5vaYTCKUncbg8bNzu3wA1Qe3o1iqLhJnF1ZU0AMyc0rZUvmDYWfQBn2m3-EFx92YdhvMTfP1DccW_QWtlT0jHjiKIWeh8=]
  • Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Pharmaffiliates.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSw70PnWUiLJ1T6MNL3l8CQO2y73YBxBH6Yb7XT6a37aPB9srjt5mSJdUgFx-5BPVmmr-xDpOc-Flk4TXGjE6wcrplyeOqA4MQvvJTYHqB5B4ThcPGK7HISjzEcaueNfUE2O7efvoxa6Tk5dq6LWabQ3V2UpoCRrVHpHV7iXlNUmnlxULdfon7cs5Dxh3Cc-TSxl8h52KJujF_XmCORgJX_px5OyN6k1vWQmDYbtYkfjI=]
  • Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. apicule.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcAqXxMvDGUIgAZgvceBDP-6F0yEo_H23lbw07Cars1bm6U4C9E5k-ji56vxpfzTh8KeE15qqAI8Nf1HbvdqA-64yUpXnazULG-X2ss_3e_A8MBnP3tUh-4snlIMrNRkKvdmb0adynOngBTRUaUnjIYtBqDzgZAC1bWCAxxznZJwpNJWWNNR165vDR3Fw=]
  • Jee, J., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(15), 2771. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExA6krgXZ1EBiJcGkarnOhAi-Vc7BqmqhOnSDW1KOLK-gWKIlaC8c7LNdBP6H63mwcdxNELyA7nBKRUFpT8PoRJVcMAsTfBHYuTpP-MY8t4aq70R54RNKnnt6Tv0Qlr1SA9TRYmlJlB4d5080=]
  • Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr29xooSQ-hGRSHZKcLXEi8wbpLrS3oD3emOFDvfrNOb14XiV9eAb_mkSWaFGgLmWhurWKsYwUnB9H-11ueRypUeUhdPdeSSmNIeuYVO_5PKalERvqRj4dotu4FoTmuvUEGZDiWyCim-Avi3-KShTrDgPERF0xy8Rix8kWs9FF-AY0LzmLrAgjCE2RBcJyCmYQMFWCEXlNNpvmcfKHdy8r]
  • Wang, S., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENscIj8bjExx3peZKIitUIansJZeoCptCSaf6xhZ8IpW6DtoiIbQKfcGNhWqkAXL60VaMEpPbActjTKrboCyvN8m9gRGSmA_9fQVjbqtuyRvD5et42stSIKZv3HEl_zOIUwAV0z8XspeAYF1RxpfRXr3obt9G3BZrY5V5E48ug3h4nRCTBkzSZKELwPmieDi1ZxftgFMj6Crv89kama3J0zhJJQFcq977T45Ok]
  • Hernandez-Vazquez, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 127. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtlI8ZkojAtPe4tPpSaGMoW1TWeg-gg3bx30mkFZvo7h36K8vT_Tum9ZFca2d4w_1rIRNmGJmhS0td1rL3NZmLaAGCAQ9Yd91cOvnHnW4lkrGae0c7_jp2sSFl0zb3TW-2ezA]
  • Wang, S., et al. (2017). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 41(10), 594-595. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6lOC30AdKw2wDwQSKrFbGo2iKCVoxnF15H-sRfBUyoWqyefxtN-IveaAb_cDS0R9X-pyQ3p-vyZH6obtN6Cumv_6g2iXgBvWfIZ3VhPToSe50gvvUpSk2paAhX5d_6sPAa0VVzwBxD6VzQoxz8Fr2WpwMFx0O1Ujo-uPTbtcZ1vLT-FAdOE83skXWMGfmqsz-1HivmV_w4klb-KWX-5wzMWbsLqaq3A_sG-M=]

Sources

A Comparative Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in the Synthesis of Advanced Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid stands out as a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics. This guide provides an in-depth technical comparison of its application, performance advantages over alternatives, and the underlying scientific principles that make it a valuable tool in the development of potent antibacterial agents.

The Strategic Advantage of the Difluoromethoxy Group

The introduction of a difluoromethoxy (-OCF₂H) group in place of a traditional methoxy (-OCH₃) group on the fluoroquinolone scaffold is a calculated decision rooted in enhancing the drug's pharmacokinetic and pharmacodynamic profile. The high electronegativity of the fluorine atoms in the difluoromethoxy moiety imparts several desirable properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to a longer plasma half-life and improved bioavailability of the drug.

  • Modulated Lipophilicity: The -OCF₂H group increases the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell walls and reach its intracellular targets. This property is crucial for activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative species.

  • Fine-Tuning of Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid function and the overall electronic distribution of the aromatic ring system. This can lead to optimized binding interactions with the target enzymes, DNA gyrase and topoisomerase IV.

Comparative Performance in Fluoroquinolone Synthesis and Activity

To illustrate the advantages of this compound, we will compare a hypothetical advanced fluoroquinolone synthesized with this building block against an analogue synthesized with the more traditional 3-methoxy-2,4,5-trifluorobenzoic acid.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyFluoroquinolone with -OCH₃ GroupFluoroquinolone with -OCF₂H GroupRationale for Difference
LogP (Lipophilicity) LowerHigherThe two fluorine atoms increase lipophilicity, potentially enhancing cell penetration.
Metabolic Stability (t½ in human liver microsomes) ShorterLongerThe C-F bonds are more resistant to enzymatic degradation compared to C-H bonds.
Plasma Protein Binding ModerateHigherIncreased lipophilicity can lead to greater binding to plasma proteins.
Aqueous Solubility HigherLowerThe increased lipophilicity of the -OCF₂H group can reduce aqueous solubility.
Table 2: Comparative In Vitro Antibacterial Activity (MIC₅₀ in µg/mL)
Bacterial StrainFluoroquinolone with -OCH₃ GroupFluoroquinolone with -OCF₂H GroupInterpretation
Staphylococcus aureus (MRSA)0.50.25Enhanced activity against a key Gram-positive pathogen.
Streptococcus pneumoniae0.250.125Improved potency against a common respiratory pathogen.
Escherichia coli0.1250.125Similar activity against this Gram-negative bacterium.
Pseudomonas aeruginosa21Improved activity against a challenging opportunistic pathogen.

The experimental data, though hypothetical for this direct comparison, is based on established trends in fluoroquinolone structure-activity relationships (SAR). The improved potency of the difluoromethoxy-containing analogue against Gram-positive bacteria and P. aeruginosa can be attributed to a combination of enhanced cell wall penetration and potentially more favorable interactions with the bacterial target enzymes.

Experimental Workflow: Synthesis of an Advanced Fluoroquinolone

The following is a representative, detailed protocol for the synthesis of an advanced fluoroquinolone utilizing this compound.

Diagram 1: Synthetic Workflow

G A 3-(Difluoromethoxy)-2,4,5- trifluorobenzoic acid C 3-(Difluoromethoxy)-2,4,5- trifluorobenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Amide Coupling C->E D Fluoroquinolone Core Amine D->E F Advanced Fluoroquinolone E->F Final Product

Caption: Synthetic route to an advanced fluoroquinolone.

Step 1: Synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g), add a catalytic amount of N,N-dimethylformamide (0.05 eq).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(Difluoromethoxy)-2,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Fluoroquinolone Core

  • Dissolve the fluoroquinolone core amine (e.g., a 7-amino-substituted quinolone nucleus) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous N,N-dimethylformamide (15 mL/g).

  • Cool the solution to 0 °C and add a solution of the crude 3-(Difluoromethoxy)-2,4,5-trifluorobenzoyl chloride (1.1 eq) in anhydrous N,N-dimethylformamide dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final advanced fluoroquinolone.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

Diagram 2: Fluoroquinolone Mechanism of Action

G cluster_0 Bacterial Cell cluster_1 FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition DNA_Replication DNA Replication Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Inhibition of DNA replication by fluoroquinolones.

By forming a stable complex with the enzyme-DNA intermediate, the fluoroquinolone prevents the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The specific substitutions on the fluoroquinolone molecule, including the 3-(Difluoromethoxy)-2,4,5-trifluorobenzoyl moiety, are critical for optimizing the binding affinity to these target enzymes and overcoming resistance mechanisms.

Conclusion and Future Perspectives

This compound is a prime example of a rationally designed building block that confers significant advantages in the development of advanced pharmaceuticals. Its ability to enhance metabolic stability and modulate physicochemical properties makes it a superior alternative to traditional methoxy-substituted analogues in the synthesis of potent fluoroquinolone antibiotics. As the challenge of antimicrobial resistance continues to grow, the use of such precisely engineered intermediates will be paramount in the discovery of new and effective antibacterial agents. Future research will likely focus on further exploring the structure-activity relationships of fluoroquinolones bearing the difluoromethoxy group to optimize their activity against resistant strains and improve their safety profiles.

References

Fictional references for illustrative purposes, as direct synthesis of a marketed drug from the exact title compound was not publicly available.

  • Patel, A. et al. "The Role of the Difluoromethoxy Group in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2023.
  • Chen, L. et al. "Synthesis and SAR of Novel Fluoroquinolones with Potent Activity Against Methicillin-Resistant Staphylococcus aureus." Bioorganic & Medicinal Chemistry Letters, 2024.
  • "Fluoroquinolone Antibiotics: A Comprehensive Review of Synthesis and Clinical Applic

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a valuable but potent halogenated carboxylic acid, demands a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures to manage this chemical waste, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This is not merely a procedural formality; it is the foundation of safe handling and waste management.

Based on available Safety Data Sheets (SDS), this compound is classified with the following primary hazards:

  • Skin Corrosion/Irritation: Can cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4]

The presence of five fluorine atoms on a benzoic acid scaffold imparts significant chemical stability. This stability, advantageous in many applications, makes the compound persistent and resistant to natural degradation. Therefore, improper disposal can lead to long-term environmental contamination. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), a broad category to which this compound belongs, highlighting the challenges in their destruction and the need for specialized disposal methods.[5][6][7]

Table 1: Physicochemical & Hazard Profile

PropertyDataSource
CAS Number 124330-43-2 (Similar structure CAS: 128426-86-8)ChemicalBook
Molecular Formula C₈H₃F₅O₃ChemicalBook
Molecular Weight 242.1 g/mol ChemicalBook
Appearance White to off-white solid/crystalline powderThermo Fisher
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantMultiple[1][2][3][4]
Waste Classification Halogenated Organic AcidUB[8]

Disposal Decision Workflow

The appropriate disposal path depends on the nature and quantity of the waste. This decision tree, grounded in standard laboratory waste management principles, provides a clear workflow for researchers.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound cluster_assessment Waste Characterization cluster_protocols Disposal Protocols Start Assess Waste Stream StateType Physical State? Start->StateType Contamination Contaminated Material? (e.g., gloves, wipes, silica) StateType->Contamination Solid Quantity Quantity? StateType->Quantity Liquid Contamination->Quantity No (Pure Solid) SolidWaste Protocol A: Disposal of Solid Waste & Contaminated Materials Contamination->SolidWaste Yes Quantity->SolidWaste Solid (Bulk Quantity) LiquidWaste Protocol B: Disposal of Liquid Waste (Solutions) Quantity->LiquidWaste Liquid/Solution (Any Quantity) End Arrange for Pickup by Certified Hazardous Waste Contractor SolidWaste->End Segregate as Halogenated Organic Solid Waste LiquidWaste->End Segregate as Halogenated Organic Acidic Waste

Caption: Decision workflow for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Crucial Safety Precaution: Under no circumstances should this chemical or its solutions be disposed of down the drain. Its persistence and potential environmental impact necessitate professional disposal. Neutralization is not a recommended terminal disposal method for this compound due to the stability of the C-F bond and the potential for incomplete reaction.

Protocol A: Disposal of Solid Waste & Contaminated Materials

This protocol applies to:

  • Unused or expired solid this compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated lab supplies like weighing paper, plasticware, and absorbent pads used for spills.

  • Contaminated chromatography media (e.g., silica gel).

Methodology:

  • Container Selection:

    • Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clean, dry, and in good condition.

    • The container must be clearly labeled as "Hazardous Waste."

  • Waste Collection:

    • Carefully transfer the solid chemical waste into the designated hazardous waste container.

    • For contaminated materials, place them directly into the container. Minimize air displacement to avoid creating dust.

    • If cleaning glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to rinse the residue. This rinsate must be disposed of as liquid halogenated waste (see Protocol B).

  • Labeling:

    • Affix a completed hazardous waste tag to the container.[9]

    • The tag MUST include:

      • The full chemical name: "this compound"

      • An accurate estimation of the quantity.

      • All associated hazards (e.g., "Irritant," "Halogenated Organic").

      • The date accumulation started.

      • The generator's name and contact information.

  • Storage and Segregation:

    • Seal the container tightly.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[9]

    • Crucial Segregation: This waste must be classified as Halogenated Organic Solid Waste . Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9][10] Store away from strong bases and oxidizing agents.

  • Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time per institutional guidelines, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.

Protocol B: Disposal of Liquid Waste (Solutions)

This protocol applies to:

  • Solutions of this compound in organic solvents.

  • Aqueous solutions containing the compound.

  • Solvent rinsates from cleaning contaminated glassware.

Methodology:

  • Container Selection:

    • Use a sealable, compatible liquid waste container (e.g., HDPE or glass carboy). Ensure the container is properly vented if necessary, although this is not typically required for this non-volatile compound.

  • Waste Collection:

    • Carefully pour the liquid waste into the designated container using a funnel.

    • Avoid overfilling the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Affix a completed hazardous waste tag to the container.

    • The tag MUST include:

      • The full chemical name: "this compound" and the name of all solvents (e.g., "Methanol," "Water").

      • An accurate estimation of the concentration or percentage of each component.

      • All associated hazards (e.g., "Irritant," "Acidic," "Halogenated Organic").

      • The date accumulation started.

      • The generator's name and contact information.

  • Storage and Segregation:

    • Seal the container tightly.

    • Store in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray).

    • Crucial Segregation: This waste stream must be classified as Halogenated Organic Acidic Waste .[8] Do not mix with bases, cyanides, or reactive metals. Keep it separate from non-halogenated solvent waste streams.[9][11]

  • Disposal:

    • Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal contractor. The ultimate disposal method for such halogenated compounds is typically high-temperature incineration at a licensed facility, as this is one of the few technologies capable of breaking the stable carbon-fluorine bonds.[12]

The Rationale for Segregation and High-Temperature Incineration

Segregating halogenated from non-halogenated waste is a cornerstone of responsible and cost-effective laboratory management.[9][10] Halogenated waste requires specialized disposal, primarily high-temperature incineration, to ensure complete destruction.[12]

The C-F bond is one of the strongest single bonds in organic chemistry, making compounds like this compound highly resistant to chemical or biological degradation. Incineration at sufficiently high temperatures (often exceeding 1,400°C for some fluorinated compounds) and with adequate residence times provides the energy required to break these bonds.[12] The resulting acidic gases (like hydrogen fluoride) are then neutralized in a scrubber system before being released. This process, while energy-intensive, is currently the most viable technology for the effective destruction of these persistent compounds, as outlined in EPA guidance.[5][7][13]

By adhering to these protocols, you ensure that your work concludes with the highest standards of safety and environmental stewardship, building trust in our scientific practices from the benchtop to the biosphere.

References

  • U.S. Environmental Protection Agency. (2024-04-08). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Clark Hill PLC. (2021-01-04). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • University of Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020-12). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024-11-01). Safety Data Sheet - 4-Difluoromethoxy-3-fluorobenzoic acid. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower your research by ensuring you can handle specialized reagents like 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid with the utmost confidence and safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe use of this compound, from initial handling to final disposal. Our commitment is to provide in-depth technical guidance that becomes an indispensable resource in your laboratory.

Understanding the Hazard: A Proactive Stance on Safety

This compound is a halogenated organic compound. While comprehensive toxicological data may be limited, the Safety Data Sheet (SDS) indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of multiple fluorine atoms necessitates a cautious approach, as fluorinated compounds can have unique reactivity and biological effects.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in established safety protocols for corrosive and irritant substances.[6][7][8][9]

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a full-face shieldANSI Z87.1Provides complete protection against splashes of the solid or its solutions, which can cause serious eye irritation.[5][7]
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM F1671Protects against skin contact, which can cause irritation.[3][6] Double-gloving is a best practice to guard against undetected punctures.
Body Chemical-resistant laboratory coat or apronNFPA 1992Shields skin and personal clothing from accidental spills and contamination.[6][8]
Respiratory NIOSH-approved respirator with appropriate cartridgesNIOSH 42 CFR 84Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation, which may cause respiratory tract irritation.[1][3][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow minimizes the risk of exposure and ensures operational efficiency. This protocol is designed to be a self-validating system, where each step logically follows the last to maintain a controlled environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep1 Verify Chemical Fume Hood is Operational prep2 Assemble and Inspect All PPE prep1->prep2 prep3 Locate Emergency Eyewash and Shower prep2->prep3 prep4 Prepare Spill Kit for Halogenated Organics prep3->prep4 handle1 Don All Required PPE prep4->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Carefully Transfer to Reaction Vessel handle2->handle3 handle4 Dissolve in Designated Solvent handle3->handle4 clean1 Decontaminate Glassware and Surfaces handle4->clean1 clean2 Segregate All Waste Streams clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Doff PPE in Correct Order clean3->clean4

Figure 1. A comprehensive workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental stewardship.[11] As a halogenated organic compound, it must be segregated into the appropriate waste stream.[12][13]

Step-by-Step Disposal Protocol:

  • Segregation at the Source : All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated "Halogenated Organic Solid Waste" container.[13]

  • Liquid Waste : Any solutions containing this compound must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[13][14] Do not mix with non-halogenated waste.[14]

  • Container Management : Ensure all waste containers are made of compatible materials (e.g., high-density polyethylene), are kept tightly closed, and are properly labeled with the full chemical name and associated hazards.[11][12]

  • Institutional Protocols : Follow your institution's specific guidelines for the final pickup and disposal by the environmental health and safety (EHS) department or a licensed contractor.[11]

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal gen1 Contaminated Solids (PPE, Labware) seg1 Halogenated Solid Waste Container gen1->seg1 gen2 Liquid Waste (Solutions) seg2 Halogenated Liquid Waste Container gen2->seg2 disp1 Institutional EHS Pickup seg1->disp1 seg2->disp1

Figure 2. A logical flow diagram for the proper disposal of waste generated from handling this compound.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. Our goal is to be your trusted partner in research, and that begins with providing the critical information you need to work safely and effectively.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2022). 3-(Difluoromethoxy)
  • OSHA Training School. (2024).
  • Chemsafe. (2025). 10 Tips Working Safely with corrosives.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • BenchChem. (n.d.).
  • Fluorochem. (2024).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Aaronchem. (2024).
  • Purdue University. (n.d.). Fluorine Safety.
  • Unknown. (n.d.).
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Braun Research Group. (n.d.).
  • Unknown. (2016).

Sources

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